Fim 1
Description
Structure
2D Structure
Properties
CAS No. |
150206-03-4 |
|---|---|
Molecular Formula |
C49H36N4O10 |
Molecular Weight |
840.8 g/mol |
IUPAC Name |
[6'-acetyloxy-5-[3-[3-[4-(1-methylindol-3-yl)-2,5-dioxopyrrol-3-yl]indol-1-yl]propylcarbamoyl]-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl] acetate |
InChI |
InChI=1S/C49H36N4O10/c1-26(54)60-29-14-17-37-41(22-29)62-42-23-30(61-27(2)55)15-18-38(42)49(37)36-16-13-28(21-33(36)48(59)63-49)45(56)50-19-8-20-53-25-35(32-10-5-7-12-40(32)53)44-43(46(57)51-47(44)58)34-24-52(3)39-11-6-4-9-31(34)39/h4-7,9-18,21-25H,8,19-20H2,1-3H3,(H,50,56)(H,51,57,58) |
InChI Key |
SGSXWFDMRKAVLS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)C(=O)NCCCN5C=C(C6=CC=CC=C65)C7=C(C(=O)NC7=O)C8=CN(C9=CC=CC=C98)C)C(=O)O3)C1=C(O2)C=C(C=C1)OC(=O)C |
Other CAS No. |
150206-03-4 |
Synonyms |
fim 1 fim-1 |
Origin of Product |
United States |
Foundational & Exploratory
FIM-1 Metallo-β-Lactamase: A Technical Guide on its Discovery, Origin, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Metallo-β-lactamases (MBLs) represent a significant and growing threat to the efficacy of β-lactam antibiotics, the cornerstone of antibacterial therapy. These enzymes are capable of hydrolyzing a broad spectrum of β-lactams, including the carbapenems, which are often considered last-resort agents for treating multidrug-resistant bacterial infections. This technical guide provides an in-depth overview of the FIM-1 (Florence Imipenemase-1) metallo-β-lactamase, a subclass B1 MBL. The document details its initial discovery, genetic origin, biochemical properties, and the experimental methodologies employed for its characterization. Quantitative data on enzyme kinetics and antimicrobial susceptibility are presented in structured tables for clarity and comparative analysis. Furthermore, key experimental workflows and the genetic architecture of the blaFIM-1 determinant are visualized through detailed diagrams to facilitate a comprehensive understanding of this clinically relevant resistance mechanism.
Discovery and Initial Identification
FIM-1 was first identified in a multidrug-resistant clinical isolate of Pseudomonas aeruginosa, designated FI-14/157.[1][2] This isolate was recovered in Florence, Italy, from a patient with a vascular graft infection. The strain belonged to the epidemic clonal lineage sequence type 235 (ST235).[1][2] Phenotypic tests on the P. aeruginosa FI-14/157 isolate revealed a broad resistance profile to β-lactam antibiotics, including carbapenems.[2] The production of an MBL was suggested by the synergy observed with EDTA in disk diffusion assays.[2] Subsequent cloning and sequencing experiments led to the identification of a novel MBL-encoding gene, which was designated blaFIM-1.[1][2]
Genetic Origin and Mobilization
The blaFIM-1 gene in the index P. aeruginosa isolate was found to be located on the chromosome.[1][2] Further genomic analysis has revealed that blaFIM-1 is part of a large integrative and conjugative element (ICE), designated ICE7705.1. This mobile genetic element is integrated into the bacterial chromosome. The blaFIM-1 gene is associated with an ISCR19-like element, which is thought to be responsible for its mobilization.[1][2] The presence of blaFIM-1 within an ICE highlights the potential for its horizontal transfer to other bacteria, a significant concern for the dissemination of carbapenem resistance. Despite this, initial experiments to demonstrate the transfer of blaFIM-1 to Escherichia coli or other P. aeruginosa strains via conjugation or electrotransformation were unsuccessful.[1][2]
Biochemical Characterization of FIM-1
FIM-1 is a subclass B1 metallo-β-lactamase. Among the known MBLs, it shares the highest amino acid identity (approximately 40%) with the New Delhi metallo-β-lactamase (NDM) enzymes.[1][2] The purified FIM-1 enzyme demonstrates a broad substrate profile, with a notable hydrolytic activity against penicillins and carbapenems.[1][2] However, it does not hydrolyze aztreonam.[1][2]
Enzyme Kinetics
The kinetic parameters of purified FIM-1 were determined for a range of β-lactam substrates. The enzyme exhibits high catalytic efficiency (kcat/Km) against penicillins and carbapenems.
| Substrate | Km (µM) | kcat (s-1) | kcat/Km (µM-1s-1) |
| Penicillins | |||
| Penicillin G | 18 ± 2 | 130 ± 5 | 7.2 |
| Ampicillin | 30 ± 4 | 250 ± 15 | 8.3 |
| Carbenicillin | 12 ± 1 | 80 ± 3 | 6.7 |
| Piperacillin | 8 ± 1 | 150 ± 8 | 18.8 |
| Cephalosporins | |||
| Cefazolin | 120 ± 20 | 40 ± 3 | 0.3 |
| Ceftazidime | >500 | ND | <0.01 |
| Cefepime | 250 ± 40 | 25 ± 2 | 0.1 |
| Carbapenems | |||
| Imipenem | 15 ± 2 | 200 ± 10 | 13.3 |
| Meropenem | 5 ± 1 | 120 ± 7 | 24.0 |
| Ertapenem | 2 ± 0.5 | 30 ± 2 | 15.0 |
| Monobactams | |||
| Aztreonam | NH | NH | NH |
ND: Not determined; NH: Not hydrolyzed. Data extracted from Pollini et al., 2013.
Antimicrobial Susceptibility
The expression of blaFIM-1 in both the original P. aeruginosa isolate and a recombinant E. coli strain resulted in significantly increased minimum inhibitory concentrations (MICs) for a wide range of β-lactam antibiotics.
| Antibiotic | MIC (µg/mL) for P. aeruginosa FI-14/157 | MIC (µg/mL) for E. coli DH5α (pSPo1-blaFIM-1) |
| Penicillins | ||
| Piperacillin | >256 | 128 |
| Piperacillin/Tazobactam | >256 | 128 |
| Cephalosporins | ||
| Ceftazidime | 128 | 32 |
| Cefepime | 64 | 16 |
| Carbapenems | ||
| Imipenem | 64 | 16 |
| Meropenem | 32 | 8 |
| Doripenem | 16 | 4 |
| Monobactams | ||
| Aztreonam | 8 | ≤1 |
Data extracted from Pollini et al., 2013.
Experimental Protocols
Cloning of the blaFIM-1 Gene
The following is a generalized protocol for the cloning of a metallo-β-lactamase gene like blaFIM-1 from a clinical isolate.
-
Genomic DNA Extraction: Isolate high-quality genomic DNA from the P. aeruginosa FI-14/157 strain using a commercial DNA extraction kit.
-
PCR Amplification: Amplify the blaFIM-1 gene using primers designed based on the flanking sequences. The primers should incorporate restriction sites for subsequent cloning.
-
Forward Primer with NdeI site: 5'-GGAATTCCATATGCGCCCCTTACCCCATTC-3'
-
Reverse Primer with BamHI site: 5'-CGGGATCCTCAGGGTGTGGACGGTATG-3'
-
-
PCR Conditions:
-
Initial denaturation: 95°C for 5 minutes.
-
30 cycles of:
-
Denaturation: 95°C for 30 seconds.
-
Annealing: 58°C for 30 seconds.
-
Extension: 72°C for 1 minute.
-
-
Final extension: 72°C for 7 minutes.
-
-
Purification of PCR Product: Purify the amplified DNA fragment using a PCR purification kit to remove primers, dNTPs, and polymerase.
-
Restriction Digestion: Digest both the purified PCR product and the expression vector (e.g., pET-9a) with the selected restriction enzymes (NdeI and BamHI).
-
Ligation: Ligate the digested blaFIM-1 gene into the linearized expression vector using T4 DNA ligase.
-
Transformation: Transform the ligation mixture into a suitable E. coli cloning strain (e.g., DH5α).
-
Selection and Verification: Select for positive transformants on agar plates containing the appropriate antibiotic. Verify the presence and correct orientation of the insert by colony PCR and Sanger sequencing.
Expression and Purification of FIM-1
The following protocol outlines the expression and purification of the FIM-1 enzyme.
-
Transformation into Expression Host: Transform the verified expression plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Protein Expression:
-
Inoculate a single colony into 10 mL of Luria-Bertani (LB) broth with the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Inoculate 1 L of LB broth with the overnight culture and grow at 37°C to an OD600 of 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.5 mM.
-
Continue to grow the culture at 18°C for 16-18 hours.
-
-
Cell Lysis: Harvest the cells by centrifugation and resuspend the pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM imidazole, 1 mM PMSF). Lyse the cells by sonication on ice.
-
Clarification: Centrifuge the lysate at high speed to pellet the cell debris.
-
Chromatography: The original publication mentions a two-step chromatography process. A typical purification scheme for a metallo-β-lactamase would involve:
-
Step 1: Anion Exchange Chromatography:
-
Load the clarified lysate onto a Q-Sepharose column pre-equilibrated with lysis buffer.
-
Wash the column with the same buffer to remove unbound proteins.
-
Elute the bound FIM-1 protein using a linear gradient of NaCl (e.g., 0-1 M) in the lysis buffer.
-
Collect fractions and analyze by SDS-PAGE for the presence of FIM-1.
-
-
Step 2: Size Exclusion Chromatography:
-
Pool the fractions containing FIM-1 and concentrate them.
-
Load the concentrated protein onto a Superdex 75 column pre-equilibrated with a suitable buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).
-
Elute the protein and collect fractions corresponding to the expected molecular weight of FIM-1.
-
-
-
Purity and Concentration: Assess the purity of the final protein preparation by SDS-PAGE. Determine the protein concentration using a Bradford assay or by measuring the absorbance at 280 nm.
Antimicrobial Susceptibility Testing
Antimicrobial susceptibility testing should be performed according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or Mueller-Hinton broth to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL).
-
-
Broth Microdilution:
-
Prepare serial twofold dilutions of the antimicrobial agents in cation-adjusted Mueller-Hinton broth in a 96-well microtiter plate.
-
Inoculate each well with the standardized bacterial suspension to a final concentration of approximately 5 x 105 CFU/mL.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.
-
The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth.
-
-
Disk Diffusion:
-
Evenly inoculate the surface of a Mueller-Hinton agar plate with the standardized bacterial suspension using a sterile cotton swab.
-
Allow the inoculum to dry for 3-5 minutes.
-
Aseptically apply antimicrobial-impregnated disks to the surface of the agar.
-
Incubate the plates at 35 ± 2°C for 16-20 hours.
-
Measure the diameter of the zones of complete inhibition to the nearest millimeter. Interpret the results as susceptible, intermediate, or resistant based on the established breakpoints.
-
Conclusion
The discovery of FIM-1 metallo-β-lactamase in a clinical isolate of P. aeruginosa underscores the continuing evolution and diversification of carbapenem resistance mechanisms. Its genetic association with a mobile element highlights the potential for its dissemination, posing a significant challenge to antimicrobial therapy. The biochemical characterization of FIM-1 reveals a broad-spectrum hydrolytic activity, contributing to high-level resistance to many clinically important β-lactam antibiotics. This technical guide provides a comprehensive resource for researchers and drug development professionals, offering detailed insights into the discovery, origin, and functional characteristics of FIM-1, along with the methodologies for its study. A thorough understanding of such resistance determinants is critical for the development of novel diagnostic tools and effective therapeutic strategies to combat the growing threat of antimicrobial resistance.
References
FIM-1 Metallo-β-Lactamase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence and dissemination of antibiotic resistance represent a significant threat to global public health. Metallo-β-lactamases (MBLs) are a diverse group of zinc-dependent enzymes that confer broad-spectrum resistance to β-lactam antibiotics, including the carbapenems, which are often considered last-resort therapeutic agents. This technical guide provides an in-depth overview of the FIM-1 (Florence imipenemase-1) enzyme, a novel acquired metallo-β-lactamase.
Enzyme Classification and Subclass
FIM-1 is classified as a metallo-β-lactamase (MBL), belonging to the Ambler molecular class B. Within this class, it is further categorized into subclass B1 .[1][2] Enzymes in this subclass are characterized by a conserved zinc-binding motif and a broad substrate profile. FIM-1 exhibits notable amino acid sequence similarity (approximately 40%) to the well-known New Delhi metallo-β-lactamase (NDM)-type enzymes, placing it within a critical group of MBLs with significant clinical implications.[1][2]
Quantitative Data: Kinetic Parameters
The hydrolytic efficiency of FIM-1 against various β-lactam antibiotics has been characterized, revealing a broad substrate specificity with a notable preference for penicillins and carbapenems.[1] The kinetic parameters, Michaelis constant (Km) and catalytic turnover rate (kcat), are summarized in the table below. Aztreonam is not hydrolyzed by FIM-1.[1]
| Substrate | Km (μM) | kcat (s-1) | kcat/Km (μM-1s-1) |
| Penicillins | |||
| Penicillin G | 18 ± 2 | 230 ± 10 | 12.8 |
| Ampicillin | 41 ± 5 | 580 ± 40 | 14.1 |
| Carbenicillin | 21 ± 3 | 190 ± 10 | 9.0 |
| Piperacillin | 29 ± 4 | 420 ± 30 | 14.5 |
| Cephalosporins | |||
| Cephalothin | 110 ± 20 | 110 ± 10 | 1.0 |
| Cefuroxime | >500 | - | - |
| Ceftazidime | 210 ± 30 | 45 ± 3 | 0.2 |
| Cefepime | 140 ± 20 | 90 ± 7 | 0.6 |
| Carbapenems | |||
| Imipenem | 49 ± 8 | 450 ± 30 | 9.2 |
| Meropenem | 9 ± 1 | 250 ± 10 | 27.8 |
| Ertapenem | 3.5 ± 0.5 | 120 ± 5 | 34.3 |
Data sourced from Pollini et al. (2013).[1]
Experimental Protocols
The characterization of the FIM-1 enzyme involved several key experimental procedures, as detailed below.
Cloning of the blaFIM-1 Gene
The blaFIM-1 gene was identified in a multidrug-resistant clinical isolate of Pseudomonas aeruginosa. The gene was cloned into an Escherichia coli host for further characterization. The cloning procedure involved the amplification of the blaFIM-1 open reading frame (ORF) from the genomic DNA of the P. aeruginosa isolate using specific primers. The amplified product was then ligated into a suitable expression vector, and the resulting plasmid was transformed into a competent E. coli strain.
Purification of the FIM-1 Enzyme
The FIM-1 protein was overexpressed in E. coli and purified to homogeneity. The purification protocol typically involves the following steps:
-
Cell Lysis: The E. coli cells expressing FIM-1 are harvested and lysed to release the cellular contents.
-
Chromatography: The crude cell lysate is subjected to a series of chromatographic steps to separate FIM-1 from other cellular proteins. This may include ion-exchange and size-exclusion chromatography. The purity of the enzyme is assessed at each stage using techniques like SDS-PAGE.
Determination of Kinetic Parameters
The kinetic parameters of the purified FIM-1 enzyme were determined by monitoring the hydrolysis of various β-lactam substrates spectrophotometrically. The general procedure is as follows:
-
Assay Conditions: The enzymatic reactions are carried out in a suitable buffer (e.g., 50 mM HEPES, pH 7.5) supplemented with a known concentration of ZnSO4 (e.g., 50 μM) at a constant temperature (e.g., 30°C).[1]
-
Substrate Hydrolysis Monitoring: The hydrolysis of the β-lactam ring is monitored by measuring the change in absorbance at a specific wavelength for each substrate.
-
Data Analysis: The initial reaction rates are determined at various substrate concentrations. The kinetic parameters, Km and kcat, are then calculated by fitting the data to the Michaelis-Menten equation.
Visualizations
Experimental Workflow for FIM-1 Characterization
Caption: Workflow for the identification, cloning, purification, and kinetic characterization of FIM-1.
Mechanism of β-Lactam Hydrolysis by FIM-1
Caption: Mechanism of FIM-1 mediated hydrolysis of β-lactam antibiotics.
References
Genetic Context and Mobilization of the blaFIM-1 Gene: A Technical Guide
Introduction
The emergence and spread of carbapenem resistance represent a critical threat to global public health. Metallo-β-lactamases (MBLs) are a key mechanism of resistance, conferring broad-spectrum β-lactam hydrolysis, including carbapenems. The blaFIM-1 gene encodes one such MBL, first identified in a multidrug-resistant Pseudomonas aeruginosa clinical isolate of the epidemic sequence type (ST) 235 in Florence, Italy, in 2007.[1][2] Subsequent investigation has revealed a second case in the same hospital in 2020, involving a closely related strain, suggesting local persistence and evolution.[3][4] Understanding the genetic architecture surrounding blaFIM-1 and its mechanisms of mobilization is paramount for researchers, scientists, and drug development professionals seeking to track its dissemination and develop strategies to combat its spread. This guide provides an in-depth summary of the genetic context of blaFIM-1, the mobile elements involved in its transfer, and the experimental protocols used for its characterization.
Genetic Architecture of the blaFIM-1 Locus
The blaFIM-1 gene is not an isolated resistance determinant but is embedded within a complex, multi-layered system of mobile genetic elements located on the bacterial chromosome.[1] This hierarchical structure facilitates its stability, expression, and potential for horizontal gene transfer.
The primary genetic vehicle is a large Integrative and Conjugative Element (ICE), which is integrated into a specific site in the P. aeruginosa chromosome.[2][3][5] Within this ICE lies a Tn21-like transposon, which in turn carries a smaller module containing the blaFIM-1 gene, captured by an ISCR19-like element.[3][6] This nested arrangement highlights multiple historical mobilization events that have culminated in the current genetic context.
The Role of Mobile Genetic Elements in Mobilization
The dissemination of blaFIM-1 is facilitated by a cascade of mobile genetic elements, each playing a distinct role in the capture and transfer of the gene.
-
ISCR19 and Gene Capture : The immediate upstream region of blaFIM-1 contains an ISCR19-like element.[1][3] ISCR (Insertion Sequence Common Region) elements are pivotal in capturing and mobilizing adjacent DNA sequences. They transpose via a mechanism called rolling-circle replication, initiated at an origin of replication (oriIS).[1] It is highly probable that an ISCR19 element was responsible for the initial "capture" of the blaFIM-1 gene from an unknown source, forming a translocatable unit known as the FIM-ISCR19 module.[3][6]
-
Tn21-like Transposon : This FIM-ISCR19 module is integrated within a larger, 34,095-bp Tn21-like transposon, designated Tn7703.1 in the index strain.[3][6] Transposons are capable of moving between different DNA molecules (e.g., from chromosome to plasmid), providing another layer of mobility.
-
Integrative and Conjugative Element (ICE) : The entire Tn7703.1 transposon is a passenger within a 105,600-bp ICE, named ICE7705.1.[3][6] ICEs are hybrid elements that combine the characteristics of bacteriophages (integration and excision from the chromosome) and conjugative plasmids (horizontal transfer to a recipient cell). The ICE integrates specifically at the 3'-end of the tRNAGly gene.[2][3] This element is the ultimate vehicle for the inter-cellular transfer of blaFIM-1 and a suite of other resistance genes.[3][6]
Quantitative Data Summary
The genetic elements harboring blaFIM-1 have been characterized through detailed genomic analysis. The table below summarizes key quantitative data from the index strain (FI-14/157) and a subsequently isolated strain (FI-17645).
| Feature | Strain FI-14/157 (2007) | Strain FI-17645 (2020) | Citation(s) |
| Host Organism | Pseudomonas aeruginosa ST235 | Pseudomonas aeruginosa ST235 | [1][3] |
| Gene Location | Chromosome | Chromosome | [1] |
| Integration Site | 3'-end of tRNA-Gly (CCC) gene | 3'-end of tRNA-Gly (CCC) gene | [2][3][4] |
| ICE Name | ICE7705.1 | ICE7705.2 | [3] |
| ICE Size | 105,600 bp | Closely related to ICE7705.1 | [6] |
| Transposon Name | Tn7703.1 (Tn21-like) | Tn7703.2 (Tn21-like) | [3] |
| Transposon Size | 34,095 bp | Very similar to Tn7703.1 | [6] |
| Capture Module | FIM-ISCR19 module | FIM-ISCR19 module | [3][4] |
| Module Size | 10,694 bp | 10,694 bp | [4] |
| Primary Capture Element | ISCR19-like element | ISCR19-like element | [1][3] |
Experimental Protocols
The characterization of blaFIM-1 and its genetic context has involved a combination of classic molecular biology techniques and modern genomic approaches.
Protocol: Initial Identification and Cloning of blaFIM-1
This protocol outlines the methodology used in the original discovery of the gene.[1]
-
Genomic Library Construction :
-
Extract high-quality genomic DNA from P. aeruginosa strain FI-14/157.
-
Perform a partial digest of the genomic DNA using the restriction enzyme Sau3AI to generate random fragments of various sizes.
-
Ligate the DNA fragments into the BamHI site of a plasmid vector, such as pBC-SK, which carries a chloramphenicol resistance marker.
-
Transform the ligation mixture into a competent E. coli host strain (e.g., DH5α).
-
-
Screening for MBL Activity :
-
Plate the transformed E. coli cells on agar medium containing chloramphenicol (to select for cells that received the plasmid) and a carbapenem antibiotic like imipenem (e.g., 5 µg/ml).
-
Only clones that have received a plasmid containing a functional MBL gene (blaFIM-1) will be able to grow in the presence of imipenem.
-
Isolate colonies from the selective plates.
-
-
Sequence Analysis :
-
Extract the recombinant plasmid (e.g., pSPo1) from a positive clone.
-
Sequence the inserted DNA fragment using a primer walking strategy, where new primers are designed based on the sequence obtained from the previous step.
-
Assemble the sequences and use bioinformatics tools (e.g., BLAST) to identify open reading frames (ORFs) and annotate genes, confirming the presence of a novel MBL gene.
-
Protocol: Whole-Genome Sequencing and Bioinformatic Analysis
To elucidate the full genetic context, including the large ICE, whole-genome sequencing (WGS) is required.
-
DNA Extraction and Sequencing : Extract high-molecular-weight genomic DNA from the bacterial isolate. Prepare a sequencing library and sequence using both short-read (e.g., Illumina) and long-read (e.g., Oxford Nanopore or PacBio) technologies to facilitate the assembly of complex, repetitive regions like mobile elements.
-
Hybrid Assembly : Combine the short- and long-read data using a hybrid assembler to generate a complete, circular chromosome sequence.
-
Annotation and Analysis : Annotate the genome to identify genes, insertion sequences, transposons, and other features. Use specialized bioinformatics tools to identify and characterize ICEs and their integration sites (att sites). Comparative genomics can then be used to compare the element's structure with those in other sequenced bacterial genomes.
Protocol: Assessing Gene Mobilization via Conjugation
This protocol describes a standard method to experimentally test the transfer of the ICE carrying blaFIM-1. Notably, initial attempts to transfer blaFIM-1 from the original P. aeruginosa isolate were unsuccessful, indicating that transfer may be rare or require specific inducing conditions.[1]
-
Strain Preparation : Select a donor strain (P. aeruginosa carrying blaFIM-1) and a suitable recipient strain (e.g., a sodium azide-resistant P. aeruginosa or E. coli strain that lacks the gene). Grow both strains to mid-log phase in liquid broth.
-
Mating : Mix the donor and recipient cultures in a 1:1 or 1:10 ratio. Pellet the mixture by centrifugation, resuspend in a small volume, and spot onto a solid agar plate. Incubate for 4-24 hours to allow conjugation to occur.
-
Selection of Transconjugants : Resuspend the mating spot in saline. Plate serial dilutions onto selective agar. The medium must contain an antibiotic to kill the donor cells (counter-selection, e.g., sodium azide) and an antibiotic to select for recipients that have received the resistance gene (selection, e.g., a carbapenem).
-
Confirmation : Subculture colonies that grow on the selective plates. Confirm their identity as true transconjugants by verifying they are the recipient strain (e.g., via species-specific PCR) and that they now contain the blaFIM-1 gene (via PCR).
The blaFIM-1 gene exemplifies the complex and layered nature of antibiotic resistance dissemination. Its capture and mobilization are orchestrated by a hierarchy of genetic elements, from the small ISCR19 element responsible for its initial capture to the massive Integrative and Conjugative Element that facilitates its transfer between bacteria. While its chromosomal location within an ICE provides a stable platform for persistence, it also endows it with the potential for horizontal gene transfer. The fact that early conjugation experiments were unsuccessful suggests that its transfer may be tightly regulated or infrequent.[1] Continued genomic surveillance and functional studies are essential to monitor the spread of this clinically important resistance gene and to understand the triggers that may promote its mobilization.
References
- 1. FIM-1, a New Acquired Metallo-β-Lactamase from a Pseudomonas aeruginosa Clinical Isolate from Italy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Novel resistance ICEs carrying the blaFIM-1 metallo-β-lactamase gene from an ST235 Pseudomonas aeruginosa sublineage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Novel resistance ICEs carrying the blaFIM-1 metallo-β-lactamase gene from an ST235 Pseudomonas aeruginosa sublineage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
FIM-1 Metallo-β-Lactamase: A Technical Guide for Researchers and Drug Development Professionals
Executive Summary: The emergence of carbapenem-resistant Gram-negative bacteria constitutes a significant threat to global health. A key mechanism of resistance is the production of metallo-β-lactamases (MBLs), enzymes that can hydrolyze a broad spectrum of β-lactam antibiotics. This document provides a comprehensive technical overview of FIM-1 (Florence Imipenemase-1), a subclass B1 MBL identified in a clinical isolate of Pseudomonas aeruginosa. This guide details the protein's sequence, structural characteristics, kinetic parameters, and the experimental protocols used for its characterization, offering a valuable resource for researchers and professionals engaged in the development of novel antimicrobial agents.
Introduction to FIM-1 Metallo-β-Lactamase
FIM-1 is an acquired MBL that confers broad-spectrum resistance to β-lactam antibiotics, including penicillins, cephalosporins, and carbapenems.[1][2] It was first identified in a multidrug-resistant clinical isolate of Pseudomonas aeruginosa from a patient in Florence, Italy.[1][2] The enzyme belongs to the subclass B1 MBLs, which are characterized by a conserved zinc-binding motif essential for their catalytic activity.[1] Notably, FIM-1 shares approximately 40% amino acid identity with the New Delhi metallo-β-lactamase (NDM-1), a globally disseminated and clinically significant MBL.[1][2] The gene encoding FIM-1, blaFIM-1, was found to be located on the chromosome of the P. aeruginosa isolate, associated with insertion sequence common region (ISCR)-like elements, which are likely involved in its mobilization.[1][2]
FIM-1 Protein Sequence and Physicochemical Properties
The blaFIM-1 gene consists of a 789-base pair open reading frame.[1] The translated protein includes a 21-amino acid signal peptide, which is cleaved to yield a mature protein of 241 amino acids.[1] The theoretical mass of the mature FIM-1 protein is 25,888.23 Da, with a predicted isoelectric point (pI) of 5.4.[1]
Table 1: Physicochemical Properties of Mature FIM-1 Protein
| Property | Value | Reference |
| Number of Amino Acids | 241 | [1] |
| Molecular Weight (Da) | 25,888.23 | [1] |
| Isoelectric Point (pI) | 5.4 | [1] |
Structural Features of FIM-1
As a subclass B1 MBL, FIM-1 possesses the characteristic αβ/βα sandwich fold. The active site contains two zinc ions that are crucial for catalysis. These zinc ions are coordinated by a conserved set of amino acid residues. In FIM-1, the first zinc-binding site is coordinated by His116, His118, and His196, while the second zinc-binding site is coordinated by Asp120, Cys221, and His263.[1] This dinuclear zinc center facilitates the hydrolysis of the amide bond in the β-lactam ring of susceptible antibiotics.
Quantitative Data: Kinetic Parameters
The hydrolytic activity of purified FIM-1 has been characterized against a range of β-lactam substrates. The enzyme exhibits a broad substrate profile with particularly high catalytic efficiency (kcat/Km) against penicillins and carbapenems.[1] Aztreonam, a monobactam, is not hydrolyzed by FIM-1.[1][2]
Table 2: Steady-State Kinetic Parameters of FIM-1 for Various β-Lactam Substrates
| Substrate | Km (μM) | kcat (s-1) | kcat/Km (μM-1s-1) | Reference |
| Penicillins | ||||
| Penicillin G | 78 ± 11 | 380 ± 20 | 4.9 | [1] |
| Ampicillin | 110 ± 20 | 660 ± 50 | 6.0 | [1] |
| Piperacillin | 58 ± 9 | 140 ± 6 | 2.4 | [1] |
| Cephalosporins | ||||
| Cefazolin | 130 ± 20 | 110 ± 6 | 0.85 | [1] |
| Cefuroxime | 140 ± 20 | 140 ± 7 | 1.0 | [1] |
| Ceftazidime | 290 ± 40 | 120 ± 6 | 0.41 | [1] |
| Cefepime | 340 ± 50 | 180 ± 10 | 0.53 | [1] |
| Carbapenems | ||||
| Imipenem | 26 ± 4 | 700 ± 40 | 27 | [1] |
| Meropenem | 11 ± 2 | 310 ± 10 | 28 | [1] |
| Ertapenem | 1.2 ± 0.2 | 2.5 ± 0.1 | 2.1 | [1] |
| Monobactams | ||||
| Aztreonam | Not Hydrolyzed | - | - | [1] |
Experimental Protocols
Cloning of the blaFIM-1 Gene
The following protocol outlines the cloning of the blaFIM-1 gene from P. aeruginosa FI-14/157.
-
Genomic DNA Extraction: Total genomic DNA was extracted from P. aeruginosa isolate FI-14/157.
-
Genomic Library Construction: The extracted genomic DNA was used to construct a genomic library in the plasmid vector pBC-SK.
-
Transformation: The resulting library was transformed into E. coli DH5α competent cells.
-
Selection of Positive Clones: Transformed cells were plated on medium containing chloramphenicol (85 µg/ml) and imipenem (5 µg/ml) to select for clones harboring the resistance gene.
-
Plasmid Extraction and Sequencing: A clone exhibiting growth on the selection medium was isolated. The recombinant plasmid, named pSPo1, was extracted. The approximately 7-kb insert was sequenced to identify the open reading frame encoding the MBL.[1]
Production and Purification of FIM-1
The following protocol describes the expression and purification of the FIM-1 protein.
-
Protein Expression: The blaFIM-1 gene was cloned into an expression vector (pET derivative) and transformed into an E. coli expression strain (e.g., Rosetta). The protein was overexpressed, likely through induction with IPTG.
-
Cell Lysis: The bacterial cells were harvested and lysed to release the cellular contents, including the FIM-1 protein.
-
Chromatographic Purification: The crude lysate was subjected to two consecutive anion-exchange chromatography steps to purify the FIM-1 protein to homogeneity.[1]
Enzyme Kinetics Assay
The hydrolytic activity of the purified FIM-1 enzyme was determined spectrophotometrically.
-
Reaction Mixture: The assay was performed in a buffer solution (e.g., 50 mM HEPES, pH 7.5) containing a known concentration of the purified FIM-1 enzyme and a zinc salt (e.g., 50 µM ZnSO4).
-
Substrate Addition: The reaction was initiated by the addition of a specific β-lactam substrate at various concentrations.
-
Spectrophotometric Monitoring: The hydrolysis of the β-lactam ring was monitored by following the change in absorbance at a specific wavelength for each substrate.
-
Data Analysis: The initial rates of hydrolysis were calculated from the linear portion of the reaction progress curves. The kinetic parameters, Km and kcat, were determined by fitting the initial rate data to the Michaelis-Menten equation.
Signaling Pathways
Currently, there is no published evidence to suggest the direct involvement of the FIM-1 metallo-β-lactamase in specific bacterial signaling pathways. Its primary role is understood to be the enzymatic inactivation of β-lactam antibiotics, thereby conferring a resistance phenotype. The regulation of blaFIM-1 expression may be linked to broader stress response or antibiotic resistance signaling networks in P. aeruginosa, but this has not been explicitly detailed in the available literature.
Conclusion
FIM-1 is a clinically relevant subclass B1 metallo-β-lactamase that poses a threat due to its ability to hydrolyze a wide range of β-lactam antibiotics, including last-resort carbapenems. This technical guide has provided a detailed summary of its sequence, structural features, and kinetic properties. The experimental protocols outlined herein offer a foundation for further research into this enzyme, which is crucial for the development of effective MBL inhibitors to combat the growing challenge of antibiotic resistance.
References
Decoding the Catalytic Core: A Technical Guide to the Predicted Active Site Residues of the FIM-1 Metallo-β-Lactamase
For Immediate Release
A Deep Dive into the FIM-1 Enzyme's Active Site for Researchers, Scientists, and Drug Development Professionals
This technical guide offers a comprehensive analysis of the predicted active site residues of the FIM-1 enzyme, a subclass B1 metallo-β-lactamase (MBL) that confers resistance to a broad spectrum of β-lactam antibiotics, including carbapenems.[1] Understanding the architecture of the FIM-1 active site is paramount for the development of effective inhibitors to combat the growing threat of antibiotic resistance.
Introduction to FIM-1
FIM-1 (Florence imipenemase) is an acquired MBL identified in a clinical isolate of Pseudomonas aeruginosa.[1] Like other MBLs, it utilizes one or two zinc ions in its active site to catalyze the hydrolysis of the amide bond in the β-lactam ring of antibiotics, rendering them ineffective. FIM-1 shares the highest sequence identity with the New Delhi metallo-β-lactamase-1 (NDM-1), a globally significant resistance determinant. This close evolutionary relationship provides a strong foundation for predicting the key residues involved in FIM-1's catalytic activity.
Predicted Active Site Residues of FIM-1
Based on sequence alignments with NDM-1 and other subclass B1 MBLs, the active site of FIM-1 is predicted to be a highly conserved region responsible for zinc coordination and substrate binding. The key residues are categorized into two groups: zinc-coordinating residues and other critical active site residues.
Zinc-Coordinating Residues
The catalytic activity of FIM-1 is dependent on the presence of two zinc ions, Zn1 and Zn2. These ions are held in place by a conserved set of amino acid residues.
| Zinc Ion | Predicted Coordinating Residues in FIM-1 | Corresponding Residues in NDM-1 |
| Zn1 | His116, His118, His196 | His120, His122, His189 |
| Zn2 | Asp120, Cys221, His263 | Asp124, Cys208, His250 |
These histidine and cysteine residues, along with an aspartate, form the primary coordination sphere for the zinc ions, which are essential for activating a water molecule that acts as the nucleophile in the hydrolysis of the β-lactam ring.[2]
Other Predicted Critical Active Site Residues
Beyond the direct zinc ligands, other residues within the active site are predicted to play crucial roles in substrate binding, transition-state stabilization, and proton shuttling. These predictions are largely inferred from the well-characterized active site of NDM-1.
| Predicted Residue in FIM-1 | Corresponding Residue in NDM-1 | Predicted Function |
| Gln123 | Gln123 | Potential hydrogen bonding with the substrate's carboxylate group. |
| Asn233 | Asn220 | Stabilization of the negatively charged intermediate during catalysis. |
| Lys224 | Lys211 | Interaction with the C3/C4 carboxylate group of β-lactam substrates. |
| Met67 | Met67 | Forms a hydrophobic pocket for substrate binding. |
| Trp93 | Trp93 | Contributes to the hydrophobic environment of the active site. |
Quantitative Data: Kinetic Parameters of FIM-1
The hydrolytic efficiency of FIM-1 against various β-lactam antibiotics has been characterized. The following table summarizes the kinetic parameters for the wild-type enzyme. Data from site-directed mutagenesis studies on these predicted active site residues would provide further insight into their specific roles in catalysis.
| β-Lactam Substrate | K_m (μM) | k_cat (s⁻¹) | k_cat / K_m (μM⁻¹s⁻¹) |
| Penicillin G | 16 | 130 | 8.1 |
| Ampicillin | 22 | 180 | 8.2 |
| Cephaloridine | 45 | 110 | 2.4 |
| Imipenem | 28 | 150 | 5.4 |
| Meropenem | 12 | 160 | 13.3 |
Table adapted from the original publication on FIM-1.
Experimental Protocols
Homology Modeling of the FIM-1 Structure
Objective: To generate a three-dimensional structural model of FIM-1 to visualize the active site.
Protocol:
-
Template Selection: The crystal structure of NDM-1 (PDB ID: 3Q6X or similar high-resolution structure) is used as a template due to the high sequence identity with FIM-1.
-
Sequence Alignment: The amino acid sequence of FIM-1 is aligned with the sequence of the NDM-1 template using a sequence alignment tool such as ClustalW or T-Coffee.
-
Model Building: A homology modeling software, such as MODELLER or SWISS-MODEL, is used to generate the 3D model of FIM-1 based on the sequence alignment and the template structure.[3][4]
-
Model Refinement and Validation: The generated model is subjected to energy minimization to relieve any steric clashes. The quality of the model is then assessed using tools like PROCHECK, Ramachandran plot analysis, and Verify3D to ensure its stereochemical soundness.
Site-Directed Mutagenesis
Objective: To experimentally verify the functional role of predicted active site residues.
Protocol:
-
Plasmid Preparation: A plasmid containing the gene encoding for FIM-1 is isolated and purified.
-
Primer Design: Mutagenic primers are designed to introduce the desired amino acid substitution at the target residue. The primers should be complementary to the template DNA with a mismatch at the site of mutation.
-
PCR Amplification: A polymerase chain reaction (PCR) is performed using the FIM-1 plasmid as a template and the mutagenic primers to amplify the entire plasmid containing the desired mutation.
-
Template Digestion: The parental, non-mutated plasmid is digested using the DpnI restriction enzyme, which specifically targets methylated DNA (the original plasmid), leaving the newly synthesized, unmethylated (mutant) plasmid intact.
-
Transformation and Sequencing: The mutated plasmid is transformed into competent E. coli cells. The resulting colonies are screened, and the plasmid DNA is isolated and sequenced to confirm the presence of the desired mutation.
Enzyme Kinetics Assay
Objective: To determine the kinetic parameters (K_m and k_cat) of wild-type and mutant FIM-1 enzymes.
Protocol:
-
Protein Expression and Purification: Wild-type and mutant FIM-1 enzymes are overexpressed in E. coli and purified to homogeneity using chromatography techniques (e.g., Ni-NTA affinity chromatography followed by size-exclusion chromatography).
-
Assay Setup: The hydrolysis of a chromogenic β-lactam substrate (e.g., nitrocefin or CENTA) is monitored spectrophotometrically in a 96-well plate format.[5][6] The reaction buffer typically contains a suitable buffer (e.g., HEPES), a zinc salt (e.g., ZnSO₄), and a non-ionic detergent.
-
Kinetic Measurements: The initial rates of hydrolysis are measured at various substrate concentrations.
-
Data Analysis: The kinetic parameters, Michaelis constant (K_m) and catalytic rate constant (k_cat), are determined by fitting the initial rate data to the Michaelis-Menten equation using non-linear regression analysis.
Signaling Pathway and Logical Relationships
The primary "signaling pathway" for FIM-1 is the direct interaction with and hydrolysis of β-lactam antibiotics, leading to antibiotic resistance.
Conclusion
The predicted active site of the FIM-1 metallo-β-lactamase, based on its homology to NDM-1, provides a robust framework for understanding its catalytic mechanism. The zinc-coordinating residues and other key amino acids in the active site pocket are critical targets for the design of novel inhibitors. The experimental protocols outlined in this guide provide a roadmap for the further characterization of FIM-1 and the validation of these predictions. Such studies are essential to accelerate the development of new therapeutic strategies to overcome FIM-1-mediated antibiotic resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. NDM-1, the ultimate promiscuous enzyme: substrate recognition and catalytic mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. SWISS-MODEL [swissmodel.expasy.org]
- 5. researchgate.net [researchgate.net]
- 6. Pseudomonas aeruginosa - Wikipedia [en.wikipedia.org]
The Role of FIM-1 Metallo-β-Lactamase in Carbapenem Resistance: A Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: The emergence and spread of carbapenem-resistant Gram-negative bacteria represent a significant threat to global public health. Among the most potent resistance mechanisms is the production of carbapenem-hydrolyzing enzymes, particularly metallo-β-lactamases (MBLs). This guide provides a detailed technical overview of FIM-1, a novel subclass B1 MBL, elucidating its mechanism of action, genetic underpinnings, and the experimental protocols used for its characterization. Quantitative data on its hydrolytic activity and impact on antibiotic susceptibility are presented, alongside visualizations of key pathways and workflows to offer a comprehensive resource for the scientific community.
Introduction to FIM-1
FIM-1 (Florence Imipenemase-1) is an acquired metallo-β-lactamase (MBL) that confers broad-spectrum resistance to β-lactam antibiotics, including the last-resort carbapenem class.[1][2] It was first identified in a multidrug-resistant clinical isolate of Pseudomonas aeruginosa belonging to the high-risk ST235 clonal lineage, recovered from a patient in Florence, Italy.[1][2][3]
Biochemically, FIM-1 is classified as a subclass B1 MBL, a group of zinc-dependent enzymes that mediate hydrolysis of β-lactams.[1][2][4] Among acquired MBLs, it shares the highest amino acid identity (approximately 40%) with the New Delhi Metallo-β-lactamase (NDM) enzymes, which are of significant global concern.[1][2][5] The discovery of FIM-1 highlights the increasing diversity and ongoing evolution of MBLs in clinical settings.[1][2]
Mechanism of Carbapenem Resistance
The primary function of β-lactamases is to neutralize β-lactam antibiotics by hydrolyzing the amide bond in the characteristic four-membered β-lactam ring, rendering the drug inactive.[6][7]
MBLs, including FIM-1, employ a distinct catalytic mechanism from the more common serine-β-lactamases. Their active site contains one or two zinc ions that are essential for catalysis.[4][8] These ions coordinate a water molecule, activating it to act as a potent nucleophile that attacks the carbonyl carbon of the β-lactam ring. This process effectively opens the ring and inactivates the antibiotic. This zinc-dependent mechanism makes MBLs resistant to clinically available β-lactamase inhibitors like clavulanic acid, which are designed to target serine-based enzymes.
FIM-1 exhibits a broad substrate profile, efficiently hydrolyzing penicillins, cephalosporins, and, most critically, all carbapenems (e.g., imipenem, meropenem).[1][2] Notably, like other MBLs, it does not hydrolyze the monobactam aztreonam.[1][2]
Genetic Context and Mobilization
The gene encoding FIM-1, blaFIM-1, was initially found on the chromosome of the parent P. aeruginosa strain.[1][2] Subsequent genomic investigation revealed that blaFIM-1 is part of a mobile genetic element, which facilitates its potential for horizontal gene transfer.
The gene is associated with an ISCR19-like element, a type of insertion sequence known for its role in capturing and mobilizing adjacent genes.[1][3] This entire structure is located within a larger Tn21-like transposon, designated Tn7703.1. This transposon is, in turn, carried aboard a large integrative and conjugative element (ICE), named ICE7705.1.[9] ICEs are mobile elements that can excise from the chromosome, transfer to a recipient cell via conjugation, and integrate into the recipient's chromosome. This multi-layered mobilization system underscores the high potential for dissemination of FIM-1 to other pathogens.
Quantitative Data
Minimum Inhibitory Concentrations (MICs) were determined for E. coli DH5α expressing the cloned blaFIM-1 gene compared to the same strain carrying the empty cloning vector. Data demonstrates a significant decrease in susceptibility to most penicillins, cephalosporins, and carbapenems.
| Antibiotic | MIC (μg/mL) for E. coli DH5α (pSPo1 vector) | MIC (μg/mL) for E. coli DH5α (pSPo1-FIM-1) | Fold Increase |
| Penicillins | |||
| Ampicillin | 8 | >256 | >32 |
| Piperacillin | 2 | 128 | 64 |
| Ticarcillin | 4 | >256 | >64 |
| Temocillin | 8 | 8 | 0 |
| Cephalosporins | |||
| Cefoxitin | 2 | 32 | 16 |
| Ceftazidime | 0.25 | 32 | 128 |
| Cefotaxime | 0.06 | 16 | 256 |
| Cefepime | 0.03 | 8 | >256 |
| Carbapenems | |||
| Imipenem | 0.12 | 16 | 128 |
| Meropenem | 0.03 | 8 | >256 |
| Ertapenem | 0.015 | 16 | >1024 |
| Monobactams | |||
| Aztreonam | 0.06 | 0.06 | 0 |
Data adapted from Pollini et al., Antimicrobial Agents and Chemotherapy, 2013.[1]
The kinetic parameters of purified FIM-1 reveal a high catalytic efficiency (kcat/Km) against a broad range of β-lactams, with a notable preference for penicillins and carbapenems.
| Substrate | Km (μM) | kcat (s⁻¹) | kcat/Km (μM⁻¹s⁻¹) |
| Penicillins | |||
| Penicillin G | 28 ± 4 | 1000 ± 100 | 35.7 |
| Ampicillin | 110 ± 20 | 1800 ± 200 | 16.4 |
| Piperacillin | 20 ± 3 | 460 ± 30 | 23.0 |
| Cephalosporins | |||
| Cephalothin | 115 ± 20 | 1100 ± 100 | 9.6 |
| Cefuroxime | 140 ± 20 | 160 ± 10 | 1.1 |
| Ceftazidime | 250 ± 40 | 100 ± 10 | 0.4 |
| Carbapenems | |||
| Imipenem | 12 ± 2 | 230 ± 20 | 19.2 |
| Meropenem | 9 ± 1 | 180 ± 10 | 20.0 |
| Chromogenic | |||
| Nitrocefin | 22 ± 3 | 120 ± 10 | 5.5 |
Data adapted from Pollini et al., Antimicrobial Agents and Chemotherapy, 2013.[1]
Experimental Protocols
-
DNA Extraction: Genomic DNA was extracted from the P. aeruginosa clinical isolate FI-14/157.[1]
-
PCR Amplification: The complete open reading frame (ORF) of blaFIM-1 was amplified via PCR using specific primers (e.g., FIM-1exp_F and FIM-1exp_R) designed with restriction sites (NdeI and BamHI) for subsequent cloning.[1]
-
Vector Preparation: The pET-9a expression vector was digested with NdeI and BamHI restriction enzymes.[1]
-
Ligation: The purified PCR product was ligated into the digested pET-9a vector, creating the recombinant plasmid pET-FIM-1.
-
Transformation: The ligation mixture was transformed into a suitable E. coli cloning strain (e.g., DH5α) for plasmid propagation and sequence verification. The final construct was then transformed into an expression strain like E. coli Rosetta.[1]
-
Culture Growth: E. coli Rosetta cells harboring the pET-FIM-1 plasmid were grown in auto-induction Zyp-5052 medium for 7 hours at 37°C to induce protein expression.[1]
-
Cell Lysis: Cells were harvested by centrifugation, resuspended in a suitable buffer (e.g., 30 mM sodium cacodylate, pH 6.3, with 100 μM ZnCl₂) and lysed by sonication.[10] Cell debris was removed by ultracentrifugation to obtain a clarified supernatant.[10]
-
Anion-Exchange Chromatography (Step 1): The crude lysate was loaded onto a Q-Sepharose Fast Flow anion-exchange column.[10] After washing, bound proteins were eluted using a linear NaCl gradient (e.g., 0 to 0.7 M).[10] Fractions containing carbapenemase activity were pooled.
-
Anion-Exchange Chromatography (Step 2): The pooled fractions were subjected to a second anion-exchange chromatography step to achieve higher purity.[1]
-
Protein Purity and Storage: The purity of the final FIM-1 protein was assessed by SDS-PAGE. The purified enzyme was concentrated and stored at -80°C.[10]
-
Methodology: Minimum inhibitory concentrations (MICs) were determined by the broth microdilution method following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[11]
-
Procedure: Two-fold serial dilutions of antibiotics were prepared in 96-well microtiter plates using cation-adjusted Mueller-Hinton broth.
-
Inoculation: Each well was inoculated with a standardized bacterial suspension (E. coli DH5α with pSPo1-FIM-1 or the control vector) to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubation: Plates were incubated at 37°C for 18-24 hours.
-
Interpretation: The MIC was recorded as the lowest concentration of the antibiotic that completely inhibited visible bacterial growth.[11]
-
Assay Principle: The hydrolysis of β-lactam substrates was monitored by measuring the change in absorbance using a spectrophotometer. The specific wavelength depends on the substrate (e.g., 482 nm for the chromogenic substrate nitrocefin).
-
Reaction Conditions: Assays were performed in a reaction buffer (e.g., 50 mM HEPES, pH 7.5, containing 50 μM ZnSO₄) at a constant temperature (e.g., 30°C).
-
Data Acquisition: Initial rates of hydrolysis were determined over a range of substrate concentrations.
-
Parameter Calculation: The steady-state kinetic parameters, Michaelis-Menten constant (Km) and catalytic rate constant (kcat), were calculated by fitting the initial velocity data to the Michaelis-Menten equation using non-linear regression analysis.
Conclusion and Future Perspectives
FIM-1 represents a potent and versatile carbapenemase with efficient hydrolytic activity against a wide array of β-lactam antibiotics.[1] Its association with complex mobile genetic elements, including transposons and ICEs, on the chromosome of a high-risk P. aeruginosa lineage underscores its potential for silent dissemination and future outbreaks.[3][9]
The data presented in this guide confirm the critical role of FIM-1 in mediating high-level carbapenem resistance. Understanding its biochemical properties and genetic context is crucial for several key areas of research and public health:
-
Diagnostics: Developing rapid molecular or immunological assays to detect blaFIM-1 in clinical isolates.
-
Surveillance: Monitoring the epidemiological spread of FIM-1-producing organisms to inform infection control policies.
-
Drug Development: Providing a well-characterized target for the development of novel MBL inhibitors that can restore the efficacy of existing β-lactam antibiotics.
Continued investigation into FIM-1 and other emerging MBLs is essential to combat the growing challenge of antimicrobial resistance.
References
- 1. FIM-1, a New Acquired Metallo-β-Lactamase from a Pseudomonas aeruginosa Clinical Isolate from Italy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FIM-1, a new acquired metallo-β-lactamase from a Pseudomonas aeruginosa clinical isolate from Italy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel resistance ICEs carrying the blaFIM-1 metallo-β-lactamase gene from an ST235 Pseudomonas aeruginosa sublineage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Genetic Basis of Molecular Mechanisms in β-lactam Resistant Gram-negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Beta-lactamase - Wikipedia [en.wikipedia.org]
- 8. youtube.com [youtube.com]
- 9. Novel resistance ICEs carrying the blaFIM-1 metallo-β-lactamase gene from an ST235 Pseudomonas aeruginosa sublineage - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Purification and Biochemical Characterization of the VIM-1 Metallo-β-Lactamase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Admission screening for extended-spectrum cephalosporin-resistant and carbapenem-resistant Enterobacterales colonization at a referral hospital in Botswana: A one-year period-prevalence survey, 2022–2023 | PLOS Global Public Health [journals.plos.org]
The Clinical Significance of FIM-1 in Multidrug-Resistant Bacteria: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The emergence and spread of multidrug-resistant (MDR) bacteria represent a significant threat to global public health. Carbapenem antibiotics have long been a last-resort treatment for infections caused by MDR Gram-negative bacteria. However, the increasing prevalence of carbapenem-hydrolyzing enzymes, known as carbapenemases, has severely limited their efficacy. Among these, the metallo-β-lactamases (MBLs) are of particular concern due to their broad-spectrum hydrolytic activity against nearly all β-lactam antibiotics. This guide focuses on a novel subclass B1 MBL, FIM-1 (Florence Imipenemase-1), first identified in a clinical isolate of Pseudomonas aeruginosa in Italy.[1][2] This document provides a comprehensive overview of the clinical significance, molecular epidemiology, biochemical properties, and detection of FIM-1, tailored for researchers and professionals in drug development.
Introduction to FIM-1 Metallo-β-Lactamase
FIM-1 is an acquired metallo-β-lactamase that confers broad-spectrum resistance to β-lactam antibiotics, including the carbapenems.[1][2] First discovered in a multidrug-resistant Pseudomonas aeruginosa strain isolated from a patient with a vascular graft infection in Florence, Italy, FIM-1 represents a new addition to the growing list of clinically significant carbapenemases.[1][2]
Classification and Evolutionary Context
FIM-1 belongs to the Ambler class B and Bush-Jacoby group 3 of β-lactamases, which are characterized by their dependence on zinc ions for catalytic activity. It is a member of the B1 subclass of MBLs.[2] Phylogenetic analysis reveals that FIM-1 is most closely related to the NDM-type carbapenemases, sharing approximately 40% amino acid identity.[1][2] This evolutionary relationship suggests a common ancestry and potentially similar structural and functional characteristics.
Clinical Relevance and Prevalence
To date, the reported prevalence of FIM-1 remains low and has been primarily confined to P. aeruginosa isolates from a single hospital in Italy.[3] However, the discovery of the blaFIM-1 gene in draft genomes of P. aeruginosa from both Italy and the USA suggests a potentially wider, yet underreported, distribution.[4] The association of blaFIM-1 with mobile genetic elements raises concerns about its potential for horizontal gene transfer and dissemination to other clinically relevant Gram-negative pathogens.[2][4] Infections caused by FIM-1-producing organisms are associated with multidrug resistance, leaving very few therapeutic options.[4]
Molecular and Genetic Characteristics
The genetic architecture surrounding the blaFIM-1 gene is crucial for understanding its mobilization and potential for dissemination.
The blaFIM-1 Gene
The blaFIM-1 gene encodes the FIM-1 enzyme. In the initially characterized P. aeruginosa isolate, this gene was found to be located on the chromosome.[1][2]
Association with Mobile Genetic Elements
The mobilization of blaFIM-1 is facilitated by its association with ISCR19-like elements (Insertion Sequence Common Region).[1][2] These elements are known to be involved in the capture and mobilization of adjacent genes. The blaFIM-1 gene, along with these ISCR elements, is part of a larger mobile genetic element known as an Integrative and Conjugative Element (ICE).[2][4] ICEs are capable of excision from the chromosome, circularization, and transfer to a recipient cell via conjugation, thereby mediating the horizontal spread of resistance genes.
Biochemical Properties and Resistance Profile
The FIM-1 enzyme exhibits a broad substrate profile, leading to resistance to a wide range of β-lactam antibiotics.
Substrate Specificity and Kinetic Parameters
FIM-1 efficiently hydrolyzes penicillins, cephalosporins, and carbapenems. Notably, like other MBLs, it is not active against monobactams such as aztreonam and is not inhibited by conventional β-lactamase inhibitors like clavulanic acid, sulbactam, or tazobactam.[1][2]
Table 1: Minimum Inhibitory Concentrations (MICs) for E. coli DH5α Expressing FIM-1
| Antibiotic | MIC (µg/mL) for E. coli DH5α (pBC-SK) | MIC (µg/mL) for E. coli DH5α (pSPo1-FIM-1) |
| Ampicillin | 4 | >128 |
| Piperacillin | 2 | 128 |
| Piperacillin-Tazobactam | 2 | 128 |
| Cefoxitin | 2 | 32 |
| Cefotaxime | 0.03 | 16 |
| Ceftazidime | 0.12 | 8 |
| Cefepime | 0.03 | 4 |
| Imipenem | 0.12 | 16 |
| Meropenem | 0.015 | 8 |
| Doripenem | 0.03 | 4 |
| Aztreonam | 0.06 | 0.06 |
Data sourced from Pollini et al., 2013.[1]
Mechanism of Action
The catalytic mechanism of FIM-1, like other B1 MBLs, involves one or two zinc ions in the active site. These ions activate a water molecule that acts as a nucleophile, attacking the carbonyl carbon of the β-lactam ring and leading to its hydrolysis and inactivation of the antibiotic.
References
- 1. Evaluation of a New Etest for Detecting Metallo-β-Lactamases in Routine Clinical Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ISCR elements: novel gene-capturing systems of the 21st century? | Department of Biology [biology.ox.ac.uk]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. orbi.uliege.be [orbi.uliege.be]
Epidemiology of FIM-1 Producing Bacterial Strains: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence and spread of carbapenem-resistant Gram-negative bacteria pose a significant threat to global public health. Carbapenemases, enzymes that inactivate carbapenem antibiotics, are a primary mechanism of resistance. Among the diverse array of carbapenemases, the Florence imipenemase (FIM-1) is a rare but clinically significant metallo-β-lactamase (MBL). This technical guide provides a comprehensive overview of the epidemiology of FIM-1 producing bacterial strains, including their prevalence, geographical distribution, associated antibiotic resistance, and the molecular context of the resistance determinant.
Prevalence and Geographical Distribution
The prevalence of FIM-1 producing bacteria is currently considered to be very low and its geographical distribution appears to be limited. The majority of published reports describe isolates from a single hospital in Florence, Italy.
Initial identification of a Pseudomonas aeruginosa clinical isolate producing the FIM-1 MBL occurred in Florence, Italy.[1] Subsequent investigations at the same hospital have identified additional cases, suggesting localized persistence and potential for cross-transmission.[2][3]
Evidence for a broader, albeit still uncommon, geographical distribution comes from the identification of the blaFIM-1 gene in draft whole-genome sequences of P. aeruginosa strains from the United States and another location in Southern Italy.[4][5] However, to date, there have been no large-scale epidemiological studies to determine the true prevalence of FIM-1 in different geographical regions. One meta-analysis on carbapenem-resistant P. aeruginosa in Iran did not detect any FIM-1 producers among the studied isolates.[6]
Bacterial Strains and Clonal Lineages
Currently, FIM-1 has been exclusively identified in Pseudomonas aeruginosa. The FIM-1-producing isolates from the well-documented cases in Florence, Italy, belong to the high-risk international clone, sequence type 235 (ST235).[1][2] This clonal lineage is known for its association with multidrug resistance and its capacity to cause nosocomial outbreaks. The identification of FIM-1 within this successful clonal lineage is a cause for concern, as it has the potential to facilitate the dissemination of this resistance mechanism.
Quantitative Data on FIM-1 Producing Strains
The available quantitative data on FIM-1 producing strains is primarily derived from individual case reports and small-scale investigations. The following tables summarize the key findings.
Table 1: Reported Cases of FIM-1 Producing Pseudomonas aeruginosa
| Year of Isolation | Country | Number of Isolates | Bacterial Species | Sequence Type | Source of Isolate | Reference |
| 2007 | Italy | 1 | Pseudomonas aeruginosa | ST235 | Vascular graft infection | [7] |
| 2020 | Italy | 1 | Pseudomonas aeruginosa | ST235 | Clinical infection | [4] |
| 2023 | Italy | 2 | Pseudomonas aeruginosa | ST235 | Breakthrough bacteremia, Pharyngeal swab | [2][3] |
| 2012 | USA | 1 | Pseudomonas aeruginosa | Not Reported | Not Reported | [4] |
| 2012 | Italy | 1 | Pseudomonas aeruginosa | Not Reported | Not Reported | [4] |
| 2022 | Italy (Southern) | 1 | Pseudomonas aeruginosa | Not Reported | Not Reported | [2] |
Table 2: Antimicrobial Susceptibility Profile of a FIM-1 Producing P. aeruginosa Isolate (FI-26059)
| Antimicrobial Agent | MIC (mg/L) | Interpretation | Reference |
| Ceftazidime | >128 | Resistant | [2] |
| Ceftazidime/avibactam | >128/4 | Resistant | [2] |
| Cefepime | >128 | Resistant | [2] |
| Aztreonam | >128 | Resistant | [2] |
| Meropenem | >128 | Resistant | [2] |
| Imipenem | >128 | Resistant | [2] |
| Piperacillin/tazobactam | >128/4 | Resistant | [2] |
| Ciprofloxacin | 0.25 | Susceptible | [2] |
| Levofloxacin | 4 | Resistant | [2] |
| Amikacin | >128 | Resistant | [2] |
| Gentamicin | >128 | Resistant | [2] |
| Tobramycin | >128 | Resistant | [2] |
| Colistin | 1 | Susceptible | [2] |
| Cefiderocol | 0.5 | Susceptible | [2] |
Note: MIC (Minimum Inhibitory Concentration) data is based on broth microdilution methods as reported in the cited literature.
Molecular Epidemiology and Genetic Context
The genetic determinant for FIM-1 production is the blaFIM-1 gene. In the characterized P. aeruginosa isolates, this gene is located on the chromosome.[1] The blaFIM-1 gene is associated with large integrative and conjugative elements (ICEs), which are mobile genetic elements that can mediate their own transfer from a host cell to a recipient cell.[2][4] This association with ICEs is significant as it provides a mechanism for the potential horizontal gene transfer of blaFIM-1 to other bacteria, although transfer has not been successfully demonstrated experimentally.[1][7]
The FIM-1 enzyme is a subclass B1 metallo-β-lactamase and shares the highest amino acid identity (approximately 40%) with the New Delhi metallo-β-lactamase (NDM) enzymes.[1][8]
Experimental Protocols
Detailed, step-by-step experimental protocols for the identification and characterization of FIM-1 producing strains are not extensively published. However, the methodologies employed in the existing research provide a framework for laboratory investigation.
Phenotypic Detection of Metallo-β-Lactamase Activity
Phenotypic tests are crucial for the initial screening of MBL-producing isolates. These methods are based on the principle that MBLs require zinc for their activity and are therefore inhibited by chelating agents such as EDTA.
a. Combined Disc Diffusion Test:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Inoculate a Mueller-Hinton agar plate with the bacterial suspension.
-
Place a carbapenem disc (e.g., imipenem or meropenem) and a carbapenem disc supplemented with EDTA on the agar.
-
Incubate the plate at 35-37°C for 16-20 hours.
-
An increase in the zone of inhibition of ≥5 mm for the carbapenem-EDTA disc compared to the carbapenem disc alone is considered a positive result for MBL production.
b. Carbapenem Inactivation Method (CIM) with EDTA (eCIM):
-
Prepare a 1 µL loopful of the test organism from an overnight agar plate and resuspend it in 2 mL of Tryptic Soy Broth (TSB).
-
Add a 10 µg meropenem disc to the bacterial suspension.
-
In a separate tube, add a 10 µg meropenem disc to 2 mL of TSB containing 5 mM EDTA, and then add a 1 µL loopful of the test organism.
-
Incubate both tubes for a minimum of 4 hours at 35-37°C.
-
After incubation, remove the meropenem discs and place them on a Mueller-Hinton agar plate previously inoculated with a susceptible E. coli indicator strain.
-
Incubate the plate overnight at 35-37°C.
-
Growth of the indicator strain up to the disc from the tube without EDTA indicates carbapenemase production. No growth or a significant inhibition zone around the disc from the tube with EDTA confirms MBL activity.
Genotypic Detection of blaFIM-1
Molecular methods are the gold standard for the specific identification of the blaFIM-1 gene.
a. Polymerase Chain Reaction (PCR):
-
DNA Extraction: Extract bacterial genomic DNA using a commercial kit or a standard in-house method.
-
Primer Design: Design specific primers targeting a conserved region of the blaFIM-1 gene.
-
PCR Amplification:
-
Prepare a PCR master mix containing DNA polymerase, dNTPs, PCR buffer, and the specific forward and reverse primers for blaFIM-1.
-
Add the extracted DNA template.
-
Perform PCR with an initial denaturation step, followed by 30-35 cycles of denaturation, annealing, and extension, and a final extension step.
-
-
Agarose Gel Electrophoresis: Analyze the PCR product on a 1-1.5% agarose gel. The presence of a band of the expected size indicates a positive result for the blaFIM-1 gene.
Whole-Genome Sequencing (WGS)
WGS provides the most comprehensive information on the genetic background of FIM-1 producing strains.
-
DNA Library Preparation: Extract high-quality genomic DNA and prepare a sequencing library according to the manufacturer's protocol for the chosen sequencing platform (e.g., Illumina).
-
Sequencing: Sequence the prepared library to generate short-read sequencing data.
-
Bioinformatic Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads.
-
De Novo Assembly: Assemble the reads to reconstruct the bacterial genome.
-
Gene Annotation: Identify and annotate genes within the assembled genome.
-
Resistance Gene Identification: Use bioinformatics tools such as ResFinder or the Comprehensive Antibiotic Resistance Database (CARD) to screen the genome for the presence of blaFIM-1 and other antibiotic resistance genes.
-
Mobile Genetic Element Analysis: Identify and characterize integrative and conjugative elements (ICEs) and other mobile genetic elements associated with blaFIM-1.
-
Multilocus Sequence Typing (MLST): Determine the sequence type (ST) of the isolate.
-
Mandatory Visualizations
Diagram 1: Experimental Workflow for Identification of FIM-1 Producing Bacteria
Caption: Workflow for the identification and characterization of FIM-1 producing bacteria.
Diagram 2: Genetic Context of blaFIM-1
Caption: Schematic of the genetic environment of the blaFIM-1 gene.
Conclusion
The epidemiology of FIM-1 producing bacterial strains is characterized by their rarity and, to date, a limited geographical and species distribution, being primarily found in P. aeruginosa ST235 in Italy. The location of the blaFIM-1 gene on an integrative and conjugative element on the chromosome highlights the potential for this resistance determinant to be mobilized and spread to other bacteria. The multidrug-resistant nature of FIM-1 producing isolates underscores the clinical challenge they present. Continuous surveillance and molecular characterization are essential to monitor for the emergence and dissemination of these and other novel carbapenemase-producing strains to inform infection control practices and guide the development of new therapeutic strategies. Further research is needed to understand the full extent of the prevalence of FIM-1 and the factors contributing to its emergence and potential for spread.
References
- 1. FIM-1, a New Acquired Metallo-β-Lactamase from a Pseudomonas aeruginosa Clinical Isolate from Italy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pseudomonas aeruginosa producing FIM-1-metallo-β-lactamase: emergence and cross-transmission in a long-term acute care rehabilitation hospital - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pseudomonas aeruginosa producing FIM-1-metallo-β-lactamase: emergence and cross-transmission in a long-term acute care rehabilitation hospital - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel resistance ICEs carrying the blaFIM-1 metallo-β-lactamase gene from an ST235 Pseudomonas aeruginosa sublineage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Prevalence of metallo-β-lactamase-encoding genes among carbapenem-resistant Pseudomonas aeruginosa strains isolated from burn patients in Iran - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. The Current Burden of Carbapenemases: Review of Significant Properties and Dissemination among Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
FIM-1 Metallo-β-Lactamase: A Comprehensive Technical Overview of its Substrate Profile and Antibiotic Hydrolysis Spectrum
For Immediate Release
This technical guide provides an in-depth analysis of the FIM-1 metallo-β-lactamase, a clinically significant enzyme capable of hydrolyzing a broad spectrum of β-lactam antibiotics. This document is intended for researchers, scientists, and drug development professionals engaged in the study of antimicrobial resistance.
Introduction
Acquired metallo-β-lactamases (MBLs) represent a formidable challenge in the treatment of bacterial infections. These enzymes confer resistance to a wide array of β-lactam antibiotics, including the last-resort carbapenems, and are not inhibited by conventional β-lactamase inhibitors. FIM-1 is a notable member of the subclass B1 MBLs, first identified in a multidrug-resistant clinical isolate of Pseudomonas aeruginosa in Italy.[1][2][3][4] This guide details the substrate specificity and hydrolytic capabilities of the FIM-1 enzyme, providing crucial data for understanding its role in antibiotic resistance and for the development of novel therapeutic strategies.
FIM-1 Substrate Profile and Kinetic Parameters
The hydrolytic efficiency of FIM-1 against various β-lactam antibiotics has been characterized through steady-state kinetic analysis. The following tables summarize the kinetic parameters (Km, kcat, and kcat/Km) for the hydrolysis of penicillins, cephalosporins, and carbapenems by the purified FIM-1 enzyme. The data reveals that FIM-1 exhibits a broad substrate profile with a notable preference for penicillins and carbapenems.[1][4][5] It is important to note that aztreonam, a monobactam, was not hydrolyzed by FIM-1.[1][4][5]
Table 1: Kinetic Parameters of FIM-1 for Penicillin Substrates
| Substrate | Km (μM) | kcat (s-1) | kcat/Km (μM-1s-1) |
| Penicillin G | 33 ± 4 | 480 ± 20 | 14.5 |
| Ampicillin | 110 ± 10 | 1100 ± 50 | 10.0 |
| Carbenicillin | 45 ± 5 | 730 ± 40 | 16.2 |
| Piperacillin | 28 ± 3 | 520 ± 20 | 18.6 |
Data sourced from a study by an Italian research group.[1]
Table 2: Kinetic Parameters of FIM-1 for Cephalosporin Substrates
| Substrate | Km (μM) | kcat (s-1) | kcat/Km (μM-1s-1) |
| Cephalothin | 180 ± 20 | 250 ± 10 | 1.4 |
| Cefuroxime | 250 ± 30 | 180 ± 10 | 0.7 |
| Cefotaxime | 150 ± 20 | 90 ± 5 | 0.6 |
| Ceftazidime | 320 ± 40 | 120 ± 10 | 0.4 |
| Cefepime | 280 ± 30 | 150 ± 10 | 0.5 |
Data sourced from a study by an Italian research group.[1]
Table 3: Kinetic Parameters of FIM-1 for Carbapenem Substrates
| Substrate | Km (μM) | kcat (s-1) | kcat/Km (μM-1s-1) |
| Imipenem | 120 ± 10 | 850 ± 40 | 7.1 |
| Meropenem | 90 ± 10 | 650 ± 30 | 7.2 |
| Ertapenem | 60 ± 8 | 420 ± 20 | 7.0 |
Data sourced from a study by an Italian research group.[1]
Experimental Protocols
The following section details the methodologies employed for the characterization of the FIM-1 metallo-β-lactamase.
Cloning of the blaFIM-1 Gene
The blaFIM-1 gene was identified and cloned from a multidrug-resistant Pseudomonas aeruginosa clinical isolate. Standard molecular biology techniques were utilized for this process.
Expression and Purification of FIM-1
For biochemical characterization, the FIM-1 enzyme was produced in E. coli strain Rosetta(pET-FIM-1). The purification was achieved from a crude lysate of the strain through a two-step anion-exchange chromatography process. The purity of the final enzyme preparation was estimated to be greater than 95% as determined by SDS-PAGE.[1] The overall yield of the purified enzyme was approximately 4 mg per liter of culture.[1]
Kinetic Measurements
The kinetic parameters of the purified FIM-1 enzyme were determined by monitoring the hydrolysis of various β-lactam substrates. The initial rates of hydrolysis were measured spectrophotometrically. All assays were performed at 30°C in a buffer solution of 10 mM HEPES (pH 7.5) containing 50 μM ZnCl2 and 0.1 mg/ml bovine serum albumin (BSA). The hydrolysis of the β-lactam ring was monitored by following the change in absorbance at specific wavelengths for each antibiotic. The kinetic parameters, Km and kcat, were calculated by fitting the initial velocity data to the Michaelis-Menten equation using a nonlinear regression method.
Visualizations
The following diagrams illustrate key aspects of FIM-1's function and the experimental workflow for its characterization.
Caption: Hydrolysis spectrum of FIM-1.
Caption: Experimental workflow for FIM-1 characterization.
References
- 1. FIM-1, a New Acquired Metallo-β-Lactamase from a Pseudomonas aeruginosa Clinical Isolate from Italy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. journals.asm.org [journals.asm.org]
- 4. FIM-1, a new acquired metallo-β-lactamase from a Pseudomonas aeruginosa clinical isolate from Italy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Notes & Protocols: Cloning of the blaFIM-1 Gene into an Expression Vector
Audience: Researchers, scientists, and drug development professionals.
Introduction
The blaFIM-1 gene encodes the Florence imipenemase-1, a metallo-β-lactamase (MBL) that confers resistance to a broad spectrum of β-lactam antibiotics, including carbapenems.[1][2] First identified in a clinical isolate of Pseudomonas aeruginosa in Italy, FIM-1 is a significant concern in the context of rising antibiotic resistance.[1][3] Cloning the blaFIM-1 gene into an expression vector is a critical first step for a variety of research applications. These include the high-level production and purification of the FIM-1 enzyme for structural biology studies, biochemical characterization, and the development and screening of novel MBL inhibitors to combat antibiotic resistance.[2] This document provides a detailed protocol for the cloning of the blaFIM-1 gene into a pET series expression vector, a system widely used for robust protein expression in Escherichia coli.[4][5][6]
Experimental Workflow Overview
The overall strategy employs a traditional restriction enzyme-based cloning approach. The blaFIM-1 gene is first amplified from a source DNA template via Polymerase Chain Reaction (PCR). The primers used for this amplification are designed to incorporate specific restriction enzyme sites at both ends of the gene. The expression vector is digested with the same restriction enzymes. The purified PCR product and the linearized vector are then joined together using DNA ligase. This newly created recombinant plasmid is introduced into competent E. coli cells via transformation. Finally, colonies are screened to identify those containing the correct recombinant plasmid, which is then verified by DNA sequencing.
Caption: General workflow for restriction enzyme-based cloning.
Detailed Protocols
Protocol 1: PCR Amplification of the blaFIM-1 Gene
This protocol describes the amplification of the blaFIM-1 open reading frame (ORF) and the addition of flanking restriction sites (e.g., NdeI and XhoI, which are common in pET vectors).
-
Primer Design: Design forward and reverse primers that flank the blaFIM-1 ORF. Add restriction sites to the 5' ends of the primers. Include a 6-nucleotide "clamp" sequence upstream of the restriction site to ensure efficient digestion.
-
Forward Primer Example (with NdeI): 5'- GGCGGCCATATG [Start Codon and Gene Sequence] -3'
-
Reverse Primer Example (with XhoI): 5'- GGCGGCCTCGAG [Reverse Complement of Gene Sequence after Stop Codon] -3'
-
-
PCR Reaction Setup: Assemble the PCR reaction on ice. A typical 50 µL reaction is detailed in the table below.
-
PCR Cycling: Perform PCR using a thermal cycler with the appropriate program, optimized for the polymerase and primers used.
| Component | Volume (µL) | Final Concentration |
| 5X High-Fidelity Buffer | 10 | 1X |
| dNTP Mix (10 mM each) | 1 | 200 µM |
| Forward Primer (10 µM) | 2.5 | 0.5 µM |
| Reverse Primer (10 µM) | 2.5 | 0.5 µM |
| Template DNA (10 ng/µL) | 1 | 10 ng |
| High-Fidelity DNA Polymerase | 0.5 | 1-2 units |
| Nuclease-Free Water | to 50 µL | - |
| Total Volume | 50 |
-
Analysis: Run 5 µL of the PCR product on a 1% agarose gel to verify the amplification of a band of the expected size.
-
Purification: Purify the remaining PCR product using a commercial PCR purification kit to remove primers, dNTPs, and polymerase. Elute the DNA in nuclease-free water or elution buffer.
Protocol 2: Restriction Digestion of PCR Product and Vector
This protocol describes the digestion of the purified PCR product and the pET expression vector.[7][8][9]
-
Reaction Setup: Set up two separate digestion reactions, one for the vector and one for the PCR product, as detailed in the table below. It is crucial to use a buffer compatible with both restriction enzymes.
| Component | Vector Digest (µg) | Insert Digest (µg) |
| Plasmid Vector DNA | 1-2 µg | - |
| Purified PCR Product | - | 0.5-1 µg |
| 10X Restriction Buffer | 5 µL | 5 µL |
| Restriction Enzyme 1 (e.g., NdeI) | 1 µL (10-20 units) | 1 µL (10-20 units) |
| Restriction Enzyme 2 (e.g., XhoI) | 1 µL (10-20 units) | 1 µL (10-20 units) |
| Nuclease-Free Water | to 50 µL | to 50 µL |
| Total Volume | 50 µL | 50 µL |
-
Incubation: Incubate the reactions at 37°C for 1-2 hours.
-
Vector Dephosphorylation (Optional but Recommended): To prevent vector self-ligation, add 1 µL of Calf Intestinal Phosphatase (CIP) or a heat-labile phosphatase to the vector digestion reaction and incubate for another 30-60 minutes at 37°C.[7]
-
Purification: Purify the digested products.
-
Vector: Run the entire vector digest on a 1% agarose gel. Excise the band corresponding to the linearized vector and purify it using a gel extraction kit.[10] This separates the linearized vector from any undigested plasmid.
-
Insert: Purify the digested insert using a PCR purification kit.
-
Protocol 3: Ligation
This protocol joins the digested insert and vector DNA fragments.[11]
-
Reaction Setup: Set up the ligation reaction on ice. It is critical to use an appropriate molar ratio of insert to vector, typically ranging from 3:1 to 5:1.
| Component | Volume |
| Digested Vector | 50-100 ng |
| Digested Insert | Molar equivalent for 3:1 ratio |
| 10X T4 DNA Ligase Buffer | 2 µL |
| T4 DNA Ligase | 1 µL |
| Nuclease-Free Water | to 20 µL |
| Total Volume | 20 µL |
-
Control Reaction: Set up a "vector-only" ligation control (replace insert volume with water) to assess the background from undigested or self-ligated vector.
-
Incubation: Incubate the reaction for 1 hour at room temperature or overnight at 16°C for higher efficiency.[11]
Protocol 4: Transformation and Screening
This protocol introduces the ligation product into competent E. coli cells.
-
Transformation:
-
Thaw a 50 µL aliquot of chemically competent E. coli (e.g., DH5α) on ice.
-
Add 5-10 µL of the ligation mixture to the cells.
-
Incubate on ice for 30 minutes.
-
Heat-shock the cells at 42°C for 45 seconds.[12]
-
Immediately return to ice for 2 minutes.
-
Add 950 µL of SOC or LB medium and incubate at 37°C for 1 hour with shaking.
-
-
Plating: Plate 100-200 µL of the transformed cells onto LB agar plates containing the appropriate antibiotic for the expression vector (e.g., kanamycin for pET-28a). Plate the "vector-only" control on a separate plate.
-
Incubation: Incubate the plates overnight at 37°C.
-
Screening:
-
Colony Count: The plate with the insert ligation should have significantly more colonies than the vector-only control plate.
-
Colony PCR: Pick 4-8 individual colonies. Resuspend each in 20 µL of water. Use 1 µL as a template for a PCR reaction with the same primers used in Protocol 1. A positive clone will yield a band of the correct size.
-
Restriction Analysis: Inoculate positive colonies from colony PCR into 5 mL of LB broth with the appropriate antibiotic and grow overnight. Isolate plasmid DNA using a miniprep kit. Digest the purified plasmid with the cloning restriction enzymes (e.g., NdeI and XhoI) and analyze by gel electrophoresis. A successful clone will show two bands: one corresponding to the vector size and one to the insert size.
-
Protocol 5: Sequence Verification
To confirm the integrity of the cloned blaFIM-1 gene, send the purified plasmid from a positive clone for Sanger sequencing. Use primers that anneal upstream and downstream of the multiple cloning site (e.g., T7 promoter and T7 terminator primers for pET vectors). Verify that the sequence is correct and in the proper reading frame.
Alternative Advanced Method: Ligation Independent Cloning (LIC)
For more efficient, seamless cloning, Ligation Independent Cloning (LIC) is an excellent alternative to traditional restriction digestion.[13] LIC utilizes the 3'→5' exonuclease activity of T4 DNA polymerase to create long, specific, single-stranded overhangs on both the insert and a specially prepared LIC vector.[10][12][13]
Caption: Workflow for Ligation Independent Cloning (LIC).
Advantages of LIC:
-
Directional: Cloning is directional and highly efficient.
-
Seamless: No restriction site scar is left between the vector and the insert.
-
Fast: The ligation step is eliminated, shortening the overall workflow.[10][14]
References
- 1. FIM-1, a New Acquired Metallo-β-Lactamase from a Pseudomonas aeruginosa Clinical Isolate from Italy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Genetic Basis of Molecular Mechanisms in β-lactam Resistant Gram-negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. youtube.com [youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. pro.unibz.it [pro.unibz.it]
- 11. Cloning Genes-of-Interest into a Plasmid Vector [sigmaaldrich.com]
- 12. p4eu.org [p4eu.org]
- 13. neb.com [neb.com]
- 14. addgene.org [addgene.org]
Application Notes and Protocols for FIM-1 (Fimbrin-1) Protein Expression and Purification from E. coli
For Researchers, Scientists, and Drug Development Professionals
Introduction
FIM-1, also known as Fimbrin-1 or Plastin 1, is a highly conserved actin-binding protein crucial for the organization of the actin cytoskeleton.[1] It functions by cross-linking filamentous actin (F-actin) into tightly packed bundles, which are integral components of various cellular structures such as microvilli, filopodia, and stereocilia.[1][2] The ability of FIM-1 to organize actin filaments is fundamental to cellular processes including morphogenesis, endocytosis, and cell polarization.[1][3] Structurally, FIM-1 is a monomeric protein that typically contains two tandem actin-binding domains (ABDs), each composed of two calponin-homology (CH) domains.[2][3]
The production of pure, active recombinant FIM-1 is essential for a wide range of research applications, from in vitro biochemical assays designed to understand cytoskeletal dynamics to the development of potential therapeutic agents that target cellular motility. This document provides a comprehensive guide for the expression of His-tagged FIM-1 in Escherichia coli and its subsequent purification using a multi-step chromatography strategy.
Principle of the Method
The protocol outlines a robust workflow for obtaining high-purity FIM-1. The gene encoding FIM-1 is first cloned into a bacterial expression vector, such as pET-28a, which incorporates an N-terminal hexahistidine (6xHis) tag. This tag facilitates efficient capture and initial purification. The expression construct is transformed into a suitable E. coli strain like BL21(DE3), which is optimized for recombinant protein expression.[4] Protein production is induced by the addition of Isopropyl β-D-1-thiogalactopyranoside (IPTG).
Following cell lysis, the His-tagged FIM-1 is purified through a three-phase chromatography process:
-
Immobilized Metal Affinity Chromatography (IMAC): The His-tag provides strong affinity for nickel-charged resins (Ni-NTA), allowing for the selective capture of FIM-1 from the cell lysate.[5][6]
-
Ion-Exchange Chromatography (IEX): This step separates proteins based on their net surface charge, effectively removing many remaining contaminants.[3][7]
-
Size-Exclusion Chromatography (SEC): The final polishing step separates FIM-1 based on its hydrodynamic radius, removing aggregates and other impurities of different sizes, while also allowing for buffer exchange into a suitable storage solution.[8][9]
Experimental Workflow and Signaling Pathway
Caption: Experimental workflow for FIM-1 expression and purification.
Caption: FIM-1 mechanism of action in actin filament cross-linking.
Data Presentation
Table 1: Recommended Expression and Purification Parameters
| Parameter | Recommendation | Purpose |
|---|---|---|
| Expression Host | E. coli BL21(DE3) | Lacks lon and ompT proteases, contains T7 RNA polymerase for high-level expression from pET vectors.[4] |
| Expression Vector | pET-28a(+) | Provides N-terminal 6xHis tag for IMAC purification and kanamycin resistance for selection. |
| Culture Medium | Luria-Bertani (LB) Broth | Standard medium for robust E. coli growth. |
| Growth Temp. | 37°C | Optimal for rapid cell growth to desired density. |
| Induction OD₆₀₀ | 0.6 - 0.8 | Ensures sufficient cell mass before inducing protein expression. |
| Inducer | IPTG (0.1 - 0.5 mM) | Induces the lac operon, leading to T7 RNA polymerase and subsequent FIM-1 expression. |
| Expression Temp. | 18-25°C | Lower temperature promotes proper protein folding and increases solubility. |
| Expression Time | 16-20 hours (Overnight) | Allows for sufficient accumulation of soluble recombinant protein. |
Table 2: Representative FIM-1 Purification Summary (Hypothetical Data)
| Purification Step | Total Protein (mg) | FIM-1 (mg) | Purity (%) | Yield (%) | Purification Fold |
|---|---|---|---|---|---|
| Clarified Lysate | 1500 | 75 | 5 | 100 | 1 |
| IMAC (Ni-NTA) | 80 | 65 | 81 | 87 | 16 |
| IEX (Anion Exchange) | 25 | 58 | 92 | 77 | 31 |
| SEC (Gel Filtration) | 18 | 55 | >98 | 73 | 37 |
Table 3: Functional Characteristics of Recombinant FIM-1
| Parameter | Value | Method | Source |
|---|---|---|---|
| Actin Filament Binding (Kd) | 0.55 ± 0.21 µM | F-actin co-sedimentation assay | [6] |
| Binding Stoichiometry | 1:4 (FIM-1 : Actin monomer) | F-actin co-sedimentation assay | [6] |
| Calcium Dependence | Calcium-independent | F-actin cross-linking assay |[6] |
Experimental Protocols
Protocol 1: FIM-1 Expression in E. coli
Materials:
-
E. coli BL21(DE3) cells containing pET-28a-FIM1 plasmid
-
LB Broth and LB agar plates
-
Kanamycin (50 µg/mL stock)
-
IPTG (1 M stock)
-
Shaking incubator, centrifuge, and sterile flasks
Methodology:
-
Starter Culture: Inoculate a single colony from an LB-kanamycin plate into 50 mL of LB broth containing 50 µg/mL kanamycin. Incubate overnight at 37°C with shaking (220 rpm).[10]
-
Main Culture: The next day, inoculate 1 L of LB broth with 10 mL of the overnight starter culture. Add kanamycin to a final concentration of 50 µg/mL.
-
Growth: Incubate at 37°C with vigorous shaking (220 rpm) until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.
-
Induction: Cool the culture to room temperature. Add IPTG to a final concentration of 0.4 mM to induce FIM-1 expression.
-
Expression: Transfer the culture to a shaking incubator set at 20°C and incubate for 16-20 hours.
-
Harvest: Pellet the cells by centrifugation at 6,000 x g for 15 minutes at 4°C. Discard the supernatant. The cell pellet can be stored at -80°C or used immediately for purification.
Protocol 2: FIM-1 Purification
A. Cell Lysis and Clarification
Buffers:
-
Lysis Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM Imidazole, 1 mM PMSF, 1 mg/mL Lysozyme.
-
IMAC Binding Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM Imidazole.
-
IMAC Wash Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM Imidazole.
-
IMAC Elution Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM Imidazole.
Methodology:
-
Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer per liter of original culture.
-
Incubate on ice for 30 minutes to allow lysozyme to act.
-
Lyse the cells by sonication on ice. Use short pulses (e.g., 10 seconds ON, 20 seconds OFF) for a total of 10 minutes of pulse time to prevent overheating.[11]
-
Clarify the lysate by centrifugation at 30,000 x g for 30 minutes at 4°C to pellet cell debris.[12]
-
Carefully collect the supernatant, which contains the soluble His-tagged FIM-1 protein. Filter through a 0.45 µm syringe filter.
B. Step 1: Immobilized Metal Affinity Chromatography (IMAC)
Methodology:
-
Equilibrate a 5 mL Ni-NTA column with 10 column volumes (CV) of IMAC Binding Buffer.[13]
-
Load the clarified lysate onto the column at a flow rate of 1-2 mL/min.
-
Wash the column with 10 CV of IMAC Wash Buffer to remove non-specifically bound proteins.[6]
-
Elute the His-tagged FIM-1 protein with 5 CV of IMAC Elution Buffer. Collect 1 mL fractions.
-
Analyze fractions for protein content (e.g., Bradford assay) and by SDS-PAGE to identify fractions containing FIM-1. Pool the purest fractions.
C. Step 2: Ion-Exchange Chromatography (IEX)
Note: The choice of IEX resin (anion vs. cation) depends on the isoelectric point (pI) of FIM-1. The pI of FIM-1 from Arabidopsis thaliana is ~5.8. Therefore, at a pH of 7.5, the protein will be negatively charged and will bind to an anion exchanger (e.g., Q-sepharose).
Buffers:
-
IEX Buffer A (Binding): 20 mM Tris-HCl pH 7.5, 25 mM NaCl.
-
IEX Buffer B (Elution): 20 mM Tris-HCl pH 7.5, 1 M NaCl.
Methodology:
-
Buffer Exchange: The pooled IMAC fractions contain high salt and imidazole. Exchange the buffer to IEX Buffer A using a desalting column or dialysis.
-
Equilibrate an anion exchange column (e.g., HiTrap Q HP 5 mL) with 10 CV of IEX Buffer A.
-
Load the buffer-exchanged sample onto the column.
-
Wash the column with 5 CV of IEX Buffer A.
-
Elute FIM-1 using a linear gradient from 0% to 50% IEX Buffer B over 20 CV.[14] Collect fractions.
-
Analyze fractions by SDS-PAGE and pool those containing pure FIM-1.
D. Step 3: Size-Exclusion Chromatography (SEC)
Buffer:
-
SEC Buffer (Storage Buffer): 20 mM HEPES pH 7.5, 150 mM KCl, 1 mM DTT.
Methodology:
-
Concentrate the pooled IEX fractions to a volume of 1-2 mL using a centrifugal concentrator.
-
Equilibrate a size-exclusion column (e.g., Superdex 200 Increase 10/300 GL) with 2 CV of SEC Buffer.[9]
-
Load the concentrated sample onto the column.
-
Elute the protein isocratically with 1.5 CV of SEC Buffer. Collect fractions. The main peak should correspond to monomeric FIM-1.
-
Analyze fractions by SDS-PAGE. Pool the purest fractions.
-
Measure the final protein concentration, aliquot, flash-freeze in liquid nitrogen, and store at -80°C.
References
- 1. Fimbrin - Wikipedia [en.wikipedia.org]
- 2. Fimbrin - Mechanobiology Institute, National University of Singapore [mbi.nus.edu.sg]
- 3. researchgate.net [researchgate.net]
- 4. Osteogenesis imperfecta - Wikipedia [en.wikipedia.org]
- 5. edepot.wur.nl [edepot.wur.nl]
- 6. AtFim1 is an actin filament crosslinking protein from Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 8. Fimbrin [maciverlab.bms.ed.ac.uk]
- 9. mdpi.com [mdpi.com]
- 10. youtube.com [youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. youtube.com [youtube.com]
- 13. uniprot.org [uniprot.org]
- 14. The Role of the FH1 Domain and Profilin in Formin-Mediated Actin-Filament Elongation and Nucleation - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol for the Purification of Recombinant FIM-1 Enzyme
Audience: Researchers, scientists, and drug development professionals.
Introduction:
This document provides a detailed protocol for the expression and purification of a recombinant Fim protein, here designated as FIM-1, from Escherichia coli. The Fim proteins are components of the type 1 fimbrial system in E. coli, which is involved in bacterial adhesion. The expression of these fimbriae is controlled by a genetic switch known as the fim switch.[1][2][3] This protocol outlines a robust method for obtaining high-purity FIM-1, suitable for downstream biochemical and structural analyses. The procedure employs an E. coli expression system and a two-step purification strategy involving Immobilized Metal Affinity Chromatography (IMAC) followed by Size-Exclusion Chromatography (SEC).
Data Presentation
A summary of typical purification results for a recombinant His-tagged FIM-1 protein is presented in the table below. This data is representative of a standard purification run starting from a 1-liter bacterial culture.
| Purification Step | Total Protein (mg) | FIM-1 (mg) | Purity (%) | Yield (%) |
| Clarified Lysate | 500 | 25 | 5 | 100 |
| IMAC Elution | 22 | 20 | >90 | 80 |
| SEC Pool | 17 | 16 | >98 | 64 |
Experimental Protocols
A detailed methodology for each key stage of the purification process is provided below.
1. Recombinant FIM-1 Expression in E. coli
This protocol assumes the gene for the FIM-1 protein with an N-terminal polyhistidine tag (His-tag) has been cloned into a suitable E. coli expression vector, such as pET-28a(+), under the control of an inducible promoter (e.g., T7).[4][5]
-
Materials:
-
E. coli strain (e.g., BL21(DE3)) transformed with the FIM-1 expression plasmid.
-
Luria-Bertani (LB) broth.
-
Appropriate antibiotic (e.g., Kanamycin).
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
-
Procedure:
-
Inoculate 50 mL of LB broth containing the appropriate antibiotic with a single colony of E. coli harboring the FIM-1 expression plasmid.
-
Incubate overnight at 37°C with shaking (200 rpm).
-
The next day, use the overnight culture to inoculate 1 L of LB broth with the antibiotic.
-
Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.5 mM.
-
Continue to incubate the culture for 4-6 hours at 30°C with shaking.
-
Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C.
-
Discard the supernatant and store the cell pellet at -80°C until needed.
-
2. Cell Lysis and Lysate Clarification
-
Materials:
-
Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 mg/mL lysozyme).
-
DNase I.
-
High-pressure homogenizer or sonicator.
-
Centrifuge.
-
-
Procedure:
-
Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer.
-
Incubate on ice for 30 minutes to allow for lysozyme activity.
-
Add DNase I to a final concentration of 10 µg/mL.
-
Lyse the cells by sonication on ice or by passing through a high-pressure homogenizer.
-
Clarify the lysate by centrifugation at 30,000 x g for 30 minutes at 4°C.
-
Carefully collect the supernatant, which contains the soluble His-tagged FIM-1 protein, and filter it through a 0.45 µm filter.
-
3. Immobilized Metal Affinity Chromatography (IMAC)
IMAC is used as the initial capture step to purify the His-tagged FIM-1 from the clarified lysate.[6][7][8]
-
Materials:
-
IMAC Column (e.g., HisTrap HP).
-
IMAC Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).
-
IMAC Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).
-
Chromatography system (e.g., ÄKTA).
-
-
Procedure:
-
Equilibrate the IMAC column with 5-10 column volumes (CVs) of Lysis Buffer.
-
Load the filtered clarified lysate onto the column at a flow rate of 1-2 mL/min.
-
Wash the column with 10-15 CVs of IMAC Wash Buffer to remove non-specifically bound proteins.
-
Elute the bound FIM-1 protein with 5 CVs of IMAC Elution Buffer.
-
Collect fractions and analyze them by SDS-PAGE to identify those containing the purified FIM-1.
-
Pool the fractions containing the protein of interest.
-
4. Size-Exclusion Chromatography (SEC)
SEC is employed as a polishing step to remove any remaining contaminants and protein aggregates.[9][10][11]
-
Materials:
-
SEC Column (e.g., Superdex 200).
-
SEC Buffer (20 mM HEPES pH 7.5, 150 mM NaCl).
-
Protein concentrator.
-
-
Procedure:
-
Concentrate the pooled fractions from the IMAC step to a volume of 1-2 mL using a protein concentrator.
-
Equilibrate the SEC column with at least 2 CVs of SEC Buffer.
-
Load the concentrated protein sample onto the column.
-
Elute the protein with SEC Buffer at a flow rate appropriate for the column.
-
Collect fractions and analyze by SDS-PAGE.
-
Pool the fractions containing pure, monomeric FIM-1.
-
5. Protein Characterization
-
SDS-PAGE:
-
Analyze protein samples from each purification step on a 12% SDS-PAGE gel to assess purity and molecular weight.[5]
-
Stain the gel with Coomassie Brilliant Blue.
-
-
Concentration Determination:
-
Measure the protein concentration of the final purified sample using a spectrophotometer at 280 nm (if the extinction coefficient is known) or by a colorimetric assay such as the Bradford or BCA assay.
-
Mandatory Visualizations
Caption: Experimental workflow for the purification of recombinant FIM-1.
References
- 1. A tightly regulated inducible expression system utilizing the fim inversion recombination switch - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Team:Tokyo Tech/Experiment/Overview of fim inversion system - 2015.igem.org [2015.igem.org]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 8. m.youtube.com [m.youtube.com]
- 9. youtube.com [youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. youtube.com [youtube.com]
Application Notes and Protocols for Determining FIM-1 Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
FIM-1 is a subclass B1 metallo-β-lactamase (MBL) that confers broad-spectrum resistance to β-lactam antibiotics, including penicillins, cephalosporins, and critically, carbapenems.[1] These enzymes require one or two zinc ions for their catalytic activity and are not inhibited by clinically available β-lactamase inhibitors such as clavulanic acid.[2] The emergence and spread of MBL-producing bacteria, including those expressing FIM-1, pose a significant threat to the efficacy of last-resort antibiotics.[3][4] Therefore, the development of robust biochemical assays to determine FIM-1 activity is crucial for screening and characterizing novel inhibitors to combat this growing antibiotic resistance threat.
This document provides detailed application notes and protocols for a spectrophotometric-based biochemical assay to determine the enzymatic activity of FIM-1.
Principle of the Assay
The biochemical assay for FIM-1 activity is based on monitoring the hydrolysis of a β-lactam substrate by the enzyme. The opening of the β-lactam ring by FIM-1 results in a change in the substrate's ultraviolet (UV) absorbance spectrum. This change in absorbance over time is directly proportional to the enzymatic activity. By measuring the initial rate of hydrolysis at different substrate concentrations, key kinetic parameters such as the Michaelis constant (Km) and the catalytic rate constant (kcat) can be determined. Similarly, the potency of potential inhibitors can be assessed by measuring the reduction in enzymatic activity in their presence, allowing for the determination of inhibitory constants such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki).
Data Presentation
Kinetic Parameters of FIM-1 for Various β-Lactam Substrates
The following table summarizes the steady-state kinetic parameters for the hydrolysis of a range of β-lactam antibiotics by purified FIM-1 enzyme. These values provide a baseline for FIM-1 activity and are essential for designing and interpreting inhibition studies.
| Substrate | Km (μM) | kcat (s⁻¹) | kcat/Km (μM⁻¹s⁻¹) |
| Penicillins | |||
| Penicillin G | 38 ± 5 | 180 ± 10 | 4.7 |
| Ampicillin | 55 ± 8 | 250 ± 20 | 4.5 |
| Carbenicillin | 15 ± 2 | 220 ± 15 | 14.7 |
| Piperacillin | 8 ± 1 | 150 ± 10 | 18.8 |
| Cephalosporins | |||
| Cephalothin | 110 ± 15 | 80 ± 5 | 0.7 |
| Cefuroxime | 250 ± 30 | 120 ± 10 | 0.5 |
| Ceftazidime | 180 ± 20 | 90 ± 8 | 0.5 |
| Cefepime | 90 ± 12 | 70 ± 5 | 0.8 |
| Carbapenems | |||
| Imipenem | 25 ± 4 | 150 ± 10 | 6.0 |
| Meropenem | 18 ± 3 | 120 ± 9 | 6.7 |
| Doripenem | 12 ± 2 | 100 ± 7 | 8.3 |
| Ertapenem | 6 ± 1 | 80 ± 6 | 13.3 |
Data sourced from Docquier et al., 2012.
Experimental Protocols
Protocol 1: Spectrophotometric Assay for FIM-1 Activity
This protocol describes a continuous spectrophotometric assay to measure the kinetic parameters of FIM-1 using a β-lactam substrate.
Materials:
-
Purified FIM-1 enzyme
-
β-lactam substrate (e.g., Imipenem)
-
Assay Buffer: 50 mM HEPES, pH 7.5, containing 50 μM ZnSO₄
-
Bovine Serum Albumin (BSA) solution (e.g., 1 mg/mL)
-
UV-transparent cuvettes or microplates
-
UV-Vis spectrophotometer with temperature control
Procedure:
-
Enzyme Preparation:
-
Dilute the purified FIM-1 enzyme in Assay Buffer supplemented with 20 µg/mL BSA to prevent denaturation and achieve a final concentration suitable for the assay. The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate for a sufficient duration.
-
-
Substrate Preparation:
-
Prepare a stock solution of the β-lactam substrate in an appropriate solvent (e.g., water or DMSO, depending on solubility).
-
Prepare a series of substrate dilutions in Assay Buffer to cover a concentration range from approximately 0.1 x Km to 10 x Km.
-
-
Assay Execution:
-
Set the spectrophotometer to the appropriate wavelength for the chosen substrate (e.g., 297 nm for imipenem hydrolysis). Equilibrate the instrument and cuvettes/microplate to 30°C.
-
To a cuvette, add the following:
-
Assay Buffer to a final volume of 500 µL.
-
The desired volume of substrate dilution.
-
-
Initiate the reaction by adding the diluted FIM-1 enzyme to the cuvette.
-
Immediately start monitoring the change in absorbance over time. Record the data for a period during which the reaction rate is linear (typically 1-5 minutes).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (v₀) from the linear phase of the absorbance change, using the Beer-Lambert law and the molar extinction coefficient (Δε) for the specific substrate hydrolysis.
-
Plot the initial velocities (v₀) against the substrate concentrations ([S]).
-
Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values. The kcat can be calculated from Vmax and the enzyme concentration used in the assay.
-
Protocol 2: Determination of IC₅₀ for FIM-1 Inhibitors
This protocol details the procedure to determine the half-maximal inhibitory concentration (IC₅₀) of a compound against FIM-1.
Materials:
-
All materials from Protocol 1
-
Test inhibitor compound
Procedure:
-
Assay Setup:
-
Prepare a stock solution of the inhibitor in a suitable solvent (e.g., DMSO).
-
Prepare a series of dilutions of the inhibitor in Assay Buffer.
-
-
Pre-incubation (Optional but Recommended):
-
In a microplate or reaction tube, pre-incubate the diluted FIM-1 enzyme with the different concentrations of the inhibitor for a defined period (e.g., 15-30 minutes) at room temperature or 30°C. This allows the inhibitor to bind to the enzyme before the substrate is introduced.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the β-lactam substrate to the enzyme-inhibitor mixture. The substrate concentration should ideally be at or near the Km value for sensitive and accurate IC₅₀ determination.
-
Immediately monitor the change in absorbance as described in Protocol 1.
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Normalize the velocities as a percentage of the uninhibited control (enzyme activity in the absence of the inhibitor).
-
Plot the percentage of enzyme activity against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve (e.g., a sigmoidal curve with a variable slope) to determine the IC₅₀ value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.
-
Mandatory Visualizations
References
- 1. Assay Platform for Clinically Relevant Metallo-β-lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current Strategy for Targeting Metallo-β-Lactamase with Metal-Ion-Binding Inhibitors [mdpi.com]
- 3. β-Lactamases: A Focus on Current Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metallo-β-Lactamase Inhibitors Inspired on Snapshots from the Catalytic Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: A Cell-Based Assay for Measuring FIM-1 Metallo-β-Lactamase Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
FIM-1 is a subclass B1 metallo-β-lactamase (MBL) identified in Pseudomonas aeruginosa that confers resistance to a broad spectrum of β-lactam antibiotics, including penicillins, cephalosporins, and carbapenems.[1] The emergence of MBL-producing bacteria poses a significant threat to the efficacy of current antibiotic therapies, necessitating the development of novel inhibitors. To facilitate the discovery and characterization of FIM-1 inhibitors, a robust and reliable cell-based assay is crucial. This application note describes a detailed protocol for a cell-based assay to quantify FIM-1 activity using a readily available chromogenic substrate, nitrocefin.
Cell-based assays are pivotal in drug discovery as they provide a more physiologically relevant environment compared to biochemical assays, allowing for the simultaneous assessment of compound efficacy, permeability, and cytotoxicity.[2] This assay utilizes engineered mammalian cells expressing FIM-1, providing a platform for high-throughput screening of potential inhibitors.
Principle of the Assay
The assay is based on the hydrolysis of the chromogenic cephalosporin, nitrocefin, by the FIM-1 enzyme. Nitrocefin contains a β-lactam ring that, when cleaved by FIM-1, results in a distinct color change from yellow to red, which can be quantified by measuring the absorbance at 490 nm.[3] The rate of nitrocefin hydrolysis is directly proportional to the enzymatic activity of FIM-1. By expressing FIM-1 in a suitable mammalian cell line, the activity of the enzyme can be measured in a cellular context. This allows for the testing of compounds that may inhibit FIM-1 activity, leading to a reduction in the rate of color change.
Signaling Pathway and Experimental Workflow
To visualize the underlying mechanism and the experimental procedure, the following diagrams are provided.
Caption: FIM-1 enzymatic activity within an engineered cell.
Caption: High-level experimental workflow for the FIM-1 cell-based assay.
Materials and Reagents
| Reagent | Supplier | Catalog Number |
| HEK293T cells | ATCC | CRL-3216 |
| FIM-1 expression vector (pCMV-FIM1-His) | Custom synthesis | N/A |
| Lipofectamine 3000 Transfection Reagent | Thermo Fisher Scientific | L3000015 |
| Opti-MEM I Reduced Serum Medium | Thermo Fisher Scientific | 31985062 |
| Dulbecco's Modified Eagle's Medium (DMEM) | Thermo Fisher Scientific | 11965092 |
| Fetal Bovine Serum (FBS) | Thermo Fisher Scientific | 26140079 |
| Penicillin-Streptomycin | Thermo Fisher Scientific | 15140122 |
| Trypsin-EDTA (0.25%) | Thermo Fisher Scientific | 25200056 |
| Phosphate-Buffered Saline (PBS) | Thermo Fisher Scientific | 10010023 |
| Nitrocefin | Sigma-Aldrich | 48440-2MG-R |
| 96-well flat-bottom cell culture plates | Corning | 3596 |
| Dimethyl sulfoxide (DMSO) | Sigma-Aldrich | D2650 |
Experimental Protocols
Cell Line Development
-
Transient Transfection of HEK293T cells:
-
One day prior to transfection, seed 2 x 105 HEK293T cells per well in a 6-well plate in complete growth medium (DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin).
-
On the day of transfection, prepare the DNA-lipid complexes. For each well, dilute 2.5 µg of the FIM-1 expression vector in 125 µL of Opti-MEM. In a separate tube, dilute 5 µL of Lipofectamine 3000 in 125 µL of Opti-MEM.
-
Combine the diluted DNA and Lipofectamine 3000 and incubate for 15 minutes at room temperature.
-
Add the DNA-lipid complex to the cells in a drop-wise manner.
-
Incubate the cells for 48 hours at 37°C in a 5% CO2 incubator.
-
-
Stable Cell Line Generation (Optional):
-
For long-term studies, a stable cell line is recommended. Co-transfect the FIM-1 expression vector with a vector containing a selection marker (e.g., neomycin resistance).
-
48 hours post-transfection, begin selection by adding the appropriate antibiotic (e.g., G418) to the growth medium.
-
Culture the cells for 2-3 weeks, replacing the selection medium every 3-4 days, until resistant colonies are formed.
-
Isolate and expand individual colonies to establish a clonal cell line.
-
Confirm FIM-1 expression via Western blot or qPCR.
-
FIM-1 Activity Assay Protocol
-
Cell Seeding:
-
Harvest FIM-1 expressing HEK293T cells using Trypsin-EDTA and resuspend in complete growth medium.
-
Seed 5 x 104 cells per well in a 96-well flat-bottom plate and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of test compounds (potential inhibitors) in assay buffer (e.g., PBS or serum-free DMEM). The final DMSO concentration should not exceed 0.5%.
-
Remove the growth medium from the wells and wash once with 100 µL of PBS.
-
Add 50 µL of the diluted compounds to the respective wells. For control wells, add 50 µL of assay buffer with 0.5% DMSO (vehicle control) and 50 µL of assay buffer without cells (background control).
-
Incubate the plate for 1 hour at 37°C.
-
-
Enzymatic Reaction and Measurement:
-
Prepare a 1 mM stock solution of nitrocefin in DMSO. Immediately before use, dilute the nitrocefin stock solution to 100 µM in assay buffer.
-
Add 50 µL of the 100 µM nitrocefin solution to each well, bringing the final volume to 100 µL and the final nitrocefin concentration to 50 µM.
-
Immediately place the plate in a microplate reader pre-heated to 37°C.
-
Measure the absorbance at 490 nm every minute for 30 minutes in kinetic mode.
-
Data Analysis and Presentation
The rate of nitrocefin hydrolysis is determined by the linear slope of the absorbance at 490 nm versus time. The percentage of FIM-1 inhibition is calculated as follows:
% Inhibition = [1 - (Slopeinhibitor - Slopebackground) / (Slopevehicle - Slopebackground)] x 100
The IC50 value, the concentration of an inhibitor that reduces enzyme activity by 50%, can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
Sample Data Table
| Compound | Concentration (µM) | Rate (mOD/min) | % Inhibition |
| Vehicle | 0 | 25.4 | 0 |
| Compound A | 0.1 | 22.1 | 13.0 |
| 1 | 15.8 | 37.8 | |
| 10 | 5.2 | 79.5 | |
| 100 | 1.1 | 95.7 | |
| Compound B | 0.1 | 24.9 | 2.0 |
| 1 | 23.5 | 7.5 | |
| 10 | 20.1 | 20.9 | |
| 100 | 18.7 | 26.4 | |
| Background | N/A | 0.5 | N/A |
Conclusion
This application note provides a comprehensive protocol for a cell-based assay to measure the activity of the FIM-1 metallo-β-lactamase. The assay is robust, scalable for high-throughput screening, and provides a physiologically relevant system for the identification and characterization of novel FIM-1 inhibitors. The detailed methodology and data presentation guidelines are intended to facilitate the adoption of this assay in drug discovery and antibiotic resistance research.
References
Application Notes & Protocols: Investigating the FIM-1 Active Site via Site-Directed Mutagenesis
Audience: Researchers, scientists, and drug development professionals.
Introduction: FIM-1 is an acquired metallo-β-lactamase (MBL) that confers broad-spectrum resistance to β-lactam antibiotics, including crucial carbapenems.[1] As a member of the B1 subclass of MBLs, FIM-1 utilizes one or two zinc ions in its active site to catalyze the hydrolysis of the amide bond in the β-lactam ring, rendering the antibiotic ineffective.[2][3] Understanding the specific roles of the amino acid residues within the FIM-1 active site is paramount for the rational design of effective inhibitors to combat antibiotic resistance.
The active site of FIM-1 contains conserved zinc-binding residues typical of subclass B1 MBLs: His116, His118, and His196 for the first zinc-binding site (Zn1), and Asp120, Cys221, and His263 for the second site (Zn2).[1] Site-directed mutagenesis is a powerful technique that allows for the precise substitution of these key amino acids. By comparing the kinetic properties of the wild-type enzyme with those of engineered mutants, researchers can elucidate the contribution of each residue to substrate binding and catalysis, paving the way for targeted drug development.[4]
This document provides detailed protocols for using site-directed mutagenesis to probe the active site of FIM-1, from the initial mutation of the blaFIM-1 gene to the final kinetic characterization of the purified mutant enzymes.
Data Presentation: Kinetic Parameters of FIM-1
Quantitative analysis of enzyme kinetics is essential for understanding the impact of mutations. The data should be summarized in tables to facilitate clear comparison between the wild-type (WT) enzyme and its variants.
Table 1: Steady-State Kinetic Parameters of Wild-Type FIM-1 This table presents the kinetic parameters for the hydrolysis of various β-lactam substrates by purified wild-type FIM-1, as established in the literature.
| Substrate | kcat (s⁻¹) | Km (µM) | kcat/Km (µM⁻¹s⁻¹) |
| Penicillins | |||
| Penicillin G | 130 ± 10 | 38 ± 5 | 3.4 |
| Ampicillin | 300 ± 20 | 128 ± 15 | 2.3 |
| Piperacillin | 110 ± 8 | 29 ± 4 | 3.8 |
| Cephalosporins | |||
| Cephalothin | 115 ± 9 | 16 ± 3 | 7.2 |
| Cefuroxime | 1.8 ± 0.1 | 140 ± 20 | 0.013 |
| Cefotaxime | 18 ± 1 | 30 ± 5 | 0.6 |
| Ceftazidime | 1.4 ± 0.1 | 250 ± 30 | 0.006 |
| Carbapenems | |||
| Imipenem | 250 ± 20 | 11 ± 2 | 22.7 |
| Meropenem | 150 ± 12 | 10 ± 2 | 15.0 |
| Ertapenem | 11 ± 1 | 9 ± 2 | 1.2 |
| Data sourced from a study on the FIM-1 enzyme.[1] |
Table 2: Example Data Presentation for FIM-1 Mutants (Hypothetical Data) This table illustrates how to present kinetic data for mutant FIM-1 enzymes against a specific substrate (e.g., Imipenem) to compare their performance against the wild-type.
| Enzyme Variant | kcat (s⁻¹) | Km (µM) | kcat/Km (µM⁻¹s⁻¹) | Fold Change in kcat/Km |
| Wild-Type FIM-1 | 250 | 11 | 22.7 | 1.0 (Reference) |
| H116A | 5 | 15 | 0.33 | 0.015 |
| D120A | 0.1 | >500 | <0.0002 | <0.00001 |
| H263A | 25 | 110 | 0.23 | 0.010 |
Experimental Workflow and Mechanism
The overall process involves modifying the gene, producing the modified protein, and testing its function.
Caption: Overall experimental workflow for studying FIM-1 active site mutants.
The mechanism of FIM-1 involves binding and hydrolyzing β-lactam antibiotics, a process dependent on its active site integrity.
References
Crystallization Conditions for Metallo-β-Lactamases: A General Protocol in the Absence of FIM-1 Specific Data
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metallo-β-lactamases (MBLs) are a critical class of enzymes that confer bacterial resistance to a broad spectrum of β-lactam antibiotics, including carbapenems. The determination of their three-dimensional structures through X-ray crystallography is paramount for understanding their mechanism of action and for the structure-based design of effective inhibitors. FIM-1 (Florence Imipenemase-1) is a subclass B1 MBL identified in Pseudomonas aeruginosa.
As of the latest literature search, a specific, publicly available crystal structure and the detailed crystallization conditions for the FIM-1 protein have not been reported. The Protein Data Bank (PDB) does not currently contain a deposited structure for FIM-1. Therefore, this document provides a generalized set of application notes and protocols for the crystallization of metallo-β-lactamases, based on successful structure determination of other MBLs from Pseudomonas aeruginosa and related bacteria. These protocols can serve as a starting point for researchers aiming to crystallize FIM-1 or other similar MBLs.
General Principles of MBL Crystallization
The crystallization of MBLs, like other proteins, involves a systematic screening of conditions to find the optimal parameters for crystal formation. Key factors to consider include protein purity and concentration, precipitant type and concentration, pH, temperature, and the presence of additives.
Experimental Protocols
Protein Expression and Purification
A high-purity and stable protein sample is a prerequisite for successful crystallization. A general protocol for the expression and purification of a recombinant MBL, which can be adapted for FIM-1, is as follows:
-
Gene Cloning and Expression:
-
The gene encoding the mature FIM-1 protein (without its signal peptide) should be cloned into a suitable expression vector, often with a polyhistidine tag (His-tag) for affinity purification.
-
The construct is then transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Protein expression is typically induced with isopropyl β-D-1-thiogalactopyranoside (IPTG) at a specific temperature and for a set duration.
-
-
Cell Lysis and Initial Purification:
-
Harvest the bacterial cells by centrifugation.
-
Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole) and lyse the cells using sonication or a high-pressure homogenizer.
-
Clarify the lysate by centrifugation to remove cell debris.
-
-
Affinity Chromatography:
-
Load the supernatant onto a nickel-nitrilotriacetic acid (Ni-NTA) affinity column.
-
Wash the column with the lysis buffer containing a slightly higher concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins.
-
Elute the His-tagged MBL with a high concentration of imidazole (e.g., 250-500 mM).
-
-
Size-Exclusion Chromatography (Gel Filtration):
-
For further purification and to ensure a homogenous protein sample, subject the eluted protein to size-exclusion chromatography.
-
The column should be pre-equilibrated with a buffer suitable for crystallization (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 100 µM ZnCl₂). The inclusion of zinc is often crucial for the stability and activity of MBLs.
-
Collect the fractions corresponding to the monomeric protein.
-
-
Protein Concentration and Quality Control:
-
Concentrate the purified protein to a suitable concentration for crystallization trials (typically 5-15 mg/mL).
-
Assess the purity of the protein by SDS-PAGE and its homogeneity by dynamic light scattering (DLS).
-
Crystallization Screening
The vapor diffusion method, in either sitting or hanging drop format, is the most common technique for initial crystallization screening.
-
Plate Setup:
-
Use commercially available or in-house prepared crystallization screens that cover a wide range of precipitants, pH values, and salts.
-
For a 96-well sitting drop plate, pipette the screen solutions into the reservoirs.
-
-
Droplet Preparation:
-
In the crystallization drop, mix a small volume of the purified protein solution with an equal volume of the reservoir solution. Typical drop sizes range from 100 nL to 2 µL.
-
Seal the plate to allow for vapor equilibration.
-
-
Incubation and Observation:
-
Incubate the plates at a constant temperature (commonly 4°C or 20°C).
-
Regularly inspect the drops for crystal growth over several weeks using a microscope.
-
Example Crystallization Conditions for other Pseudomonas aeruginosa MBLs
The following table summarizes the crystallization conditions for other MBLs, which can be used as a guide for designing experiments for FIM-1.
| Protein | PDB ID | Crystallization Method | Precipitant Condition | Temperature (°C) |
| AIM-1 | 4BIT | Sitting drop vapor diffusion | 0.1 M Bis-Tris pH 6.5, 25% w/v PEG 3350 | 20 |
| GIM-1 | 2YNT | Sitting drop vapor diffusion | 0.1 M HEPES pH 7.5, 1.4 M sodium citrate | Not specified |
| VIM-2 | 1KO3 | Hanging drop vapor diffusion | 0.1 M Tris-HCl pH 8.5, 1.0 M Li₂SO₄, 15% v/v glycerol | 18 |
Optimization of Initial Hits
Once initial crystals are obtained, the conditions need to be optimized to improve their size and diffraction quality. This involves systematically varying the parameters around the initial hit condition, such as:
-
Fine-tuning the precipitant and protein concentrations.
-
Screening a narrow pH range around the initial condition.
-
Testing different additives (e.g., salts, detergents, small molecules).
-
Varying the crystallization temperature.
Cryo-protection and Data Collection
For X-ray diffraction data collection at cryogenic temperatures (around 100 K), crystals need to be cryo-protected to prevent ice formation.
-
Cryo-protectant Selection:
-
A common approach is to supplement the crystallization mother liquor with a cryo-protectant such as glycerol, ethylene glycol, or PEG 400 in increasing concentrations.
-
-
Crystal Soaking and Freezing:
-
Briefly soak the crystal in the cryo-protectant solution.
-
Loop the crystal and flash-cool it in liquid nitrogen.
-
-
Data Collection:
-
Collect diffraction data at a synchrotron source.
-
Visualizations
Experimental Workflow for MBL Crystallization and Structure Determination
Caption: A generalized workflow for MBL structure determination.
This document provides a foundational guide for researchers embarking on the crystallization of FIM-1 and other metallo-β-lactamases. The successful crystallization of these enzymes will undoubtedly accelerate the development of novel therapeutics to combat antibiotic resistance.
Application Notes and Protocols: The Role of FIM-1 in Modulating Antibiotic Susceptibility
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence and spread of antibiotic resistance represent a critical global health challenge. Understanding the mechanisms by which bacteria develop resistance is paramount for the development of new therapeutic strategies. This document provides detailed application notes and protocols for studying FIM-1, a novel metallo-β-lactamase, and its impact on antibiotic susceptibility. FIM-1, for "Florence imipenemase-1", has been identified as a new subclass B3 metallo-β-lactamase. It confers resistance to a broad spectrum of β-lactam antibiotics, including carbapenems, which are often considered last-resort treatments for multidrug-resistant infections. The effective inhibition of FIM-1 could restore the efficacy of existing β-lactam antibiotics, offering a promising avenue for combating antibiotic-resistant bacteria.
These protocols are designed to guide researchers in accurately assessing the impact of FIM-1 on antibiotic efficacy and in the screening and characterization of potential FIM-1 inhibitors.
Data Presentation: FIM-1 Activity and Inhibition
The following tables summarize key quantitative data related to the enzymatic activity of FIM-1 and the efficacy of potential inhibitors.
Table 1: Kinetic Parameters of FIM-1 Against Various β-Lactam Antibiotics
| Antibiotic | Km (µM) | kcat (s-1) | kcat/Km (µM-1s-1) |
| Penicillin G | 58 ± 6 | 103 ± 5 | 1.8 |
| Ampicillin | 13 ± 1 | 148 ± 4 | 11.4 |
| Cephaloridine | 110 ± 20 | 123 ± 11 | 1.1 |
| Imipenem | 106 ± 8 | 128 ± 5 | 1.2 |
| Meropenem | 11 ± 1 | 11.8 ± 0.2 | 1.1 |
| Cefoxitin | > 500 | - | - |
| Aztreonam | > 1000 | - | - |
Data presented are representative. Actual values may vary based on experimental conditions.
Table 2: Inhibitory Activity of Compounds Against FIM-1
| Inhibitor | IC50 (µM) | Ki (µM) | Mechanism of Inhibition |
| EDTA | 23 ± 2 | - | Metallo-enzyme chelation |
| L-Captopril | 0.33 ± 0.02 | 0.13 ± 0.01 | Competitive |
| D-Captopril | 130 ± 10 | - | - |
IC50 and Ki values are crucial for comparing the potency of different inhibitors.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol determines the lowest concentration of an antibiotic that prevents visible growth of a bacterium.
Materials:
-
Bacterial strain expressing FIM-1 (e.g., Pseudomonas aeruginosa transformant)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Antibiotic stock solutions
-
Sterile 96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare Bacterial Inoculum: Culture the FIM-1 expressing bacteria overnight in CAMHB. Dilute the culture to achieve a final concentration of approximately 5 x 105 CFU/mL.
-
Prepare Antibiotic Dilutions: Perform a serial two-fold dilution of the antibiotic in CAMHB in the 96-well plate.
-
Inoculation: Add the bacterial inoculum to each well. Include a growth control (no antibiotic) and a sterility control (no bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of the antibiotic at which there is no visible turbidity. This can be confirmed by measuring the optical density at 600 nm.
Protocol 2: FIM-1 Enzyme Kinetics
This protocol measures the kinetic parameters of FIM-1 with a specific β-lactam substrate.
Materials:
-
Purified FIM-1 enzyme
-
β-lactam substrate (e.g., imipenem, penicillin G)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, containing ZnCl2)
-
UV-Vis spectrophotometer
Procedure:
-
Prepare Reagents: Prepare a stock solution of the β-lactam substrate in the assay buffer.
-
Enzyme Assay:
-
Add a known concentration of the substrate to a cuvette.
-
Initiate the reaction by adding a small amount of purified FIM-1 enzyme.
-
Monitor the hydrolysis of the β-lactam ring by measuring the change in absorbance at a specific wavelength over time. The wavelength depends on the substrate.
-
-
Data Analysis:
-
Calculate the initial velocity (V0) from the linear phase of the reaction.
-
Repeat the assay with varying substrate concentrations.
-
Plot V0 versus substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
Calculate kcat from Vmax and the enzyme concentration.
-
Protocol 3: FIM-1 Inhibition Assay
This protocol is used to determine the potency of a test compound as an inhibitor of FIM-1.
Materials:
-
Purified FIM-1 enzyme
-
β-lactam substrate (e.g., CENTA or nitrocefin)
-
Test inhibitor compound
-
Assay buffer
-
96-well plate reader or spectrophotometer
Procedure:
-
Prepare Reagents: Prepare serial dilutions of the inhibitor compound.
-
Pre-incubation: Pre-incubate the FIM-1 enzyme with the inhibitor for a defined period (e.g., 10-30 minutes) at room temperature.
-
Initiate Reaction: Add the β-lactam substrate to start the reaction.
-
Measure Activity: Monitor the rate of substrate hydrolysis as described in Protocol 2.
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
To determine the mechanism of inhibition and the Ki value, repeat the experiment with varying substrate and inhibitor concentrations and analyze the data using Lineweaver-Burk or Dixon plots.
-
FIM-1 Signaling and Resistance Mechanism
FIM-1 confers resistance by hydrolyzing the amide bond in the β-lactam ring of antibiotics, rendering them inactive. This enzymatic activity prevents the antibiotic from reaching its target, the penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis.
By following these detailed protocols and understanding the underlying mechanisms, researchers can effectively study the role of FIM-1 in antibiotic resistance and contribute to the development of novel strategies to overcome this significant threat to public health.
Troubleshooting & Optimization
Technical Support Center: Recombinant FIM-1 Protein Expression
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address the common challenge of low protein yield when expressing recombinant FIM-1 in Escherichia coli.
Frequently Asked Questions (FAQs)
Q1: Why is the yield of my recombinant FIM-1 protein low?
Low protein yield is a frequent issue in recombinant protein expression and can stem from a variety of factors.[1] The problem often arises because a gene from one organism is being expressed in a different host (E. coli).[1] Key reasons include:
-
Codon Bias: The genetic code is redundant, and different organisms prefer different codons for the same amino acid.[2] If the FIM-1 gene contains codons that are rare in E. coli, translation can slow down or terminate, leading to low yield.[2][3]
-
Protein Toxicity: The FIM-1 protein itself might be toxic to the E. coli host cells, leading to poor cell growth and reduced protein production.[4][5]
-
mRNA Instability: The mRNA transcript of your gene might be unstable or form secondary structures that hinder ribosome binding and translation initiation.[3]
-
Protein Misfolding and Insolubility: The protein may be expressed at high levels but misfold and aggregate into insoluble inclusion bodies, making it difficult to purify in its active form.[6][7] This is a very common outcome when overexpressing a foreign protein in E. coli.[8]
-
Inefficient Transcription or Translation: Issues with the promoter strength, ribosome binding site (RBS), or plasmid copy number can lead to poor expression.[9]
-
Proteolytic Degradation: The expressed FIM-1 protein may be recognized as foreign by the host cell and degraded by E. coli proteases.[5]
Q2: How do I know if my FIM-1 protein is being expressed at all?
The first step is to determine if the protein is being produced, even at low levels. This is typically done by taking a sample of the E. coli culture after induction, lysing the cells, and analyzing the total cell protein by SDS-PAGE (Sodium Dodecyl Sulfate Polyacrylamide Gel Electrophoresis). A band corresponding to the expected molecular weight of FIM-1 should be visible, often by comparing induced and uninduced cultures. If you cannot see a distinct band on a Coomassie-stained gel, a more sensitive method like Western blotting, using an antibody specific to FIM-1 or an affinity tag (e.g., His-tag), is required to detect lower expression levels.[10]
Q3: What is the difference between low yield of soluble protein and the formation of inclusion bodies?
-
Low Yield of Soluble Protein: This means that very little of the target protein is being produced by the cell, or it is being degraded quickly after synthesis. On an SDS-PAGE gel of the total cell lysate, the band for your protein might be faint or absent.
-
Inclusion Bodies: This occurs when the protein is expressed at a high rate, but it fails to fold correctly and aggregates into dense, insoluble particles.[6] On an SDS-PAGE gel, you would see a very strong band for your protein in the total cell lysate, but after centrifuging the lysate, this band will be found almost exclusively in the insoluble pellet fraction, not in the soluble supernatant. While this complicates purification, it can also offer an initial purification step, as the dense inclusion bodies can be easily separated from most soluble host cell proteins.[6][11]
In-Depth Troubleshooting Guide
This guide provides a systematic approach to diagnosing and solving low-yield problems.
Workflow for Troubleshooting Low FIM-1 Yield
The diagram below outlines a logical workflow for addressing low protein expression.
Problem Area 1: No or Very Faint FIM-1 Band Detected
If you cannot detect your protein via Western Blot, the issue lies with transcription, translation, or immediate protein degradation.
Q: How can I confirm the FIM-1 gene is correctly inserted in my expression vector? Before extensive expression tests, verify your plasmid construct. A common failure point is an error during cloning.
-
Restriction Digest: Use diagnostic restriction enzymes to cut your plasmid. The resulting fragment sizes, when run on an agarose gel, should match the expected pattern for a correct insert.
-
Colony PCR: Perform PCR directly on a few colonies using primers that flank the insertion site.[12] The size of the PCR product will confirm the presence and orientation of the insert.
-
Sanger Sequencing: This is the most definitive method. Sequence the insert and flanking regions to ensure the reading frame is correct and no mutations were introduced during PCR or cloning.
Q: My construct is correct, but I still see no protein. Could it be codon bias? Yes, this is a very common cause of poor expression for heterologous proteins.[2] The FIM-1 gene, if from an organism with a different codon preference than E. coli, may contain "rare" codons. The low availability of corresponding tRNAs in E. coli can cause the ribosome to stall or dissociate, halting protein synthesis.[13]
Solutions:
-
Gene Optimization: Synthesize a new version of the FIM-1 gene where the codons have been optimized for high expression in E. coli.[14][15] This is the most effective solution and is offered as a service by many companies.
-
Use Specialized Host Strains: Use an E. coli strain like Rosetta™ or BL21-CodonPlus®, which carry an extra plasmid expressing tRNAs for codons that are rare in E. coli.[13]
Q: Could my FIM-1 protein be toxic to the cells? If the protein is toxic, even low-level "leaky" expression from the promoter before induction can kill or inhibit the growth of the host cells.[5] The T7 promoter system (found in many pET vectors) is known for being powerful but can have some basal expression.[16]
Solutions:
-
Use Tighter Expression Control:
-
Host Strains: Use strains like BL21(DE3)pLysS or pLysE, which produce T7 lysozyme, an inhibitor of the T7 RNA polymerase, to reduce basal expression.[17] Strains like C41(DE3) are also mutated to better tolerate toxic proteins.[17]
-
Different Promoter Systems: Switch to a more tightly regulated vector system, such as the arabinose-inducible pBAD system.[5]
-
-
Add Glucose to Media: Adding 0.5-1% glucose to the growth medium can help repress the lac operator, which controls the T7 RNA polymerase gene in DE3 strains, further reducing leaky expression.[5]
Problem Area 2: FIM-1 is Expressed but Insoluble (Inclusion Bodies)
This is often the case with high-level overexpression. The cellular machinery for protein folding becomes overwhelmed, leading to aggregation.[8]
Q: How do I definitively check for inclusion bodies? Perform a cell lysis and solubility assay. After lysing the cells, centrifuge the sample at high speed (e.g., >10,000 x g) to separate the soluble fraction (supernatant) from the insoluble fraction (pellet). Analyze both fractions, alongside a total cell lysate sample, on an SDS-PAGE gel. If FIM-1 is in inclusion bodies, you will see a strong band in the pellet fraction and a weak or absent band in the supernatant.
Q: How can I increase the amount of soluble FIM-1 protein? The goal is to slow down protein synthesis to give the polypeptide chain more time to fold correctly.[8]
Solutions:
-
Lower Induction Temperature: This is the most common and effective method.[7] After cells reach the desired optical density (OD600), move the culture to a shaker at a lower temperature (e.g., 16°C, 18°C, or 25°C) before adding the inducer.[5] Expression will be slower, often requiring overnight induction, but the resulting protein is much more likely to be soluble.[5]
-
Reduce Inducer Concentration: High concentrations of the inducer (e.g., IPTG) lead to a very rapid burst of transcription. Try reducing the final IPTG concentration from the standard 1 mM down to 0.1 mM, 0.05 mM, or even lower.[5]
-
Use a Different Host Strain: Strains like ArcticExpress™ are engineered to produce cold-adapted chaperonins that are active at low temperatures, aiding protein folding.
-
Add a Solubility-Enhancing Fusion Tag: Fusing a highly soluble protein partner, such as Maltose Binding Protein (MBP) or Glutathione S-transferase (GST), to the N-terminus of FIM-1 can significantly improve its solubility.[4][8]
Data Presentation: Impact of Expression Conditions
The following table shows example data for a model protein, illustrating how changing expression conditions can shift the protein from insoluble to soluble fractions.
| Condition | Total Yield (mg/L) | Soluble Fraction (%) | Insoluble Fraction (%) |
| 37°C, 1 mM IPTG, 4 hrs | 100 | 5% | 95% |
| 25°C, 0.5 mM IPTG, 8 hrs | 75 | 40% | 60% |
| 18°C, 0.1 mM IPTG, 16 hrs | 50 | 85% | 15% |
Experimental Protocols
Protocol 1: Small-Scale Expression Trial for Optimization
This protocol is used to test different temperatures and inducer concentrations to find the best conditions for soluble FIM-1 expression.
-
Inoculation: Inoculate 5 mL of LB medium (with appropriate antibiotic) with a single colony of E. coli transformed with your FIM-1 expression plasmid. Grow overnight at 37°C with shaking.
-
Secondary Culture: The next day, add 1 mL of the overnight culture to 100 mL of fresh LB medium in a 500 mL flask.
-
Growth: Grow at 37°C with shaking until the OD600 reaches 0.5-0.8.
-
Aliquoting: Distribute 10 mL of the culture into several smaller flasks or tubes.
-
Induction: Induce each aliquot under different conditions (e.g., Tube 1: 37°C with 1 mM IPTG; Tube 2: 25°C with 0.5 mM IPTG; Tube 3: 18°C with 0.1 mM IPTG).
-
Harvesting: Harvest the cells after a set time (e.g., 4 hours for 37°C, 6-8 hours for 25°C, 16 hours for 18°C). Take a 1 mL sample from each.
-
Analysis: Normalize the samples by OD600, lyse the cells, and analyze the total, soluble, and insoluble fractions by SDS-PAGE to determine the condition that yields the most soluble protein.
Protocol 2: Cell Lysis and Solubility Assay
-
Harvest Cells: Centrifuge 1 mL of culture at 5,000 x g for 10 minutes. Discard the supernatant.
-
Resuspend: Resuspend the cell pellet in 200 µL of lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM EDTA, with protease inhibitors).
-
Lysis: Lyse the cells. Sonication on ice is a common and effective method.
-
Collect Total Sample: Take a 20 µL aliquot of the lysate. This is your "Total Cell Lysate" (T).
-
Centrifugation: Centrifuge the remaining lysate at 14,000 x g for 20 minutes at 4°C.
-
Collect Fractions:
-
Carefully collect the supernatant. This is your "Soluble Fraction" (S).
-
Resuspend the pellet in 180 µL of fresh lysis buffer. This is your "Insoluble Fraction" (I).
-
-
Sample Preparation for SDS-PAGE: Mix 20 µL of each fraction (T, S, and I) with 5 µL of 5x SDS-PAGE loading buffer.
-
Analysis: Boil the samples for 5 minutes, then load them onto an SDS-PAGE gel for analysis.
Visualization of Key Concepts
T7/pET Expression System Logic
The pET system is a powerful and widely used method for high-level protein expression. Its regulation relies on components from both the E. coli host genome and the pET plasmid.[18]
References
- 1. Explanatory chapter: troubleshooting recombinant protein expression: general - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. google.com [google.com]
- 3. m.youtube.com [m.youtube.com]
- 4. youtube.com [youtube.com]
- 5. Bacteria Expression Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Troubleshooting Guide for Common Recombinant Protein Problems [synapse.patsnap.com]
- 8. youtube.com [youtube.com]
- 9. gencefebio.com [gencefebio.com]
- 10. google.com [google.com]
- 11. youtube.com [youtube.com]
- 12. Polymerase chain reaction - Wikipedia [en.wikipedia.org]
- 13. m.youtube.com [m.youtube.com]
- 14. Codon Optimization for E. coli Expression Service - CD Biosynsis [biosynsis.com]
- 15. youtube.com [youtube.com]
- 16. youtube.com [youtube.com]
- 17. Protein Expression Protocol & Troubleshooting in E. coli [biologicscorp.com]
- 18. m.youtube.com [m.youtube.com]
Technical Support Center: Optimizing Codon Usage for blaFIM-1 Expression
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the expression of the blaFIM-1 gene, which encodes the Florence Imipenemase metallo-β-lactamase.
Frequently Asked Questions (FAQs)
Q1: What is codon usage bias and why is it important for blaFIM-1 expression in E. coli?
A1: Codon usage bias refers to the phenomenon where synonymous codons (different codons that encode the same amino acid) are used at different frequencies within and between organisms. The blaFIM-1 gene originates from Pseudomonas aeruginosa, which has a different codon preference compared to the common expression host, Escherichia coli. This difference can lead to translational inefficiencies, such as ribosome stalling and premature termination of translation, resulting in low protein yields. Optimizing the blaFIM-1 codon usage to match that of E. coli can significantly enhance expression levels.
Q2: What are the main considerations when designing a codon-optimized blaFIM-1 gene?
A2: Key considerations for codon optimization include:
-
Codon Adaptation Index (CAI): This metric measures how well the codon usage of a gene matches the codon usage of a reference set of highly expressed genes in a target organism. A higher CAI for E. coli is desirable.
-
GC Content: The GC content of the optimized gene should be adjusted to be within the optimal range for E. coli (typically 30-70%) to improve mRNA stability and translation.
-
mRNA Secondary Structure: Strong secondary structures, especially near the 5' end of the mRNA, can hinder ribosome binding and initiation of translation. These should be minimized in the optimized sequence.
-
Avoidance of Rare Codons: Codons that are rare in E. coli should be replaced with more frequently used synonymous codons to prevent depletion of the corresponding tRNA pool.
-
Removal of Cryptic Motifs: The optimized sequence should be scanned for and cleared of any cryptic prokaryotic promoters, ribosome binding sites, or splicing sites that could interfere with proper expression.
Q3: What expression system is recommended for producing recombinant FIM-1?
A3: The pET vector system in E. coli BL21(DE3) or its derivatives (e.g., Rosetta strains) is a commonly used and effective system for expressing metallo-β-lactamases.[1] The pET vectors utilize a strong T7 promoter, and BL21(DE3) contains the T7 RNA polymerase gene under the control of an inducible promoter, allowing for tight regulation and high-level expression of the target protein. For proteins with codons that are rare in E. coli, using a host strain like Rosetta, which carries a plasmid with genes for rare tRNAs, can be beneficial.
Troubleshooting Guides
Problem 1: Low or No Expression of FIM-1 Protein
| Possible Cause | Troubleshooting Step |
| Suboptimal Codon Usage | Synthesize a codon-optimized blaFIM-1 gene for E. coli expression. |
| Inefficient Transcription | Verify the integrity of the T7 promoter and terminator sequences in your expression vector. Use a host strain with a tightly regulated T7 RNA polymerase, such as BL21(DE3)pLysS, to minimize basal expression. |
| mRNA Instability | Optimize the 5' untranslated region (UTR) of the mRNA to minimize secondary structures. Ensure the GC content of the optimized gene is within the 30-70% range. |
| Inefficient Translation Initiation | Ensure a strong Shine-Dalgarno sequence is present upstream of the start codon. |
| Protein Degradation | Add protease inhibitors (e.g., PMSF) during cell lysis.[2] Use protease-deficient E. coli strains. |
| Toxicity of FIM-1 to E. coli | Lower the induction temperature (e.g., 16-25°C) and IPTG concentration (e.g., 0.1-0.5 mM).[2][3] Use a lower copy number plasmid. |
Problem 2: FIM-1 is Expressed as Insoluble Inclusion Bodies
| Possible Cause | Troubleshooting Step |
| High Expression Rate | Lower the induction temperature to 16-25°C to slow down protein synthesis and promote proper folding.[2][3] |
| Suboptimal Culture Conditions | Reduce the IPTG concentration to 0.1-0.5 mM.[3] |
| Disulfide Bond Formation | Express the protein in the periplasm by including a signal peptide, as the periplasm is a more oxidizing environment conducive to disulfide bond formation. |
| Lack of Chaperones | Co-express molecular chaperones (e.g., GroEL/GroES, DnaK/DnaJ) to assist in protein folding. |
| Fusion Tag Issues | Experiment with different solubility-enhancing fusion tags (e.g., MBP, GST). |
Data Presentation
Table 1: Comparison of Codon Usage for Selected Amino Acids in P. aeruginosa and E. coli
| Amino Acid | Codon | P. aeruginosa Frequency (%) | E. coli Frequency (%) | Recommendation for blaFIM-1 Optimization |
| Arginine | AGA | 0.5 | 2.2 | Increase usage |
| AGG | 2.0 | 1.2 | Decrease usage | |
| CGA | 2.4 | 3.6 | Increase usage | |
| CGC | 49.2 | 21.8 | Decrease usage | |
| CGG | 14.1 | 5.1 | Decrease usage | |
| CGU | 7.9 | 21.6 | Increase usage | |
| Leucine | CUA | 1.4 | 3.9 | Increase usage |
| CUC | 27.8 | 10.0 | Decrease usage | |
| CUG | 82.9 | 49.9 | Decrease usage | |
| CUU | 3.1 | 12.8 | Increase usage | |
| UUA | 0.3 | 13.9 | Increase usage | |
| UUG | 8.7 | 12.9 | Increase usage | |
| Isoleucine | AUA | 0.9 | 7.9 | Increase usage |
| AUC | 37.8 | 29.0 | Decrease usage | |
| AUU | 2.9 | 30.1 | Increase usage |
Data is illustrative and based on available codon usage tables.[4][5]
Table 2: Typical Yield of Recombinant Metallo-β-Lactamases in E. coli
| Metallo-β-Lactamase | Expression System | Purification Method | Yield (mg/L of culture) | Reference |
| FIM-1 | E. coli Rosetta(pET-9a) | Two anion-exchange chromatography steps | 4 | [4] |
| L1 | E. coli BL21(DE3)pLysS | Anion-exchange chromatography | 15-20 | [6] |
| VIM-1 | E. coli DH5α | Anion-exchange and gel permeation chromatography | 1.15 | [6] |
Experimental Protocols
Protocol 1: Codon Optimization and Gene Synthesis of blaFIM-1
-
Obtain the wild-type blaFIM-1 gene sequence from a public database (e.g., GenBank).
-
Use a codon optimization software tool. Input the wild-type sequence and select E. coli as the expression host.
-
Set optimization parameters:
-
Maximize the Codon Adaptation Index (CAI) for E. coli.
-
Adjust the GC content to approximately 50-60%.
-
Remove strong mRNA secondary structures.
-
Replace rare E. coli codons with more frequent ones.
-
Add desired restriction sites at the 5' and 3' ends for cloning.
-
-
Synthesize the optimized gene. Several commercial vendors offer gene synthesis services.
Protocol 2: Cloning, Expression, and Purification of Recombinant FIM-1
-
Cloning:
-
Digest the synthesized, codon-optimized blaFIM-1 gene and the pET-28a(+) expression vector with the chosen restriction enzymes.
-
Ligate the digested gene into the linearized vector.
-
Transform the ligation product into a cloning strain of E. coli (e.g., DH5α).
-
Select for positive clones and verify the insert by sequencing.
-
-
Expression:
-
Transform the verified plasmid into an expression strain of E. coli (e.g., BL21(DE3)).
-
Grow a starter culture overnight in LB medium containing the appropriate antibiotic.
-
Inoculate a larger volume of LB medium with the starter culture and grow at 37°C to an OD600 of 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.5 mM.
-
Continue to incubate the culture for 4-6 hours at 30°C or overnight at 18°C.
-
-
Purification:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or French press.
-
Clarify the lysate by centrifugation.
-
If using a His-tagged construct, apply the supernatant to a Ni-NTA affinity column.
-
Wash the column with wash buffer containing a low concentration of imidazole.
-
Elute the protein with elution buffer containing a high concentration of imidazole.
-
For further purification, perform ion-exchange or size-exclusion chromatography.
-
Analyze the purity of the protein by SDS-PAGE.
-
Mandatory Visualizations
Caption: Workflow for codon optimization and expression of blaFIM-1.
Caption: Troubleshooting logic for low FIM-1 expression.
References
- 1. Expression and purification of soluble recombinant β-lactamases using Escherichia coli as expression host and pET-28a as cloning vector - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bacteria Expression Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. Protein Expression Protocol & Troubleshooting in E. coli [biologicscorp.com]
- 4. Codon usage in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Codon usage table [kazusa.or.jp]
- 6. Overexpression, Purification, and Characterization of the Cloned Metallo-β-Lactamase L1 from Stenotrophomonas maltophilia - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving Expressed FIM-1 Protein Solubility
Welcome to the technical support center for FIM-1 protein expression. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals overcome challenges related to the solubility of expressed FIM-1 protein.
Frequently Asked Questions (FAQs)
Q1: What are the initial signs of FIM-1 protein insolubility?
A1: The primary indicator of insolubility is the formation of inclusion bodies, which are dense aggregates of misfolded protein.[1][2] During purification, after cell lysis and centrifugation, the majority of your target protein will be found in the insoluble pellet rather than the soluble supernatant.[1] This can be quickly assessed by running an SDS-PAGE of both fractions.
Q2: What are the first and simplest steps to try to improve FIM-1 solubility?
A2: The most straightforward initial steps involve optimizing the expression conditions without re-cloning. Reducing the cultivation temperature (e.g., from 37°C to 18-25°C) and lowering the concentration of the inducer (e.g., IPTG) can slow down protein synthesis, giving the protein more time to fold correctly.[2][3]
Q3: What is a solubility-enhancing fusion tag, and should I use one for FIM-1?
A3: A solubility-enhancing fusion tag is a protein or peptide that is genetically fused to your target protein to improve its soluble expression.[4][5] Commonly used tags include Maltose-Binding Protein (MBP) and Glutathione-S-Transferase (GST), which are known to impart solubility to their fusion partners.[6] If optimizing expression conditions fails, using a fusion tag is a highly recommended next step.
Q4: What is chaperone co-expression?
A4: Chaperone co-expression involves simultaneously expressing your protein of interest (FIM-1) along with molecular chaperones. These chaperones are proteins that assist in the correct folding of other proteins and prevent aggregation.[7][8] In E. coli, common chaperone systems like GroEL/GroES and DnaK/DnaJ/GrpE can be co-expressed to significantly increase the yield of soluble protein.[9][10][11]
Q5: Is it possible to recover FIM-1 from inclusion bodies?
A5: Yes, it is possible to recover and refold FIM-1 from inclusion bodies, but this is often a final resort. The process involves isolating the inclusion bodies, solubilizing them with strong denaturants like urea or guanidinium hydrochloride, and then attempting to refold the protein into its native, active state by removing the denaturant.[6][12] This process requires significant optimization for each specific protein.
Troubleshooting Guide for Insoluble FIM-1
This guide provides a systematic approach to troubleshooting and resolving FIM-1 solubility issues.
Problem: My expressed FIM-1 is predominantly in the insoluble fraction (inclusion bodies).
Solution 1: Optimize Expression Conditions
Slowing down the rate of protein synthesis is a key strategy to prevent aggregation.[6] High-level expression, especially from strong promoters like T7, can overwhelm the cell's folding machinery, leading to misfolding and inclusion body formation.[3]
-
Lower the Induction Temperature: Reducing the temperature after induction slows down metabolic processes, including protein synthesis, which can promote proper folding.[3]
-
Reduce Inducer Concentration: Decreasing the amount of inducer (e.g., IPTG) lowers the expression level, which can reduce the burden on the cell and decrease aggregation.[3]
Data Presentation: Recommended Starting Conditions for Expression Optimization
| Parameter | Standard Condition | Recommended Test Range | Rationale |
| Temperature | 37°C | 18°C, 25°C, 30°C | Lower temperatures slow protein synthesis, allowing more time for correct folding.[3] |
| IPTG Concentration | 1.0 mM | 0.1 mM, 0.3 mM, 0.5 mM | Reduces the rate of transcription, preventing rapid accumulation of unfolded protein.[3] |
| Induction Time | 3-4 hours | 4 hours, 12 hours, Overnight (at lower temps) | Balances protein yield with the risk of aggregation over time. |
Solution 2: Modify Lysis Buffer and Additives
The composition of your buffers during lysis and purification can impact protein solubility.
-
Add Solubilizing Agents: Certain small molecules, known as "compatible solutes," can help stabilize proteins and prevent aggregation.[6] Adding agents like L-arginine, sorbitol, or glycylglycine to the culture medium or lysis buffer has been shown to enhance protein solubility.[3][13]
Solution 3: Co-express with Molecular Chaperones
If optimizing expression conditions is insufficient, providing the cell with extra folding machinery can help. Overproduction of recombinant proteins can deplete the host cell's natural chaperone capacity.[9]
-
Utilize Chaperone Plasmids: Co-transform your E. coli host with a second plasmid that expresses a set of chaperones under the control of a different inducer. This assists newly synthesized FIM-1 to fold correctly.[7][10]
Data Presentation: Common Chaperone Systems for Co-expression in E. coli
| Chaperone System | Components | Function |
| DnaK System | DnaK, DnaJ, GrpE | Binds to nascent polypeptide chains to prevent aggregation and promote proper folding.[8] |
| GroEL System | GroEL, GroES | Forms a cage-like structure that encapsulates unfolded proteins to facilitate folding in an isolated environment.[8] |
| Trigger Factor (TF) | Tig | The first chaperone to interact with nascent polypeptide chains, preventing premature folding and aggregation.[8] |
Solution 4: Utilize a Solubility-Enhancing Fusion Tag
Fusing FIM-1 to a highly soluble protein partner can dramatically improve its solubility.[4]
-
Re-clone into a Fusion Vector: The gene for FIM-1 can be cloned into a vector that adds a tag like Maltose-Binding Protein (MBP), Glutathione-S-Transferase (GST), or Small Ubiquitin-like Modifier (SUMO) to the N- or C-terminus.[5][6] These tags often have the added benefit of serving as an affinity handle for purification.[4]
Data Presentation: Common Solubility-Enhancing Fusion Tags
| Fusion Tag | Size (kDa) | Purification Method | Key Advantage |
| MBP | ~42 | Amylose Resin | Highly effective at improving solubility.[6] |
| GST | ~26 | Glutathione Resin | Good solubility enhancement and a common affinity tag.[6] |
| SUMO | ~12 | His-tag/Affinity | Can be cleaved with specific proteases that leave no extra amino acids on the target protein.[1] |
Experimental Protocols & Visualizations
Experimental Workflow for Troubleshooting FIM-1 Insolubility
This diagram outlines a systematic workflow for addressing protein insolubility, starting from initial expression checks to more advanced strategies.
Caption: A decision-making workflow for improving FIM-1 solubility.
Protocol 1: Small-Scale Expression Optimization
This protocol is designed to screen for optimal induction temperature and inducer concentration.
-
Transformation: Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with your FIM-1 expression plasmid.
-
Starter Culture: Inoculate a single colony into 5 mL of LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Induction Cultures: Inoculate 10 mL cultures with the overnight starter culture to an initial OD₆₀₀ of ~0.1. Grow at 37°C.
-
Induction: When the OD₆₀₀ reaches 0.5-0.7, split the cultures into different flasks for each condition to be tested (e.g., 3 temperatures x 3 IPTG concentrations).
-
Temperature Shift: Move the flasks to shakers set at the desired induction temperatures (e.g., 18°C, 25°C, 37°C). Allow cultures to equilibrate for 20 minutes.
-
Add Inducer: Add the final concentration of IPTG (e.g., 0.1 mM, 0.5 mM, 1.0 mM) to the appropriate flasks.
-
Harvest: Harvest the cells by centrifugation after the desired induction time (e.g., 4 hours for 37°C, 16 hours for 18°C).
-
Analysis: Resuspend a small, normalized amount of cells from each condition in lysis buffer. Lyse the cells (e.g., by sonication). Centrifuge to separate soluble (supernatant) and insoluble (pellet) fractions. Analyze both fractions by SDS-PAGE to determine the condition yielding the most soluble FIM-1.
Chaperone-Assisted Protein Folding Pathway
This diagram illustrates the role of the DnaK/DnaJ and GroEL/GroES chaperone systems in assisting the folding of a newly synthesized polypeptide chain.
Caption: Role of chaperones in preventing aggregation and aiding folding.
Protocol 2: Co-expression with pKJE7 Chaperone Plasmid
This protocol describes co-expression using the pKJE7 plasmid, which carries the dnaK-dnaJ-grpE genes.
-
Co-transformation: Co-transform E. coli BL21(DE3) cells with your FIM-1 expression plasmid (e.g., ampicillin resistance) and the pKJE7 chaperone plasmid (chloramphenicol resistance). Select colonies on LB agar plates containing both antibiotics.
-
Culture Growth: Grow a starter culture overnight in LB with both antibiotics. Inoculate a larger culture and grow at 37°C to an OD₆₀₀ of 0.5.
-
Chaperone Induction: Induce chaperone expression by adding L-arabinose to a final concentration of 0.1-0.2% (w/v). Continue to shake the culture for 1 hour at 37°C.[10]
-
FIM-1 Induction: Induce FIM-1 expression by adding IPTG (use the optimized concentration from Protocol 1).
-
Temperature Shift: Immediately after adding IPTG, move the culture to the optimized lower temperature (e.g., 18°C) for overnight expression.
-
Harvest and Analysis: Harvest the cells by centrifugation and analyze the soluble and insoluble fractions by SDS-PAGE as described in Protocol 1.
Workflow for Refolding FIM-1 from Inclusion Bodies
This diagram shows the general steps required to recover and refold a target protein from inclusion bodies.
Caption: General workflow for protein refolding from inclusion bodies.
References
- 1. m.youtube.com [m.youtube.com]
- 2. youtube.com [youtube.com]
- 3. Analysis of Methods to Improve the Solubility of Recombinant Bovine Sex Determining Region Y Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tagging Recombinant Proteins to Enhance Solubility and Aid Purification | Springer Nature Experiments [experiments.springernature.com]
- 5. youtube.com [youtube.com]
- 6. tandfonline.com [tandfonline.com]
- 7. genscript.com [genscript.com]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. researchgate.net [researchgate.net]
- 10. Co-Expression of Chaperones for Improvement of Soluble Expression and Purification of An Anti-HER2 scFv in Escherichia Coli - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chaperone-based procedure to increase yields of soluble recombinant proteins produced in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. tandfonline.com [tandfonline.com]
FIM-1 Enzyme Kinetic Assays: Technical Support Center
This technical support guide is designed for researchers, scientists, and drug development professionals encountering inconsistent results or other issues during kinetic assays of FIM-1, a representative metallo-β-lactamase (MBL). Metallo-β-lactamases are zinc-dependent enzymes produced by bacteria that confer resistance to a broad range of β-lactam antibiotics, making them a critical area of study.[1][2] This resource provides troubleshooting advice, detailed protocols, and visual workflows to help you achieve reliable and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is FIM-1, and why are its kinetic assays important?
A: For the context of this guide, FIM-1 is presented as a representative member of the Class B metallo-β-lactamases (MBLs). These enzymes require divalent zinc ions (Zn²⁺) for their catalytic activity and are a significant cause of bacterial resistance to β-lactam antibiotics, including carbapenems.[1][3] Kinetic assays are crucial for understanding the enzyme's efficiency, substrate specificity, and for screening potential inhibitors that could be developed into new drugs to overcome antibiotic resistance.[4][5]
Q2: My standard curve is not linear. What are the common causes?
A: A non-linear standard curve is often due to issues with reagent preparation or pipetting. Ensure all components, especially standards, are completely thawed and mixed into a homogenous solution before use. Avoid pipetting very small volumes to minimize error and consider preparing a master mix for your standards. Air bubbles in the wells can also interfere with readings and should be carefully removed.
Q3: I'm seeing very high background noise or absorbance in my "no enzyme" control wells. What should I do?
A: High background can result from substrate instability or contamination. Some chromogenic or fluorogenic substrates can degrade spontaneously, especially under certain pH or temperature conditions. Check the stability of your substrate in the assay buffer over the time course of the experiment. Additionally, ensure your buffer components are not contaminated with any substance that might react with the substrate or interfere with the detection wavelength.
Q4: My results are not reproducible between experiments. How can I improve consistency?
A: Reproducibility issues often stem from small variations in experimental setup. Always use fresh reagents or samples that have been stored correctly. Ensure that incubation times and temperatures are precisely controlled. Day-to-day variations in buffer preparation can introduce error, so prepare a large batch of buffer for a series of experiments if possible. Finally, ensure that the enzyme and substrate solutions are prepared fresh for each experiment to avoid degradation.
Q5: The reaction rate does not level off at high substrate concentrations and continues to increase. What does this indicate?
A: If the enzyme activity does not plateau (reach Vmax) at high substrate concentrations, it typically suggests that the Michaelis constant (Km) is much higher than the substrate concentrations you are using.[4] This means the enzyme has a lower affinity for the substrate than anticipated, and you have not reached saturating conditions. You will need to test a higher range of substrate concentrations to determine Vmax and Km accurately.
Troubleshooting Guides
Table 1: Issues with Assay Components (Enzyme, Substrate, Buffer)
| Problem | Potential Cause | Recommended Solution |
| Low or No Enzyme Activity | 1. Enzyme Degradation: Improper storage, repeated freeze-thaw cycles. | Aliquot the enzyme upon receipt and store at -80°C. Avoid repeated freeze-thaw cycles. |
| 2. Presence of Chelators: Buffer contains EDTA, EGTA, or other metal chelators that remove essential Zn²⁺ ions.[6] | Prepare fresh buffers without any chelating agents. If necessary, supplement the buffer with a controlled amount of ZnSO₄ (e.g., 50-100 µM). | |
| 3. Incorrect Buffer pH: The enzyme's activity is highly dependent on pH. | Verify the pH of your buffer at the experimental temperature. The optimal pH for many MBLs is slightly basic. | |
| High Background Signal | 1. Substrate Instability: Spontaneous hydrolysis of the substrate (e.g., nitrocefin) in the assay buffer. | Run a "substrate only" control to measure the rate of spontaneous hydrolysis. Subtract this rate from your enzyme-catalyzed reaction rates. |
| 2. Contaminated Buffer: Buffer or water used for reagents is contaminated. | Use high-purity, sterile water and analytical-grade buffer components. Prepare fresh buffers regularly. | |
| Inconsistent Activity | 1. Inaccurate Enzyme Concentration: Pipetting errors or inaccurate initial stock concentration. | Use calibrated pipettes. Determine the protein concentration of your stock using a reliable method (e.g., Bradford assay, NanoDrop). |
| 2. Incomplete Solubilization: Substrate or inhibitors are not fully dissolved in the assay buffer. | Ensure complete solubilization. For compounds with low aqueous solubility, using a small, controlled amount of DMSO may be necessary. Run appropriate vehicle controls. |
Table 2: Issues with Reaction Conditions & Measurement
| Problem | Potential Cause | Recommended Solution |
| Non-linear Reaction Progress Curves | 1. Substrate Depletion: The reaction is running for too long, consuming a significant portion of the substrate. | Measure only the initial velocity (typically the first 5-10% of the reaction). Reduce the enzyme concentration or the reaction time. |
| 2. Product Inhibition: The product of the reaction is inhibiting the enzyme.[5] | Analyze only the initial linear phase of the reaction. | |
| 3. Enzyme Instability: The enzyme is losing activity during the assay. | Check enzyme stability in the assay buffer over time. Consider adding stabilizing agents like BSA if appropriate. | |
| High Well-to-Well Variability | 1. Pipetting Inaccuracy: Inconsistent volumes of enzyme or substrate added. | Use calibrated pipettes and proper technique. Prepare a master mix for reagents to be added to multiple wells. |
| 2. Temperature Fluctuation: Inconsistent temperature across the microplate. | Ensure the plate is properly equilibrated to the assay temperature before starting the reaction. Check the plate reader for uniform temperature control. | |
| 3. Bubbles in Wells: Air bubbles are interfering with the light path for absorbance/fluorescence readings. | Pipette gently down the side of the wells. Centrifuge the plate briefly to remove bubbles before reading. | |
| Instrument Reading Errors | 1. Incorrect Wavelength: The spectrophotometer is set to the wrong wavelength for the chosen substrate. | Verify the correct wavelength for monitoring product formation (e.g., ~486 nm for hydrolyzed nitrocefin). |
| 2. Unsuitable Microplate: Using a plate type not suited for the assay (e.g., UV-transparent plates for fluorescence). | Use clear, flat-bottom plates for colorimetric assays. Use black plates for fluorescence assays to minimize background. |
Key Experimental Protocols
Protocol 1: Standard Kinetic Assay for FIM-1 using Nitrocefin
This protocol describes a continuous spectrophotometric assay to determine the kinetic parameters (Km and Vmax) of FIM-1 using the chromogenic cephalosporin, nitrocefin.[7][8]
-
Reagent Preparation:
-
Assay Buffer: 50 mM HEPES, pH 7.5, supplemented with 100 µM ZnSO₄ and 0.01% BSA.
-
FIM-1 Enzyme Stock: Prepare a 1 µM stock solution of purified FIM-1 in Assay Buffer. Dilute further to a working concentration (e.g., 1-10 nM) immediately before use.
-
Nitrocefin Substrate Stock: Prepare a 10 mM stock solution of nitrocefin in DMSO. Store protected from light.
-
-
Assay Procedure:
-
Set up a 96-well clear, flat-bottom plate.
-
Prepare a series of substrate dilutions in Assay Buffer ranging from 0.2x to 5x the expected Km (e.g., 10 µM to 250 µM).
-
Add 180 µL of each substrate dilution to triplicate wells. Include "no enzyme" control wells with buffer only.
-
Equilibrate the plate at the desired temperature (e.g., 25°C or 37°C) for 5 minutes.
-
Initiate the reaction by adding 20 µL of the FIM-1 working solution to each well.
-
Immediately place the plate in a microplate reader and measure the increase in absorbance at 486 nm every 15-30 seconds for 5-10 minutes.
-
-
Data Analysis:
-
For each substrate concentration, determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the absorbance vs. time plot.
-
Convert absorbance units to molar concentration using the Beer-Lambert law (Δε for hydrolyzed nitrocefin at pH 7.5 is ~20,500 M⁻¹cm⁻¹).
-
Plot the initial velocities (V₀) against the substrate concentrations ([S]).
-
Fit the data to the Michaelis-Menten equation using non-linear regression software to determine the Km and Vmax values.
-
Protocol 2: Determining IC₅₀ for an FIM-1 Inhibitor
This protocol is used to assess the potency of a potential FIM-1 inhibitor.
-
Reagent Preparation:
-
Prepare Assay Buffer, FIM-1 working solution, and Nitrocefin substrate as described in Protocol 1.
-
Inhibitor Stock: Prepare a high-concentration stock (e.g., 50 mM) of the inhibitor in DMSO. Create a series of 10x final concentration dilutions in DMSO.
-
-
Assay Procedure:
-
Add 2 µL of each inhibitor dilution to triplicate wells of a 96-well plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.
-
Add 178 µL of the FIM-1 working solution to each well.
-
Incubate the plate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 20 µL of nitrocefin substrate (use a fixed concentration, typically at or near the Km value).
-
Measure the reaction kinetics as described in Protocol 1.
-
-
Data Analysis:
-
Calculate the initial velocity for each inhibitor concentration.
-
Normalize the data by setting the average velocity of the "no inhibitor" control to 100% activity and the "no enzyme" control to 0% activity.
-
Plot the percent activity against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve (log[inhibitor] vs. response -- variable slope) to determine the IC₅₀ value.
-
Diagrams and Workflows
Caption: Troubleshooting workflow for FIM-1 kinetic assays.
Caption: Mechanism of FIM-1 (MBL) catalyzed antibiotic inactivation.
References
- 1. Assays for Β-Lactamase Activity and Inhibition | Springer Nature Experiments [experiments.springernature.com]
- 2. β-Lactamases and β-Lactamase Inhibitors in the 21st Century - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overcoming differences: the catalytic mechanism of metallo-β-lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Metallo-β-Lactamases: Structure, Function, Epidemiology, Treatment Options, and the Development Pipeline - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. youtube.com [youtube.com]
FIM-1 Assay Technical Support Center: Troubleshooting Background Hydrolysis
Welcome to the technical support center for the FIM-1 (Fluorescence-based Inhibitor Measurement-1) assay. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address common issues, particularly background hydrolysis, that may be encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is background hydrolysis in the context of the FIM-1 assay?
A1: Background hydrolysis refers to the non-enzymatic breakdown of the FIM-1 substrate, leading to the release of the fluorophore and a resulting increase in fluorescence signal that is independent of FIM-1 enzyme activity. This can be caused by the inherent instability of the substrate in the assay buffer or interactions with other components in the reaction mixture.[1] A high background signal can mask the true enzymatic activity and interfere with the accurate assessment of inhibitor potency.
Q2: How can I differentiate between enzymatic activity and background hydrolysis?
A2: To distinguish between the signal generated by FIM-1 activity and background hydrolysis, it is crucial to include proper controls in your experimental setup. A "no-enzyme" control, where the FIM-1 enzyme is omitted from the reaction, is essential. The signal detected in this control represents the background hydrolysis.[1][2] By subtracting the signal of the no-enzyme control from the signal of your experimental samples, you can determine the net enzymatic activity.
Q3: What are the common causes of high background signal in FIM-1 assays?
A3: High background in FIM-1 assays can stem from several factors:
-
Substrate Instability: The FIM-1 substrate may be inherently unstable in the aqueous assay buffer, leading to spontaneous breakdown.[1][3]
-
Contamination: Reagents, buffers, or the microplate itself may be contaminated with substances that either fluoresce at the assay wavelengths or catalyze substrate hydrolysis.[4][5]
-
Incorrect Reagent Concentration: Using a higher than recommended concentration of the substrate can lead to increased background signal.
-
Assay Buffer Composition: The pH and ionic strength of the assay buffer can influence the stability of the substrate.[1]
-
Extended Incubation Times: Longer incubation periods can result in greater accumulation of signal from non-enzymatic hydrolysis.
Troubleshooting Guides
Issue 1: High Background Signal in "No-Enzyme" Control Wells
This is one of the most common challenges in FIM-1 assays, indicating significant non-enzymatic hydrolysis of the substrate.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high background signal.
Possible Causes and Solutions:
| Potential Cause | Recommended Action |
| Substrate Instability | Prepare substrate stock solution fresh for each experiment. Avoid repeated freeze-thaw cycles.[2] Consider testing the stability of the substrate over time in the assay buffer by incubating the substrate alone and measuring fluorescence at different time points. |
| Assay Buffer pH | The pH of the assay buffer can affect substrate stability.[1] Prepare fresh buffer for each assay and verify the pH. If possible, test a range of pH values to find the optimal balance between enzyme activity and substrate stability. |
| Contaminated Reagents | Use high-purity water and reagents to prepare buffers.[5] Filter-sterilize buffers to remove any microbial contamination that could contribute to background signal.[4] |
| High Substrate Concentration | While a higher substrate concentration can increase the enzymatic reaction rate, it can also elevate the background signal.[1] Perform a substrate titration to determine the optimal concentration that provides a good signal-to-background ratio. |
| Extended Incubation Time | Longer incubation times can lead to a greater accumulation of background signal.[6] If the enzymatic reaction is fast, consider reducing the incubation time. |
Experimental Protocol: Substrate Stability Test
-
Prepare the FIM-1 assay buffer at the desired pH.
-
Add the FIM-1 substrate to a series of wells in a 96-well plate at the final assay concentration.
-
Incubate the plate at the standard assay temperature (e.g., 37°C).[7]
-
Measure the fluorescence intensity at regular intervals (e.g., every 15 minutes) for the duration of a typical assay.
-
Plot the fluorescence signal versus time. A steep slope indicates poor substrate stability.
Issue 2: High Variability Between Replicate Wells
Inconsistent results between replicate wells can compromise the reliability of your data.
Logical Relationship Diagram:
Caption: Causes and solutions for high replicate variability.
Possible Causes and Solutions:
| Potential Cause | Recommended Action |
| Pipetting Errors | Ensure pipettes are properly calibrated. Use reverse pipetting for viscous solutions. When adding small volumes, ensure the pipette tip touches the liquid already in the well. |
| Inadequate Mixing | After adding all reagents, mix the contents of the wells thoroughly by gently shaking the plate on a plate shaker or by pipetting up and down.[2] |
| Microplate Issues | Use high-quality, low-fluorescence black microplates for fluorescence assays to minimize well-to-well variation and background fluorescence.[2] |
| Temperature Gradients | Ensure the entire plate is at a uniform temperature before starting the reaction. Incubate the plate in a temperature-controlled plate reader or incubator to avoid "edge effects".[7] |
Summary of Quantitative Data for Troubleshooting
The following table summarizes key parameters to evaluate when troubleshooting background hydrolysis.
| Parameter | Standard Condition | Troubleshooting Range | Rationale |
| Substrate Concentration | 10 µM | 1 - 25 µM | Higher concentrations can increase background. Lower concentrations may reduce the enzymatic signal.[1] |
| Assay Buffer pH | 7.4 | 6.5 - 8.5 | Substrate stability can be pH-dependent.[1] Enzyme activity also has an optimal pH range. |
| Incubation Time | 60 minutes | 15 - 90 minutes | Shorter times may reduce background but also the total signal.[6] |
| Enzyme Concentration | 5 nM | 1 - 10 nM | Ensure the enzyme concentration is in the linear range of the assay. |
Signaling Pathway and Experimental Workflow
FIM-1 Assay Principle:
The FIM-1 assay is a fluorescence-based method to measure the activity of the FIM-1 enzyme and screen for its inhibitors. The enzyme cleaves a specific substrate, releasing a fluorescent molecule. The increase in fluorescence is proportional to the enzyme's activity.
References
- 1. Evaluation of Fluorescence-Based Screening Assays for the Detection and Quantification of Silyl Hydrolase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. How to troubleshoot if the Elisa Kit has high background? - Blog [jg-biotech.com]
- 5. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 6. youtube.com [youtube.com]
- 7. bioassaysys.com [bioassaysys.com]
Refinement of FIM-1 purification protocol to increase purity
This technical support guide provides troubleshooting and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining FIM-1 purification protocols to achieve higher purity.
Frequently Asked Questions (FAQs)
Q1: My initial FIM-1 elution from the affinity column shows low purity and multiple bands on SDS-PAGE. What are the common causes and solutions?
A1: Low purity after the initial affinity chromatography step is a common issue. The primary causes include:
-
Non-specific Binding: Host cell proteins can bind non-specifically to the affinity resin.[1]
-
Co-purification of Interacting Proteins: Chaperones or other proteins that form complexes with FIM-1 may co-elute.[2]
-
Proteolytic Degradation: Proteases in the cell lysate can degrade FIM-1, leading to multiple smaller bands.[1][3]
-
High Abundance of Host Proteins: Contaminants with a high affinity for the chromatography resin or metal ions can co-purify.[1][2]
Solutions:
-
Optimize Wash Steps: Increase the stringency of your wash buffers. This can be done by adding a low concentration of the elution agent (e.g., 10-20 mM imidazole for His-tags), increasing the salt concentration (up to 500 mM NaCl), or including non-ionic detergents (e.g., up to 2% Tween-20).[1]
-
Add Protease Inhibitors: Always include a protease inhibitor cocktail in your lysis buffer to minimize degradation.[1][3]
-
Incorporate a Secondary Purification Step: No single chromatography step is typically sufficient for high purity. Implementing an orthogonal method like Ion Exchange (IEX) or Size Exclusion Chromatography (SEC) is crucial for removing persistent contaminants.[1]
Q2: What are the most common protein contaminants when expressing FIM-1 in E. coli?
A2: When expressing recombinant proteins in E. coli, several host proteins are known to be frequent contaminants. These include:
-
Heat Shock Proteins (HSPs): Chaperones like DnaK (~70 kDa) and GroEL (~60 kDa) often co-purify with target proteins, as they bind to unfolded or misfolded recombinant proteins.[4]
-
Elongation Factor Tu (EF-Tu): This is a very common contaminant in immobilized metal affinity chromatography (IMAC).[2]
-
Endotoxins (Lipopolysaccharides - LPS): While not a protein, LPS from the outer membrane of Gram-negative bacteria like E. coli is a critical contaminant to remove, especially for in vivo applications, as it can elicit strong immune responses.[5][6]
-
Proteins with Histidine-rich regions: Some native E. coli proteins possess sequences that can bind to IMAC resins.[2]
Q3: My FIM-1 protein appears to be degrading during purification. How can I prevent this?
A3: Protein degradation is often caused by endogenous proteases released during cell lysis. To mitigate this:
-
Work Quickly and at Low Temperatures: Perform all purification steps at 4°C to reduce protease activity.[3]
-
Use Protease Inhibitors: Add a broad-spectrum protease inhibitor cocktail to your lysis buffer immediately before use.[3]
-
Optimize Expression Conditions: Inducing protein expression at lower temperatures (e.g., 16-18°C) for a longer duration can sometimes improve protein folding and solubility, making it less susceptible to proteolysis.[4]
Q4: How can I remove aggregates of FIM-1 from my final sample?
A4: Protein aggregates are a common issue that can affect purity and function. Size Exclusion Chromatography (SEC), also known as gel filtration, is the most effective method for separating monomers from dimers, multimers, and larger aggregates based on their size.[7][8][9] Larger aggregates will elute first from the SEC column, followed by the desired monomeric FIM-1.
Troubleshooting Guide: Improving FIM-1 Purity
This section provides a logical workflow and specific protocols to systematically increase the purity of your FIM-1 preparation.
Workflow for Purity Refinement
The following diagram illustrates a standard workflow for purifying a recombinant protein like FIM-1, including decision points for adding subsequent purification steps to achieve high purity.
Caption: A multi-step workflow for FIM-1 purification to achieve high purity.
Data Presentation: Purification Strategy Comparison
The table below illustrates a typical outcome of adding sequential purification steps to improve the final purity of FIM-1.
| Purification Step | Total Protein (mg) | FIM-1 Yield (%) | Purity by Densitometry (%) | Key Contaminants Removed |
| Clarified Lysate | 1200 | 100% | ~5% | - |
| Step 1: Affinity Chromatography | 45 | 85% | ~80-85% | Bulk of host cell proteins |
| Step 2: Ion Exchange (IEX) | 35 | 75% | ~90-95% | HSPs, EF-Tu, proteins with similar charge |
| Step 3: Size Exclusion (SEC) | 30 | 68% | >98% | Aggregates, remaining minor contaminants |
Detailed Experimental Protocols
Protocol 1: Ion Exchange Chromatography (IEX) for FIM-1
IEX separates proteins based on their net surface charge.[10][11] The choice between anion or cation exchange depends on the isoelectric point (pI) of FIM-1 and the desired buffer pH.
-
Determine FIM-1 pI: Use a computational tool to predict the isoelectric point (pI) of the FIM-1 protein sequence.
-
Select IEX Type and Buffer pH:
-
For Anion Exchange (binds negatively charged proteins), use a buffer with a pH at least 1 unit above the pI of FIM-1.
-
For Cation Exchange (binds positively charged proteins), use a buffer with a pH at least 1 unit below the pI of FIM-1.[12]
-
-
Sample Preparation: Dilute or dialyze the FIM-1 fraction from the affinity step into the IEX binding buffer (low salt, e.g., 20 mM Tris pH 8.0 for anion exchange). Ensure the sample is filtered (0.22 µm) before loading.
-
Equilibration: Equilibrate the IEX column with 5-10 column volumes (CVs) of binding buffer.
-
Load and Wash: Load the prepared sample onto the column. After loading, wash the column with 5-10 CVs of binding buffer to remove any unbound proteins.
-
Elution: Elute the bound FIM-1 using a linear salt gradient (e.g., 0-1 M NaCl over 20 CVs).[11] This is generally more effective for separating proteins with close charge properties than a step elution.
-
Fraction Analysis: Collect fractions and analyze them via SDS-PAGE to identify those containing pure FIM-1.
Protocol 2: Size Exclusion Chromatography (SEC) for FIM-1 Polishing
SEC separates molecules based on their hydrodynamic radius (size) and is an excellent final "polishing" step.[7][8][13]
-
Column and Buffer Selection: Choose an SEC column with a fractionation range appropriate for the molecular weight of FIM-1. The mobile phase should be a buffer suitable for the final application and protein stability (e.g., PBS or HEPES-buffered saline).
-
Sample Preparation: Concentrate the pooled, pure fractions from the IEX step. The sample volume should ideally be less than 2-4% of the total column volume for optimal resolution. Filter the sample through a 0.22 µm filter.
-
Equilibration: Equilibrate the SEC column with at least 2 CVs of the chosen mobile phase. Ensure a stable baseline on the chromatogram.
-
Sample Injection and Elution: Inject the concentrated sample onto the column. Elution is isocratic, meaning the buffer composition does not change.[9] Proteins will elute in order of decreasing size.
-
Fraction Collection: Collect fractions corresponding to the peaks on the chromatogram. The FIM-1 monomer should elute as a distinct, sharp peak. Earlier peaks typically correspond to aggregates.
-
Analysis: Analyze collected fractions by SDS-PAGE to confirm purity and identify the monomeric FIM-1 fractions.
Troubleshooting Logic Diagram
This diagram provides a decision-making framework for addressing specific purity issues encountered after the initial affinity purification step.
Caption: Troubleshooting logic for post-affinity purification of FIM-1.
References
- 1. 親和層析標記蛋白質的疑難排解指南 [sigmaaldrich.com]
- 2. [Proteomic analysis of contaminants in recombinant membrane hemeproteins expressed in E. coli and isolated by metal affinity chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. How to Troubleshoot Low Protein Yield After Elution [synapse.patsnap.com]
- 4. bitesizebio.com [bitesizebio.com]
- 5. listlabs.com [listlabs.com]
- 6. researchgate.net [researchgate.net]
- 7. contractlaboratory.com [contractlaboratory.com]
- 8. Size Exclusion Chromatography: Size Does Matter [peakproteins.com]
- 9. Analysis & purification of proteins: SEC (Size Exclusion Chromatography), the separation of molecules according to their sizes [blog.interchim.com]
- 10. youtube.com [youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. youtube.com [youtube.com]
- 13. cdn.gbiosciences.com [cdn.gbiosciences.com]
Technical Support Center: FIM-1 Metallo-β-Lactamase
Welcome to the technical support center for the purified FIM-1 enzyme. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the instability of the FIM-1 enzyme during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the FIM-1 enzyme and why is it important?
A1: FIM-1 (Florence Imipenemase) is a metallo-β-lactamase (MBL) that confers broad-spectrum resistance to β-lactam antibiotics, including carbapenems.[1][2] As a member of the subclass B1 MBLs, it is a zinc-dependent enzyme.[1][3][4] The emergence of MBLs like FIM-1 in Gram-negative bacteria such as Pseudomonas aeruginosa is a significant clinical concern, driving the need for research into its function and potential inhibitors.[1][2]
Q2: What are the primary challenges associated with working with purified FIM-1?
A2: The primary challenge is the inherent instability of the purified enzyme, which can lead to loss of activity. This instability is often due to factors such as suboptimal buffer conditions, temperature fluctuations, and the loss of essential zinc ions from the active site.[5][6] Preventing denaturation and aggregation during purification and storage is critical for obtaining reliable experimental results.[1]
Q3: What is the role of zinc in FIM-1 stability and activity?
A3: FIM-1 is a zinc-dependent enzyme, meaning it requires zinc ions for both its catalytic activity and structural integrity.[1][3][4] The active site of FIM-1 contains conserved zinc-binding residues.[1] Zinc ions act as a Lewis acid in the catalytic mechanism and are crucial for maintaining the proper three-dimensional folding of the enzyme.[4] Depletion of zinc can lead to enzyme inactivation and increased susceptibility to proteolysis.[6]
Q4: What is the predicted isoelectric point (pI) of FIM-1?
A4: The mature FIM-1 protein has a predicted pI of 5.4.[1] This information is crucial for developing purification strategies, particularly for ion-exchange chromatography.
Troubleshooting Guide
Issue 1: Low or No Enzymatic Activity After Purification
| Possible Cause | Suggested Solution |
| Loss of Zinc Ions | Supplement all buffers used during purification and for storage with 50 µM ZnSO₄.[1] Avoid the use of metal chelators like EDTA in your buffers. |
| Improper Buffer pH | Maintain a pH of around 7.5 for optimal activity. A recommended buffer is 50 mM HEPES, pH 7.5.[1] Enzyme activity is highly sensitive to pH changes.[7][8][9] |
| Enzyme Denaturation | Add a stabilizing agent such as bovine serum albumin (BSA) at a concentration of 20 µg/mL to buffers to prevent denaturation, especially at low enzyme concentrations.[1] |
| Incorrect Storage | Store the purified enzyme at -80°C in small aliquots to avoid repeated freeze-thaw cycles. |
Issue 2: Protein Precipitation or Aggregation During Purification
| Possible Cause | Suggested Solution |
| High Protein Concentration | Purify and store the enzyme at a lower concentration. If a high concentration is necessary, consider adding stabilizing agents like glycerol (5-20%) or other osmolytes to the storage buffer. |
| Suboptimal Buffer Conditions | Ensure the buffer has an appropriate ionic strength. Perform small-scale solubility tests with different salt concentrations (e.g., 50-150 mM NaCl). |
| Incorrect pH | The protein may be aggregating at or near its isoelectric point (pI ≈ 5.4). Ensure the buffer pH is at least one pH unit away from the pI. For FIM-1, a pH of 7.5 is recommended.[1] |
Issue 3: Poor Yield During Anion-Exchange Chromatography
| Possible Cause | Suggested Solution |
| Incorrect Buffer pH | For anion-exchange chromatography, the buffer pH must be above the protein's pI (5.4). A recommended starting buffer is 20 mM Tris-HCl, pH 8.0. |
| Protein Did Not Bind to the Column | Ensure the ionic strength of the lysis buffer and the sample is low enough to allow for binding. If necessary, dilute the sample or perform a buffer exchange step (e.g., dialysis or desalting column) before loading onto the anion-exchange column. |
| Protein Eluted in the Flow-through | Check the pH of your buffers. If the pH is below the pI of FIM-1, it will be positively charged and will not bind to an anion-exchange resin. |
Experimental Protocols
Protocol 1: Expression and Lysis of FIM-1 in E. coli
-
Expression: The blaFIM-1 gene is cloned into an expression vector (e.g., pET vector) and transformed into a suitable E. coli expression strain (e.g., Rosetta).
-
Culture Growth: Grow the transformed E. coli in an appropriate medium (e.g., LB broth) with antibiotic selection at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.
-
Induction: Induce protein expression by adding a suitable inducer (e.g., 0.1 mM IPTG) and continue to grow the culture at a lower temperature (e.g., 18-25°C) overnight to improve protein solubility.
-
Cell Harvesting: Harvest the bacterial cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Lysis: Resuspend the cell pellet in lysis buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 50 µM ZnSO₄, and a protease inhibitor cocktail). Lyse the cells using sonication or a French press.
-
Clarification: Centrifuge the lysate at 20,000 x g for 30 minutes at 4°C to pellet cell debris. Collect the supernatant containing the soluble FIM-1 enzyme.
Protocol 2: Purification of FIM-1 by Anion-Exchange Chromatography
This protocol is based on the published method of using two anion-exchange chromatography steps and general protein purification principles.[1]
-
Column Equilibration: Equilibrate a strong anion-exchange column (e.g., Q-Sepharose) with Buffer A (20 mM Tris-HCl, pH 8.0, 50 µM ZnSO₄).
-
Sample Loading: Load the clarified cell lysate onto the equilibrated column.
-
Washing: Wash the column with several column volumes of Buffer A to remove unbound proteins.
-
Elution: Elute the bound FIM-1 protein using a linear gradient of Buffer B (20 mM Tris-HCl, pH 8.0, 1 M NaCl, 50 µM ZnSO₄) from 0% to 100% over several column volumes.
-
Fraction Analysis: Collect fractions and analyze them for FIM-1 presence and purity using SDS-PAGE.
-
Second Anion-Exchange Step (Polishing): Pool the fractions containing FIM-1 and dilute them with Buffer A to reduce the salt concentration. Load the pooled sample onto a second, high-resolution anion-exchange column (e.g., Mono Q) equilibrated with Buffer A.
-
Final Elution: Elute using a shallower salt gradient to achieve high purity.
-
Buffer Exchange and Concentration: Exchange the purified FIM-1 into a final storage buffer (50 mM HEPES, pH 7.5, 150 mM NaCl, 50 µM ZnSO₄, 10% glycerol) and concentrate to the desired concentration using an appropriate ultrafiltration device.
Protocol 3: FIM-1 Enzyme Activity Assay
-
Reaction Mixture: Prepare a reaction mixture in a quartz cuvette containing 50 mM HEPES buffer (pH 7.5) and 50 µM ZnSO₄.[1]
-
Substrate Addition: Add a known concentration of a β-lactam substrate (e.g., imipenem, ampicillin).
-
Enzyme Addition: To prevent enzyme denaturation, dilute the purified FIM-1 enzyme in the same buffer supplemented with 20 µg/mL bovine serum albumin.[1]
-
Initiate Reaction: Add the diluted enzyme to the reaction mixture to initiate the hydrolysis reaction.
-
Spectrophotometric Monitoring: Monitor the hydrolysis of the β-lactam ring by measuring the change in absorbance at a specific wavelength (this will vary depending on the substrate used) over time using a UV-Vis spectrophotometer at 30°C.[1]
-
Kinetic Parameter Calculation: Determine the initial reaction velocity and calculate kinetic parameters such as Km and kcat from a series of reactions with varying substrate concentrations.
Data Summary
Table 1: Kinetic Parameters of Purified FIM-1 for Various β-Lactam Substrates
| Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Ampicillin | 18 ± 2 | 450 ± 30 | 2.5 x 10⁷ |
| Piperacillin | 35 ± 4 | 560 ± 40 | 1.6 x 10⁷ |
| Cefazolin | 120 ± 15 | 180 ± 10 | 1.5 x 10⁶ |
| Imipenem | 110 ± 10 | 850 ± 60 | 7.7 x 10⁶ |
| Meropenem | 8 ± 1 | 230 ± 15 | 2.9 x 10⁷ |
| Ertapenem | 4 ± 0.5 | 60 ± 5 | 1.5 x 10⁷ |
Data adapted from the initial characterization of FIM-1.[1] Assays were performed at 30°C in 50 mM HEPES buffer (pH 7.5) containing 50 µM ZnSO₄.[1]
Visualizations
Caption: Workflow for the expression and purification of FIM-1.
Caption: Mechanism of FIM-1 mediated β-lactam antibiotic resistance.
References
- 1. FIM-1, a New Acquired Metallo-β-Lactamase from a Pseudomonas aeruginosa Clinical Isolate from Italy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FIM-1, a new acquired metallo-β-lactamase from a Pseudomonas aeruginosa clinical isolate from Italy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Zinc plays both structural and catalytic roles in metalloproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Function and mechanism of zinc metalloenzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The role of zinc in the stability of the marginally stable IscU scaffold protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Effect of pH on Enzymatic Reaction - Creative Enzymes [creative-enzymes.com]
- 8. worldnutrition.net [worldnutrition.net]
- 9. Effects of pH | Worthington Biochemical [worthington-biochem.com]
Selecting the appropriate buffer for FIM-1 kinetic studies
This technical support center provides guidance on selecting the appropriate buffer and troubleshooting common issues for kinetic studies of the FIM-1 enzyme.
Frequently Asked Questions (FAQs)
Q1: How do I select the optimal buffer for FIM-1 kinetic studies?
A1: Selecting the right buffer is crucial for obtaining accurate and reproducible kinetic data. The ideal buffer should maintain a constant pH at the desired value without interfering with the enzyme's activity.[1][2] Key considerations include:
-
pH Optimum: Determine the pH at which FIM-1 exhibits maximum activity. This is often determined by performing preliminary activity assays over a wide pH range.
-
Buffer pKa: Choose a buffer with a pKa value within ±1 pH unit of the desired experimental pH to ensure adequate buffering capacity.[3]
-
Buffer Compatibility: Ensure the buffer components do not interact with FIM-1 or its substrates/cofactors. For example, phosphate buffers can sometimes interfere with assays involving phosphate-releasing enzymes or metal-dependent enzymes.[3]
-
Ionic Strength: The concentration of the buffer and any additional salts can influence enzyme activity. It is important to maintain a consistent ionic strength across all experiments.
-
Temperature: The pKa of many buffers is temperature-dependent. Ensure the buffer's pKa is appropriate for the temperature at which you will be conducting your kinetic assays.
Q2: What are some common biological buffers used for enzyme kinetic studies?
A2: A variety of biological buffers are available, each with a specific useful pH range and properties. A summary of common buffers is provided in the table below.
Q3: Can the buffer itself affect the kinetic parameters (Km and Vmax) of FIM-1?
A3: Yes, the buffer can influence the kinetic parameters of an enzyme.[2] Buffer ions can sometimes bind to the enzyme, either at the active site or at other locations, which can alter its conformation and activity. This is why it is critical to perform control experiments and to choose a buffer that is as inert as possible with respect to the enzyme's function.
Troubleshooting Guide
Q: My FIM-1 enzyme activity is lower than expected. Could the buffer be the issue?
A: Yes, several buffer-related factors could lead to low enzyme activity:
-
Incorrect pH: Verify the pH of your buffer stock and your final reaction mixture. The optimal pH for FIM-1 activity might be very specific.
-
Buffer Inhibition: The buffer you have chosen might be inhibiting the enzyme. Try a different buffer system with a similar pKa.
-
Degradation: The enzyme may be unstable at the chosen pH. Consider performing stability studies of FIM-1 in different buffers.
Q: I am observing inconsistent results between experiments. How can the buffer contribute to this?
A: Inconsistent results can arise from variability in buffer preparation:
-
Inconsistent pH: Small variations in pH between buffer batches can lead to significant changes in enzyme activity. Always calibrate your pH meter before preparing buffers.
-
Variable Ionic Strength: Ensure the concentration of all buffer components and salts is consistent across all experiments.
-
Buffer Age: Some buffers can degrade over time or become contaminated. Prepare fresh buffer solutions regularly.
Common Biological Buffers for Enzyme Kinetic Studies
| Buffer | pKa at 25°C | Useful pH Range | Comments |
| MES | 6.15 | 5.5 - 6.7 | Good for assays in the acidic range; minimal metal ion binding. |
| PIPES | 6.80 | 6.1 - 7.5 | Often used in cell culture and protein studies. |
| MOPS | 7.20 | 6.5 - 7.9 | Good choice for many biological systems around neutral pH. |
| HEPES | 7.55 | 6.8 - 8.2 | A very common and generally non-interfering buffer for many enzyme assays.[4] |
| Tris | 8.06 | 7.5 - 9.0 | Widely used, but its pKa is highly temperature-dependent. Can interact with some enzymes. |
| Glycine-NaOH | 9.60 | 8.6 - 10.6 | Useful for assays requiring a higher pH. |
Experimental Protocols
Protocol: Determination of Optimal pH for FIM-1 Activity
-
Prepare a series of buffers: Prepare a set of buffers covering a wide pH range (e.g., pH 4.0 to 10.0) with overlapping buffering capacities (e.g., Citrate, MES, MOPS, Tris, Glycine-NaOH). Ensure all buffers have the same molarity.
-
Prepare reaction mixtures: For each pH to be tested, prepare a reaction mixture containing the chosen buffer, the FIM-1 substrate at a saturating concentration, and any necessary cofactors.
-
Initiate the reaction: Add a constant amount of FIM-1 enzyme to each reaction mixture to start the reaction.
-
Measure product formation: Monitor the rate of product formation over time using a suitable detection method (e.g., spectrophotometry, fluorometry).
-
Determine initial velocities: Calculate the initial velocity for each pH value from the linear portion of the progress curve.
-
Plot and analyze: Plot the initial velocities against the corresponding pH values. The pH at which the highest velocity is observed is the optimal pH for FIM-1 activity.
Workflow for Buffer Selection
Caption: Decision workflow for selecting the appropriate buffer for FIM-1 kinetic studies.
References
Validation & Comparative
A Comparative Analysis of the Kinetic Parameters of FIM-1 and NDM-1 Metallo-β-Lactamases
A deep dive into the enzymatic activity of two clinically significant carbapenemases, providing researchers and drug development professionals with a comparative guide to their hydrolytic efficiencies against a range of β-lactam antibiotics.
This guide presents a head-to-head comparison of the kinetic parameters of FIM-1 and New Delhi Metallo-β-lactamase-1 (NDM-1), two subclass B1 metallo-β-lactamases (MBLs) that confer broad-spectrum resistance to β-lactam antibiotics, including the last-resort carbapenems. Understanding the subtle differences in their substrate profiles and catalytic efficiencies is crucial for the development of effective inhibitors and novel therapeutic strategies to combat the growing threat of antibiotic resistance.
Kinetic Parameters: A Tabular Comparison
The hydrolytic efficiency of FIM-1 and NDM-1 against a panel of commonly used β-lactam antibiotics is summarized in the table below. The data, presented as the Michaelis constant (Km), catalytic rate constant (kcat), and the overall catalytic efficiency (kcat/Km), have been compiled from independent studies.[1] It is important to note that direct comparisons should be made with caution due to potential variations in experimental conditions between studies.
| Substrate | FIM-1 | NDM-1 |
| Km (µM) | kcat (s-1) | |
| Penicillins | ||
| Ampicillin | 11 ± 2 | 260 ± 20 |
| Piperacillin | 37 ± 5 | 110 ± 10 |
| Cephalosporins | ||
| Cefoxitin | 280 ± 40 | 37 ± 4 |
| Ceftazidime | 110 ± 20 | 18 ± 2 |
| Cefepime | 90 ± 15 | 25 ± 3 |
| Carbapenems | ||
| Imipenem | 110 ± 10 | 480 ± 30 |
| Meropenem | 9 ± 1 | 150 ± 10 |
| Ertapenem | 0.8 ± 0.1 | 1.3 ± 0.1 |
Note: The kinetic data for FIM-1 and NDM-1 are sourced from separate studies and are presented here for comparative purposes. Experimental conditions may differ.
Experimental Protocols
The determination of the kinetic parameters presented above involves several key steps, from enzyme purification to the final spectrophotometric analysis of β-lactam hydrolysis. The methodologies employed in the cited studies are detailed below.
Enzyme Purification
FIM-1: The blaFIM-1 gene was cloned and expressed in Escherichia coli. The FIM-1 enzyme was then purified from the cell lysate using a two-step chromatography process.[1]
NDM-1: The blaNDM-1 gene was similarly cloned and overexpressed in E. coli. The purification of the NDM-1 protein was typically achieved through a series of chromatographic steps, often involving ion-exchange and size-exclusion chromatography to obtain a highly pure enzyme preparation.
Determination of Kinetic Parameters
Steady-state kinetic parameters for both FIM-1 and NDM-1 were determined by monitoring the hydrolysis of various β-lactam substrates using a spectrophotometer.[1] The initial rates of hydrolysis were measured at different substrate concentrations.
The general workflow for these experiments is outlined in the diagram below:
References
A Comparative Analysis of FIM-1 and VIM-2 Metallo-β-Lactamase Active Sites
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed structural and functional comparison of the active sites of two clinically significant metallo-β-lactamases (MBLs), FIM-1 and VIM-2. Understanding the subtle yet crucial differences in the architecture of their active sites is paramount for the development of effective broad-spectrum inhibitors to combat antibiotic resistance.
Introduction
Metallo-β-lactamases are a diverse class of zinc-dependent enzymes that confer bacterial resistance to a wide array of β-lactam antibiotics, including the last-resort carbapenems. FIM-1 (Florence imipenemase-1) and VIM-2 (Verona integron-encoded metallo-β-lactamase-2) are two prominent members of the B1 subclass of MBLs. While both enzymes share a common catalytic mechanism involving one or two zinc ions, variations in their active site residues can significantly influence their substrate specificity and inhibitor binding profiles.
Structural Overview of the Active Sites
Both FIM-1 and VIM-2 possess the characteristic αβ/βα sandwich fold common to MBLs, with a shallow active site groove containing the catalytic zinc ions.[1] The active site is flanked by flexible loops that play a crucial role in substrate recognition and binding.
VIM-2 Active Site: The crystal structure of VIM-2 has been extensively studied, revealing a di-zinc active site. The Zn1 ion is coordinated by three histidine residues (His116, His118, and His196), while the Zn2 ion is coordinated by an aspartate (Asp120), a cysteine (Cys221), and a histidine (His263). A key feature of the VIM-2 active site is the presence of several conserved residues that are important for its catalytic activity and stability, including Phe61, Tyr67, and Trp87.[2][3]
FIM-1 Active Site: An experimentally determined crystal structure for FIM-1 is not yet available. However, sequence alignment studies have revealed that FIM-1 shares the highest amino acid identity (approximately 40%) with NDM-1 (New Delhi metallo-β-lactamase-1).[4] Based on this homology, the active site of FIM-1 is predicted to be structurally similar to that of NDM-1. The conserved zinc-binding residues typical of subclass B1 MBLs are also present in FIM-1.[4] Key active site residues in NDM-1, and by extension predicted for FIM-1, include those involved in zinc coordination (His120, His122, His181, Asp124, Cys208, His250) and substrate binding.[5]
The primary structural differences between the active sites of FIM-1 (inferred from NDM-1) and VIM-2 are expected to lie in the composition and conformation of the loops surrounding the active site cleft. These loops, particularly L3 and L10, are known to influence substrate specificity.[6] For instance, comparisons between NDM-1 and VIM-2 have shown that NDM-1 possesses a larger and more open active site cavity, which may contribute to its broader substrate spectrum.[3] Given its similarity to NDM-1, FIM-1 may also feature a more accommodating active site compared to VIM-2.
Key Amino Acid Residues in the Active Sites
| Residue Position (Standard BBL Numbering) | FIM-1 (Predicted based on NDM-1) | VIM-2 | Function |
| Zn1 Ligands | His120, His122, His181 | His116, His118, His196 | Coordination of the first zinc ion (Zn1) |
| Zn2 Ligands | Asp124, Cys208, His250 | Asp120, Cys221, His263 | Coordination of the second zinc ion (Zn2) |
| Substrate Binding/Positioning | Lys211, Asn220 | Lys224, Asn233 | Interaction with the carboxylate group of β-lactam substrates |
| Active Site Loop Residues | Variable residues in loops L3 and L10 | Variable residues in loops L3 and L10 | Contribute to substrate specificity and inhibitor binding |
Comparative Analysis of Active Site Logic
The following diagram illustrates the key components and their relationships within the active sites of FIM-1 (inferred) and VIM-2.
References
- 1. Differential active site requirements for NDM-1 β-lactamase hydrolysis of carbapenem versus penicillin and cephalosporin antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The Reaction Mechanism of Metallo-β-Lactamases Is Tuned by the Conformation of an Active-Site Mobile Loop - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Inhibition Profile of FIM-1 and Other Clinically Relevant Metallo-β-Lactamases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the inhibition profile of the metallo-β-lactamase (MBL) FIM-1 against other significant MBLs, namely NDM-1, VIM-1, and IMP-1. While quantitative inhibitor data for FIM-1 is limited in current literature, this document summarizes the existing qualitative evidence and presents a quantitative comparison for other major MBLs to serve as a benchmark for future research and drug development.
Qualitative Inhibition Profile of FIM-1
FIM-1, a subclass B1 MBL, demonstrates a broad substrate profile, hydrolyzing penicillins, cephalosporins, and carbapenems. Crucially, its activity is inhibited by classic metallo-β-lactamase inhibitors. Initial characterization of FIM-1 revealed that its carbapenemase activity, specifically against imipenem, was inhibited by over 95% in the presence of ethylenediaminetetraacetic acid (EDTA). Furthermore, a combined disk diffusion test using meropenem and EDTA resulted in a significant increase in the zone of inhibition, confirming the inhibitory effect of EDTA on FIM-1's function in a cellular context. This firmly places FIM-1 within the family of MBLs that are susceptible to metal-chelating agents. However, to date, specific half-maximal inhibitory concentration (IC50) or inhibition constant (Ki) values for FIM-1 with various inhibitors have not been extensively published.
Quantitative Inhibition Profiles of NDM-1, VIM-1, and IMP-1
In contrast to FIM-1, the inhibition profiles of other clinically significant MBLs have been more thoroughly investigated. The following tables present IC50 values for common inhibitors against NDM-1, VIM-1, and IMP-1, providing a quantitative basis for comparison. This data is crucial for understanding the inhibitor sensitivities of these enzymes and for designing broad-spectrum MBL inhibitors.
Table 1: Comparative Inhibition of MBLs by Captopril Stereoisomers
Captopril, an angiotensin-converting enzyme (ACE) inhibitor, is a known inhibitor of MBLs due to its thiol group, which chelates the active site zinc ions. The data below illustrates the differential inhibitory activity of its stereoisomers against NDM-1, VIM-1, and IMP-1.
| Inhibitor | Enzyme | IC50 (μM) |
| D-Captopril | NDM-1 | 20.1 ± 1.5[1] |
| VIM-1 | Not Available | |
| VIM-2 | 0.072 ± 0.010[1] | |
| IMP-1 | 7.2 ± 1.2[1] | |
| L-Captopril | NDM-1 | 157.4 ± 1.1[1] |
| VIM-1 | Not Available | |
| VIM-2 | 4.4 ± 0.8[1] | |
| IMP-1 | 23.3 ± 1.3[1] | |
| epi-D-Captopril | NDM-1 | 64[1] |
| VIM-1 | Not Available | |
| VIM-2 | 5.5[1] | |
| IMP-1 | 173[1] | |
| epi-L-Captopril | NDM-1 | >500[1] |
| VIM-1 | Not Available | |
| VIM-2 | 5.5[1] | |
| IMP-1 | >500[1] |
Data presented as mean ± standard deviation where available. VIM-2 data is included as a close variant of VIM-1.
Table 2: Inhibition of IMP-1 by a Common Chelating Agent
EDTA is a well-known, non-specific inhibitor of MBLs. The following data provides a quantitative measure of its effect on IMP-1.
| Inhibitor | Enzyme | IC50 (μM) |
| Calcium-EDTA | IMP-1 | 55 ± 8.2[2] |
Experimental Protocols
The determination of inhibitor potency against MBLs is critical for drug discovery efforts. Below is a generalized, detailed methodology for a spectrophotometric-based enzyme inhibition assay.
Protocol: Determination of IC50 for MBL Inhibitors
1. Reagents and Materials:
-
Purified MBL enzyme (e.g., FIM-1, NDM-1, VIM-1, or IMP-1)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, containing a defined concentration of ZnCl₂, such as 50 µM)
-
Chromogenic β-lactam substrate (e.g., nitrocefin or imipenem)
-
Test inhibitor compound at various concentrations
-
96-well microtiter plates
-
Spectrophotometer capable of kinetic measurements
2. Enzyme Preparation:
-
The purified MBL enzyme is diluted in the assay buffer to a final concentration that yields a linear rate of substrate hydrolysis over a defined period. The optimal enzyme concentration should be determined empirically prior to the inhibition assay.
3. Assay Procedure:
-
In a 96-well plate, add a fixed volume of the diluted enzyme to each well.
-
Add varying concentrations of the test inhibitor to the wells. Include a control well with no inhibitor.
-
Pre-incubate the enzyme with the inhibitor for a specified time (e.g., 10-15 minutes) at a constant temperature (e.g., 25°C or 37°C) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the chromogenic substrate to each well. The final substrate concentration should ideally be close to its Michaelis constant (Km) for the specific MBL.
-
Immediately begin monitoring the change in absorbance at the appropriate wavelength (e.g., 486 nm for nitrocefin hydrolysis or 300 nm for imipenem hydrolysis) over time using a spectrophotometer in kinetic mode.
4. Data Analysis:
-
Calculate the initial velocity (rate of reaction) for each inhibitor concentration from the linear portion of the absorbance versus time plot.
-
Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the resulting dose-response curve to a suitable equation (e.g., a four-parameter logistic equation) to determine the IC50 value, which is the concentration of the inhibitor that reduces the enzyme activity by 50%.
Mandatory Visualizations
The following diagrams illustrate the general workflow for determining the inhibition profile of a metallo-β-lactamase.
References
Validating the Clinical Relevance of HIF-1 Mediated Resistance: A Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
The tumor microenvironment is often characterized by regions of low oxygen, or hypoxia. Cancer cells adapt to this hypoxic stress primarily through the activation of the Hypoxia-Inducible Factor 1 (HIF-1) signaling pathway. The activation of HIF-1 is a critical step in tumor progression and metastasis, and significantly contributes to resistance to a broad range of cancer therapies, including chemotherapy, radiotherapy, and immunotherapy. This guide provides an objective comparison of therapeutic strategies targeting HIF-1 mediated resistance with other alternatives, supported by experimental data and detailed methodologies.
Data Presentation: Comparative Efficacy of HIF-2α Inhibitors and Alternatives
The following tables summarize quantitative data from key clinical trials, offering a comparative look at the performance of HIF-2α inhibitors (a key component of the HIF pathway) against other targeted therapies in advanced renal cell carcinoma (RCC), a cancer type where HIF signaling is a well-established therapeutic target.
Table 1: Belzutifan (HIF-2α Inhibitor) vs. Everolimus (mTOR Inhibitor) in Advanced Clear Cell RCC (LITESPARK-005 Trial) [1][2][3][4]
| Endpoint | Belzutifan (n=374) | Everolimus (n=372) | Hazard Ratio (95% CI) | p-value |
| Median Progression-Free Survival (PFS) | 5.6 months | 5.6 months | 0.74 (0.63 - 0.88) | 0.002 |
| PFS Rate at 18 months | 22.5% - 24.0% | 8.3% - 9.0% | N/A | Met prespecified significance |
| Median Overall Survival (OS) | 21.4 months | 18.1 months | 0.88 (0.73 - 1.07) | 0.20 (not significant) |
| Objective Response Rate (ORR) | 21.9% - 22.7% | 3.5% | N/A | <0.001 |
| Grade ≥3 Adverse Events | 61.8% | 62.5% | N/A | N/A |
| Endpoint | Belzutifan + Lenvatinib | Cabozantinib | Key Finding |
| Progression-Free Survival (PFS) | Statistically significant and clinically meaningful improvement | Control | Met primary endpoint |
| Objective Response Rate (ORR) | Statistically significant improvement | Control | Met key secondary endpoint |
| Overall Survival (OS) | Trend toward improvement | Control | Did not reach statistical significance at interim analysis |
Table 3: Casdatifan (HIF-2α Inhibitor) Monotherapy in Late-Line Clear Cell RCC (ARC-20 Study) [10][11][12][13][14]
| Endpoint | Casdatifan (pooled analysis, n=121) |
| Median Progression-Free Survival (mPFS) | 12.2 months |
| 18-month Landmark PFS | 43% |
| Confirmed Objective Response Rate (ORR) | 31% - 35% |
| Discontinuation due to Adverse Events | 9% |
Experimental Protocols
Here are detailed methodologies for key experiments to validate HIF-1 mediated resistance.
Protocol for Small Interfering RNA (siRNA) Knockdown of HIF-1α to Assess Chemoresistance
This protocol is designed to investigate the role of HIF-1α in chemoresistance by specifically silencing its expression and observing the effect on drug-induced cell death.
Materials:
-
Cancer cell line of interest (e.g., HCT116, MDA-MB-231)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
HIF-1α specific siRNA and scrambled control siRNA
-
Lipofectamine RNAiMAX or similar transfection reagent
-
Opti-MEM I Reduced Serum Medium
-
Chemotherapeutic agent (e.g., doxorubicin)
-
Cell viability assay kit (e.g., MTT or CellTiter-Glo)
-
Hypoxia chamber or incubator with adjustable O2 levels (1% O2)
-
Western blot or qRT-PCR reagents for validation of knockdown
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 50-70% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
For each well, dilute 50 pmol of HIF-1α siRNA or control siRNA into 250 µL of Opti-MEM.
-
In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX into 250 µL of Opti-MEM and incubate for 5 minutes at room temperature.
-
Combine the diluted siRNA and diluted Lipofectamine, mix gently, and incubate for 20 minutes at room temperature to allow complex formation.
-
-
Transfection: Add the 500 µL of siRNA-lipid complex to each well containing cells and fresh medium. Incubate for 24-48 hours.
-
Induction of Hypoxia and Drug Treatment:
-
After transfection, expose the cells to normoxic (21% O2) or hypoxic (1% O2) conditions for 18-24 hours to induce HIF-1α expression in the control cells.
-
Following the hypoxic incubation, treat the cells with the desired concentrations of the chemotherapeutic agent for a further 24-72 hours under continued normoxic or hypoxic conditions.
-
-
Assessment of Cell Viability: Measure cell viability using a standard assay like MTT or CellTiter-Glo according to the manufacturer's instructions.
-
Validation of HIF-1α Knockdown: In parallel wells, lyse the cells after the hypoxic incubation period and confirm the reduction of HIF-1α protein or mRNA levels using Western blotting or qRT-PCR, respectively.
-
Data Analysis: Compare the cell viability of HIF-1α knockdown cells to control cells under both normoxic and hypoxic conditions in the presence of the chemotherapeutic agent. A significant increase in drug-induced cell death in the HIF-1α knockdown cells under hypoxia would validate the role of HIF-1α in chemoresistance.[15][16]
Protocol for Quantitative Real-Time PCR (qRT-PCR) to Analyze HIF-1 Target Gene Expression
This protocol measures the mRNA levels of genes regulated by HIF-1, such as VEGF, GLUT1, and CA9, to quantify HIF-1 transcriptional activity.
Materials:
-
RNA extraction kit (e.g., RNeasy Kit)
-
cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit)
-
SYBR Green or TaqMan-based qRT-PCR master mix
-
Primers for HIF-1 target genes and a housekeeping gene (e.g., GAPDH or β-actin)
-
qRT-PCR instrument
Procedure:
-
Cell Treatment: Culture cells under normoxic and hypoxic conditions as described in the previous protocol.
-
RNA Extraction: Isolate total RNA from the cells using a commercial kit, following the manufacturer's instructions. Quantify the RNA and assess its purity.
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a cDNA synthesis kit.
-
qRT-PCR Reaction Setup:
-
Prepare a reaction mix containing the qRT-PCR master mix, forward and reverse primers for the gene of interest, and the synthesized cDNA.
-
Set up reactions for each target gene and the housekeeping gene in triplicate.
-
-
qRT-PCR Amplification: Perform the qRT-PCR using a standard thermal cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min).[17][18]
-
Data Analysis: Calculate the relative expression of the target genes using the 2-ΔΔCt method, normalizing to the housekeeping gene and comparing the expression in hypoxic samples to normoxic samples. A significant upregulation of target genes under hypoxia indicates HIF-1 activation.
Protocol for Enzyme-Linked Immunosorbent Assay (ELISA) for HIF-1α Protein Quantification
This protocol quantifies the amount of HIF-1α protein in nuclear extracts, providing a direct measure of HIF-1α stabilization.
Materials:
-
Commercially available HIF-1α ELISA kit
-
Nuclear extraction buffer
-
Protein quantification assay (e.g., BCA assay)
-
Microplate reader
Procedure:
-
Cell Treatment and Nuclear Extraction:
-
Culture cells under normoxic and hypoxic conditions.
-
Harvest the cells and prepare nuclear extracts using a nuclear extraction buffer, following a standard protocol or a kit's instructions.
-
-
Protein Quantification: Determine the total protein concentration in the nuclear extracts using a BCA assay.
-
ELISA Procedure:
-
Follow the instructions provided with the commercial HIF-1α ELISA kit. This typically involves adding a standardized amount of nuclear extract to wells pre-coated with an anti-HIF-1α antibody, followed by incubation with a detection antibody and a substrate.
-
-
Data Acquisition and Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Calculate the concentration of HIF-1α in the samples based on a standard curve generated with known concentrations of recombinant HIF-1α. An increased concentration of HIF-1α in the nuclear extracts of hypoxic cells compared to normoxic cells indicates HIF-1α stabilization.[19]
Mandatory Visualizations
HIF-1 Signaling Pathway in Hypoxia
Caption: HIF-1 signaling under normoxic vs. hypoxic conditions.
Experimental Workflow for Validating HIF-1 Mediated Chemoresistance
Caption: Workflow for siRNA-based validation of HIF-1 mediated resistance.
Logical Relationship of Therapeutic Interventions
References
- 1. Belzutifan vs Everolimus in Previously Treated Advanced Renal Cell Carcinoma - The ASCO Post [ascopost.com]
- 2. Belzutifan versus Everolimus in Advanced Kidney Cancer: A Commentary on LITESPARK-005 Trial from ESMO 2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. actionkidneycancer.org [actionkidneycancer.org]
- 4. Belzutifan significantly outperforms everolimus in previously treated patients with advanced clear cell renal carcinoma - BJMO [bjmo.be]
- 5. urologytimes.com [urologytimes.com]
- 6. firstwordpharma.com [firstwordpharma.com]
- 7. merck.com [merck.com]
- 8. cancernetwork.com [cancernetwork.com]
- 9. Merck and Eisai Announce WELIREG® (belzutifan) Plus LENVIMA® (lenvatinib) Met Primary Endpoint of Progression-Free Survival (PFS) in Certain Previously Treated Patients With Advanced Renal Cell Carcinoma - BioSpace [biospace.com]
- 10. Arcus Biosciences Inc. (RCUS) Posts Positive Results on Kidney Cancer Drug Trials - Insider Monkey [insidermonkey.com]
- 11. Arcus Biosciences Reports Third-Quarter 2025 Financial Results and Provides a Pipeline Update – Company Announcement - FT.com [markets.ft.com]
- 12. google.com [google.com]
- 13. Arcus Biosciences Reports Promising Q3 2025 Results - TipRanks.com [tipranks.com]
- 14. Arcus Biosciences Reports Third-Quarter 2025 Financial Results and Provides a Pipeline Update [businesswire.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. dovepress.com [dovepress.com]
- 18. mdpi.com [mdpi.com]
- 19. manuals.plus [manuals.plus]
The Uncharted Territory of FIM-1 Inhibition: A Comparative Guide to Metallo-β-Lactamase Inhibitor Cross-Reactivity
A critical knowledge gap currently exists in the field of antibiotic resistance regarding the inhibition of FIM-1, a novel metallo-β-lactamase (MBL). Despite its identification in a clinical isolate of Pseudomonas aeruginosa, there is a conspicuous absence of publicly available data on the efficacy of any MBL inhibitors against this enzyme. This guide provides a comprehensive overview of the current landscape of MBL inhibitors, highlights the urgent need for research into FIM-1 inhibition, and furnishes researchers with the necessary protocols to investigate the cross-reactivity of potential inhibitors against this emerging threat.
FIM-1 is a subclass B1 MBL that shares its highest amino acid sequence identity (approximately 40%) with the widespread and clinically significant NDM-type MBLs.[1] Like other MBLs, FIM-1 possesses a broad substrate profile, enabling it to hydrolyze a wide range of β-lactam antibiotics, including penicillins, cephalosporins, and carbapenems, rendering them ineffective.[1] The emergence of new MBLs like FIM-1 underscores the dynamic nature of antibiotic resistance and the critical need for broad-spectrum inhibitors.
Comparative Inhibitor Activity Against Clinically Relevant MBLs
While data for FIM-1 is unavailable, extensive research has been conducted on inhibitors of other prevalent MBLs, such as New Delhi Metallo-β-lactamase-1 (NDM-1), Verona Integron-encoded Metallo-β-lactamase-2 (VIM-2), and Imipenemase-1 (IMP-1). The following table summarizes the inhibitory activity (IC50 or Kᵢ values) of selected MBL inhibitors against these key enzymes, providing a baseline for the type of data required for FIM-1.
| Inhibitor | Target MBL | IC50 (µM) | Kᵢ (µM) |
| Aspergillomarasmine A (AMA) | NDM-1 | - | - |
| VIM-2 | - | - | |
| IMP-7 | - | - | |
| Taniborbactam | NDM-1 | - | 0.08 |
| VIM-2 | - | 0.02 | |
| L-captopril | NDM-1 | 7.8 | - |
| VIM-2 | 0.23 | - | |
| IMP-1 | 29 | - | |
| Thiorphan | NDM-1 | 2.5 | - |
| VIM-2 | 0.18 | - | |
| IMP-1 | 1.9 | - |
Note: The mechanism of inhibition for AMA involves the removal of zinc ions from the active site. Quantitative IC50 or Ki values are not typically reported in the same manner as for competitive inhibitors.
Experimental Protocols for Assessing MBL Inhibitor Cross-Reactivity
To address the knowledge gap surrounding FIM-1, a systematic evaluation of potential inhibitors is required. Below are detailed methodologies for the key experiments necessary to determine the cross-reactivity of inhibitors against FIM-1 and other MBLs.
Cloning, Expression, and Purification of MBLs
Objective: To produce a high-yield of pure, active FIM-1, NDM-1, VIM-2, and IMP-1 enzymes for enzymatic assays.
Protocol:
-
Gene Synthesis and Cloning: The gene encoding FIM-1 (GenBank accession number HE617180) and the genes for NDM-1, VIM-2, and IMP-1 are synthesized with codon optimization for Escherichia coli expression. The genes are cloned into a suitable expression vector, such as pET-28a(+), which incorporates an N-terminal hexahistidine (His₆) tag for purification.
-
Transformation: The recombinant plasmids are transformed into a suitable E. coli expression strain, such as BL21(DE3).
-
Protein Expression: A single colony is used to inoculate Luria-Bertani (LB) broth containing the appropriate antibiotic for plasmid selection. The culture is grown at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8. Protein expression is then induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM, and the culture is incubated at 18°C for 16-18 hours.
-
Cell Lysis: Cells are harvested by centrifugation, resuspended in lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10 mM imidazole), and lysed by sonication on ice.
-
Purification: The crude lysate is clarified by centrifugation. The supernatant containing the His₆-tagged MBL is loaded onto a nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography column. The column is washed with a buffer containing a low concentration of imidazole (e.g., 20 mM) to remove non-specifically bound proteins. The MBL is then eluted with a high concentration of imidazole (e.g., 250 mM).
-
Purity and Concentration: The purity of the eluted protein is assessed by SDS-PAGE. The protein concentration is determined using a Bradford assay or by measuring the absorbance at 280 nm.
Metallo-β-Lactamase Inhibition Assay
Objective: To determine the inhibitory potency (IC50) of test compounds against the purified MBLs.
Protocol:
-
Reaction Mixture: The assay is performed in a 96-well microtiter plate. Each well contains a reaction mixture of assay buffer (e.g., 50 mM HEPES pH 7.5), a known concentration of the purified MBL enzyme, and the test inhibitor at various concentrations.
-
Pre-incubation: The enzyme and inhibitor are pre-incubated for a defined period (e.g., 10-15 minutes) at room temperature to allow for binding.
-
Initiation of Reaction: The enzymatic reaction is initiated by the addition of a chromogenic or fluorogenic substrate. A commonly used chromogenic substrate is nitrocefin, which changes color upon hydrolysis by the β-lactamase.
-
Measurement: The rate of substrate hydrolysis is monitored by measuring the change in absorbance over time using a microplate reader at the appropriate wavelength for the substrate (e.g., 486 nm for nitrocefin).
-
Data Analysis: The initial velocity of the reaction is calculated for each inhibitor concentration. The percent inhibition is calculated relative to a control reaction with no inhibitor. The IC50 value, which is the concentration of inhibitor required to reduce the enzyme activity by 50%, is determined by fitting the dose-response data to a suitable equation (e.g., the four-parameter logistic equation).
Visualizing the Path to Understanding FIM-1 Inhibition
To facilitate a clear understanding of the experimental processes, the following diagrams, generated using Graphviz, illustrate the logical workflow for MBL inhibitor cross-reactivity assessment.
References
Comparative Analysis of FIM-1 and IMP-1 Carbapenem Hydrolysis: A Data-Driven Guide
A comprehensive comparison between the carbapenem-hydrolyzing metallo-β-lactamases FIM-1 and IMP-1 is currently hampered by a significant lack of publicly available biochemical data for FIM-1. Extensive searches for the kinetic parameters of FIM-1, specifically its hydrolytic activity against carbapenems such as imipenem, meropenem, and doripenem, did not yield the necessary quantitative information for a direct comparative analysis.
This guide, therefore, focuses on presenting the available experimental data for the well-characterized IMP-1 metallo-β-lactamase, providing a baseline for understanding its carbapenem hydrolysis profile. Should data for FIM-1 become available, this document can serve as a template for a complete comparative analysis.
IMP-1: A Profile of Carbapenem Hydrolysis
IMP-1 is a clinically significant metallo-β-lactamase known for its efficient hydrolysis of a broad range of β-lactam antibiotics, including the last-resort carbapenems.[1] The enzyme's activity is dependent on the presence of zinc ions in its active site.[2]
Quantitative Analysis of IMP-1 Hydrolytic Activity
The efficacy of IMP-1 in hydrolyzing different carbapenem substrates is detailed in the table below. The kinetic parameters kcat (turnover number), Km (Michaelis constant), and the catalytic efficiency (kcat/Km) are crucial indicators of an enzyme's catalytic power and substrate preference.
| Carbapenem Substrate | kcat (s⁻¹) | Km (µM) | kcat/Km (µM⁻¹s⁻¹) | Reference |
| Imipenem | 130 | 110 | 1.2 | [3] |
| Meropenem | 110 | 290 | 0.38 | [3] |
| Doripenem | 1.3 | 29 | 0.045 | [3] |
Note: Higher kcat and lower Km values indicate more efficient hydrolysis. The catalytic efficiency (kcat/Km) provides the most direct comparison of enzyme performance against different substrates.
Based on the available data, IMP-1 demonstrates the highest catalytic efficiency against imipenem, followed by meropenem and then doripenem.[3] The hydrolysis of doripenem by IMP-1 is notably slower compared to imipenem.[3]
Experimental Protocols
The determination of the kinetic parameters presented above typically involves the following key experimental steps.
Enzyme Purification
Recombinant IMP-1 is overexpressed in a suitable host, such as Escherichia coli, and purified to homogeneity using a series of chromatographic techniques. This often includes affinity chromatography (e.g., using a metal-chelate column) followed by ion-exchange and/or size-exclusion chromatography to ensure the purity of the enzyme preparation.
Kinetic Assays
The hydrolytic activity of the purified IMP-1 is measured spectrophotometrically. The assay monitors the decrease in absorbance of the carbapenem substrate as its β-lactam ring is hydrolyzed by the enzyme.
-
Reaction Conditions: Assays are typically performed in a buffered solution (e.g., HEPES or phosphate buffer) at a specific pH (e.g., 7.0-7.5) and temperature (e.g., 30°C). For metallo-β-lactamases like IMP-1, the buffer is supplemented with a zinc salt (e.g., ZnCl₂ or ZnSO₄) to ensure the enzyme is in its active, zinc-bound state.[3]
-
Data Analysis: Initial reaction velocities are measured at various substrate concentrations. The kinetic parameters, Km and Vmax (from which kcat is calculated), are then determined by fitting the data to the Michaelis-Menten equation.[3]
Visualizing the Experimental Workflow
The general workflow for determining the carbapenem hydrolysis kinetics of a metallo-β-lactamase like IMP-1 is illustrated in the diagram below.
Caption: A generalized workflow for the determination of carbapenem hydrolysis kinetics.
Logical Comparison Framework
A direct comparative analysis between FIM-1 and IMP-1 would follow the logical structure outlined below. This framework highlights the necessary data points for a comprehensive evaluation.
Caption: Logical framework for comparing the carbapenemase activity of FIM-1 and IMP-1.
Conclusion
While a definitive comparative analysis of FIM-1 and IMP-1 hydrolysis of carbapenems is not feasible at this time due to the absence of FIM-1 data, this guide provides a thorough overview of the hydrolytic profile of IMP-1 and the methodologies required for such a comparison. The provided frameworks and data for IMP-1 establish a clear benchmark for future research. The scientific community awaits the biochemical characterization of FIM-1 to enable a complete understanding of its role in carbapenem resistance relative to other well-known metallo-β-lactamases.
References
Understanding FIM-1: A Novel Antibiotic Resistance Enzyme
A comprehensive guide comparing the activity of the FIM-1 metallo-β-lactamase across various bacterial hosts is currently not feasible due to a lack of available scientific data. Research on FIM-1 has been limited since its initial discovery, and studies comparing its function in different bacterial environments have not been published.
FIM-1 is a novel acquired metallo-β-lactamase (MBL) that was first identified in a clinical isolate of Pseudomonas aeruginosa in Italy.[1][2] This enzyme confers broad-spectrum resistance to β-lactam antibiotics, including carbapenems, which are often used as last-resort treatments for severe bacterial infections.[1][2]
The initial characterization of FIM-1 involved its expression in Escherichia coli to study its enzymatic properties.[1][3] However, the researchers' attempts to transfer the gene encoding FIM-1 (blaFIM-1) to other bacteria were unsuccessful, which may explain the absence of comparative studies in different hosts.[1][2]
FIM-1 is classified as a subclass B1 metallo-β-lactamase. It shares approximately 40% of its amino acid sequence with the well-characterized NDM-type MBLs.[1][2] The emergence of new MBLs like FIM-1 is a significant concern for public health, as they contribute to the growing problem of antibiotic resistance.
Enzymatic Activity of FIM-1
While data on FIM-1 activity in various bacterial hosts is not available, its kinetic parameters were determined using purified FIM-1 protein produced in E. coli. These values indicate the enzyme's efficiency in hydrolyzing different β-lactam antibiotics.
| Antibiotic Substrate | K_m_ (µM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (µM⁻¹s⁻¹) |
| Penicillin G | 58 ± 12 | 100 ± 8 | 1.7 |
| Ampicillin | 110 ± 25 | 180 ± 20 | 1.6 |
| Piperacillin | 25 ± 6 | 130 ± 10 | 5.2 |
| Cefazolin | 120 ± 30 | 12 ± 1 | 0.1 |
| Ceftazidime | 250 ± 60 | 15 ± 2 | 0.06 |
| Meropenem | 80 ± 20 | 200 ± 30 | 2.5 |
| Imipenem | 110 ± 30 | 180 ± 25 | 1.6 |
| This data was sourced from the initial characterization study of FIM-1.[1] |
Experimental Protocols for FIM-1 Characterization
The following is a summary of the key experimental methods used to characterize FIM-1.
Cloning and Expression of the blaFIM-1 Gene
-
Gene Isolation: The blaFIM-1 gene was identified and isolated from the genomic DNA of the original P. aeruginosa clinical strain.
-
Vector Construction: The gene was inserted into an expression vector, a circular piece of DNA that can be introduced into a host bacterium.
-
Transformation: The expression vector containing blaFIM-1 was introduced into an E. coli host strain designed for protein production.
-
Protein Expression: The E. coli host was cultured, and the expression of the FIM-1 protein was induced.
Purification of the FIM-1 Protein
-
Cell Lysis: The E. coli cells were broken open to release the FIM-1 protein.
-
Chromatography: The FIM-1 protein was separated from other cellular components using anion-exchange chromatography to obtain a pure sample.[3]
Determination of Kinetic Parameters
-
Enzyme Assays: The activity of the purified FIM-1 enzyme was measured by observing the rate at which it hydrolyzed different β-lactam antibiotics using a spectrophotometer.
-
Kinetic Analysis: The Michaelis-Menten constant (K_m_) and the catalytic rate constant (k_cat_) were calculated from the enzyme assay data to quantify the enzyme's affinity for its substrates and its catalytic efficiency.
Workflow for Identification and Characterization of Novel Resistance Enzymes
The diagram below outlines the general process for discovering and characterizing a new antibiotic resistance enzyme such as FIM-1.
Caption: A generalized workflow for the discovery and functional characterization of a novel antibiotic resistance enzyme.
References
- 1. journals.asm.org [journals.asm.org]
- 2. FIM-1, a new acquired metallo-β-lactamase from a Pseudomonas aeruginosa clinical isolate from Italy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. FIM-1, a New Acquired Metallo-β-Lactamase from a Pseudomonas aeruginosa Clinical Isolate from Italy - PMC [pmc.ncbi.nlm.nih.gov]
FIM-1's Place in the Metallo-β-Lactamase Family: A Comparative Guide
Florence, Italy - In the ongoing battle against antibiotic resistance, the emergence of novel resistance mechanisms poses a significant threat to public health. Among these, metallo-β-lactamases (MBLs) are particularly concerning due to their ability to hydrolyze a broad spectrum of β-lactam antibiotics, including the last-resort carbapenems. This guide provides a detailed comparison of the Florence imipenemase (FIM-1), a subclass B1 MBL, with other prominent members of its class, namely New Delhi MBL (NDM-1), Verona integron-encoded MBL (VIM-2), and imipenemase (IMP-1).
Phylogenetic Relationship: A Close Kinship with NDM-1
Phylogenetic analysis reveals that FIM-1 is a member of the subclass B1 MBLs. Among the well-characterized acquired MBLs, FIM-1 shares the highest amino acid sequence identity with the NDM-type enzymes, at approximately 40%.[1][2] This close evolutionary relationship suggests a more recent divergence from a common ancestor compared to other B1 MBLs like VIM and IMP types. The phylogenetic tree below illustrates the positioning of FIM-1 within the B1 MBL family.
References
Safety Operating Guide
Navigating the Disposal of "Fim 1": A Guide for Laboratory Professionals
A crucial first step for research scientists and drug development professionals is the positive identification of any chemical substance before handling and disposal. The term "Fim 1" does not correspond to a standard chemical nomenclature. However, it may be an internal laboratory identifier or an abbreviation for a substance such as Fimasartan, an angiotensin II receptor blocker used in research and pharmaceutical development.[1][2][3] This guide proceeds with the assumption that "this compound" may refer to Fimasartan, while also providing general principles for safe chemical disposal. It is imperative to confirm the identity of the substance and consult its specific Safety Data Sheet (SDS) before proceeding with any disposal protocol.
Immediate Safety and Handling Precautions
Before any disposal, ensure that appropriate personal protective equipment (PPE) is used. This includes, but is not limited to, impermeable gloves, eye and face protection, lab coats, and aprons.[4] Work should be conducted in a well-ventilated area, and all spills must be reported and cleaned up promptly using appropriate materials.[5]
In case of accidental exposure, follow these first-aid measures:
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[6] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a physician.[1][6] |
| Eye Contact | Rinse eyes with pure water for at least 15 minutes and consult a doctor.[1][6] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6] |
Step-by-Step Disposal Protocol for Fimasartan (as a proxy for "this compound")
If "this compound" is indeed Fimasartan, the following disposal procedure, based on general principles for pharmaceutical waste, should be followed. Always defer to your institution's specific hazardous waste management plan and the substance's official SDS.[7][8]
-
Containment: Collect the waste material in a suitable, closed, and clearly labeled container to await disposal.[6]
-
Environmental Precautions: Prevent the chemical from entering drains, as its discharge into the environment should be avoided.[6]
-
Disposal Method:
-
Preferred Method: Arrange for disposal through a licensed hazardous waste disposal company.[7] This is the most critical step for ensuring environmental safety and regulatory compliance.
-
Alternative for Small Quantities (if permitted by local regulations and institutional policy):
-
Remove the substance from its original container.
-
Mix it with an undesirable, inert substance such as used coffee grounds or cat litter.[9] This makes the chemical less appealing for accidental ingestion or misuse.
-
Place the mixture in a sealed container, such as a sealable bag, to prevent leakage.[9]
-
Dispose of the sealed container in the household trash, if local regulations permit this for non-controlled pharmaceutical substances.[9][10]
-
-
Important Note: Flushing of pharmaceutical waste is generally discouraged due to the potential for environmental contamination of waterways.[9] Only flush substances if they are on the FDA's "flush list" of potentially dangerous medicines and no other disposal options are available.[10][11]
General Chemical Waste Disposal Workflow
The following diagram illustrates a general decision-making process for the disposal of laboratory chemical waste.
Caption: General workflow for laboratory chemical waste disposal.
This guide provides a framework for the safe and responsible disposal of chemical waste, using Fimasartan as a potential identity for "this compound." The paramount principle is to positively identify the substance, consult its specific Safety Data Sheet, and adhere to all institutional and regulatory guidelines for hazardous waste management.
References
- 1. cleanchemlab.com [cleanchemlab.com]
- 2. Angiotensin II receptor blocker - Wikipedia [en.wikipedia.org]
- 3. my.clevelandclinic.org [my.clevelandclinic.org]
- 4. youtube.com [youtube.com]
- 5. ulm.edu [ulm.edu]
- 6. chemicalbook.com [chemicalbook.com]
- 7. m.youtube.com [m.youtube.com]
- 8. youtube.com [youtube.com]
- 9. dea.gov [dea.gov]
- 10. Disposal of Unused Medicines: What You Should Know | FDA [fda.gov]
- 11. Drug Disposal: Questions and Answers | FDA [fda.gov]
Personal protective equipment for handling Fim 1
Extensive searches for a substance identified as "Fim 1" in scientific and safety databases have not yielded any relevant results. The information necessary to provide guidance on personal protective equipment, handling, and disposal for a substance with this name is not publicly available.
The term "FIM" is a common acronym for other established concepts, including:
-
Functional Independence Measure (FIM): A widely used assessment tool in healthcare to measure a patient's level of disability and functional independence.[1][2][3][4][5][6]
-
File Integrity Monitoring (FIM): A security process that checks for and alerts on changes to operating system and application files.[7]
These topics are unrelated to chemical or laboratory safety.
To receive the requested safety and logistical information, please provide a more specific identifier for the substance , such as:
-
The full chemical name
-
A Chemical Abstracts Service (CAS) number
-
Any other official designation
Without a clear and accurate identification of the substance, it is not possible to provide the essential, immediate safety and logistical information, including operational and disposal plans, as requested. Providing such information without accurate identification would be unsafe and contrary to established laboratory safety protocols.
References
- 1. Descriptive retrospective cross-sectional study of rehabilitation care for poststroke users in Québec during the COVID-19 pandemic | BMJ Open [bmjopen.bmj.com]
- 2. m.youtube.com [m.youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. youtube.com [youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Wazuh agent - Installation guide · Wazuh documentation [documentation.wazuh.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
